Butyl dihydrogen phosphate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-2-3-4-8-9(5,6)7/h2-4H2,1H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMJSBUIDQYHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862719 | |
| Record name | Mono-n-butylphosphoric acid | |
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Molecular Weight |
154.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Phosphoric acid, monobutyl ester | |
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CAS No. |
1623-15-0, 85391-11-3, 52933-01-4 | |
| Record name | Monobutyl phosphate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Mono-n-butylphosphoric acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl dihydrogen phosphate, potassium salt | |
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| Record name | n-Butylphosphate | |
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| Record name | Phosphoric acid, monobutyl ester | |
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| Record name | Mono-n-butylphosphoric acid | |
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| Record name | Butyl dihydrogen phosphate | |
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| Record name | Butyl dihydrogen phosphate, potassium salt | |
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| Record name | 52933-01-4 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL DIHYDROGEN PHOSPHATE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Butyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of butyl dihydrogen phosphate (also known as monobutyl phosphate or n-butyl acid phosphate). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and process visualization.
Core Physical Properties
This compound is an organophosphorus compound with a range of applications stemming from its chemical nature. It is typically a colorless to light brown, oily liquid.[1][2] The following table summarizes its key physical properties.
| Property | Value | Source(s) |
| Molecular Formula | C4H11O4P | [3][4][5] |
| Molecular Weight | 154.10 g/mol | [3][6] |
| Appearance | Colorless to Light Brown Oil/Liquid | [1][2] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [1][2][3] |
| Boiling Point | 272.5 ± 23.0 °C (Predicted) at 760 mmHg | [2][3] |
| Melting Point | Not definitively established for the pure substance. Often found in mixtures. | |
| Flash Point | 118.6 °C | [3][7] |
| Vapor Pressure | 0.00169 mmHg at 25°C | [3] |
| pKa | 1.97 ± 0.10 (Predicted) | [2][3] |
| Water Solubility | There are conflicting reports. Some sources indicate it has excellent solubility in water, while others state it is insoluble or moderately soluble. Further experimental verification is recommended. | [8] |
| Solubility in Organic Solvents | Soluble in ethanol and diethyl ether. Slightly soluble in DMSO, ethyl acetate, and methanol. | [1][2] |
Experimental Protocols
Determination of Melting Point (Adapted from OECD Guideline 102)
The melting point of a substance is the temperature at which it transitions from a solid to a liquid. For a substance like this compound, which may be an oil at room temperature, this would be more accurately described as a freezing point determination.
Method: The capillary method is commonly employed.
-
Sample Preparation: A small amount of the substance is introduced into a capillary tube.
-
Apparatus: The capillary tube is placed in a temperature-controlled apparatus, such as a liquid bath or a metal block, equipped with a calibrated thermometer or a temperature sensor.
-
Heating: The apparatus is heated at a slow, controlled rate.
-
Observation: The temperatures at which the first droplet of liquid appears and at which the substance becomes completely liquid are recorded. The melting point is reported as this range.
Determination of Boiling Point (Adapted from OECD Guideline 103 and ASTM D1120)
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Method: The dynamic method is a suitable approach.
-
Apparatus: A boiling flask containing the test substance, a thermometer to measure the liquid temperature, a reflux condenser to prevent loss of substance, and a pressure measurement device are assembled.
-
Procedure: The pressure in the apparatus is gradually reduced while the substance is stirred and heated. The temperature at which boiling is observed at a given pressure is recorded. This is repeated for several pressure points.
-
Data Analysis: A vapor pressure-temperature curve is plotted, and the boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation.
Determination of Density (Adapted from OECD Guideline 109 and ASTM D4052)
Density is the mass of a substance per unit volume.
Method: The oscillating U-tube densitometer is a precise method for liquids.
-
Apparatus: A digital density meter with an oscillating U-tube.
-
Calibration: The instrument is calibrated using two substances of known density, typically dry air and pure water.
-
Measurement: A small sample of this compound is introduced into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.
-
Calculation: The density is calculated automatically by the instrument based on the calibration data. The measurement should be performed at a constant, recorded temperature.
Determination of Water Solubility (Adapted from OECD Guideline 105)
Water solubility is the maximum concentration of a substance that can be dissolved in water at a given temperature. Given the conflicting reports on the water solubility of this compound, a careful experimental determination is crucial.
Method: The flask method is suitable for substances with solubilities above 10 mg/L.
-
Sample Preparation: An excess amount of this compound is added to a known volume of distilled water in a flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach saturation.
-
Separation: The mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Process Visualization
The following diagram illustrates a generalized industrial synthesis process for n-butyl phosphate mono- and di-esters, which includes this compound as a primary component. The process involves the reaction of n-butanol with a phosphorylating agent, typically phosphorus pentoxide.
Caption: Industrial synthesis of n-butyl phosphate esters.
This guide provides a foundational understanding of the physical properties of this compound. For critical applications, it is recommended that these properties be confirmed through laboratory testing using the standardized methods outlined.
References
Butyl dihydrogen phosphate chemical structure and formula.
This guide provides a comprehensive overview of butyl dihydrogen phosphate, a significant organophosphate compound. It details its chemical structure, physicochemical properties, synthesis protocols, and key applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chemical Identity and Structure
This compound, also known as monobutyl phosphate or n-butyl acid phosphate, is an organophosphorus compound. It consists of a butyl group esterified to a phosphate group. This mono-ester configuration distinguishes it from its di- and tri-ester counterparts (dibutyl and tributyl phosphate).
The structure features a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three other oxygen atoms. One oxygen is linked to the n-butyl group, while the other two are bonded to hydrogen atoms, forming hydroxyl groups. These acidic protons are responsible for its acidic nature.
Caption: Connectivity of functional groups in this compound.
Physicochemical Properties
This compound is a colorless to light brown, corrosive liquid.[1] Its key properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 154.10 g/mol | [3] |
| Appearance | Colorless to light brown liquid | [1] |
| Density | 1.283 g/cm³ (Predicted) | [4][5] |
| Boiling Point | 272.5 °C at 760 mmHg | [4] |
| Flash Point | 118.6 °C | [4] |
| pKa | 1.97 ± 0.10 (Predicted) | [1][4] |
| Water Solubility | Insoluble in water; slightly soluble in DMSO, Ethyl Acetate, Methanol | [1][5] |
| Vapor Pressure | 0.00169 mmHg at 25°C | [4] |
| Hydrogen Bond Donor Count | 2 | [1][4] |
| Hydrogen Bond Acceptor Count | 4 | [1][4] |
| Rotatable Bond Count | 4 | [1][4] |
Synthesis Protocols
Several methods for the synthesis of this compound have been reported. The choice of method depends on the desired purity, scale, and available starting materials.
This industrial method produces a mixture of mono- and di-butyl phosphates using n-butanol, phosphorus pentoxide, polyphosphoric acid, and phosphorous acid as raw materials.[6]
-
Charging the Reactor: Add 400 kg of n-butanol to a reactor and purge with nitrogen gas.
-
Initial Catalyst Addition: While stirring, add 8 kg of phosphorous acid and continue stirring until it is completely dissolved.
-
Acid Addition: Slowly add 8 kg of polyphosphoric acid in a thin stream and stir until the mixture is uniform.
-
Phosphorus Pentoxide Addition: Add 308 kg of phosphorus pentoxide in batches. Use cooling water to maintain the internal temperature at or below 50°C. Stir until uniform.
-
Second Catalyst Addition & Initial Reaction: Add another 8 kg of phosphorous acid. Maintain the temperature at 60-65°C and allow the reaction to proceed for 8 hours.
-
Final Reaction: Increase the temperature to 80-85°C and hold for an additional 8 hours.
-
Work-up: Cool the mixture to below 30°C and filter. The resulting transparent, viscous liquid is the target product.
Caption: Industrial synthesis workflow for n-butyl phosphate esters.
This protocol describes a general method for synthesizing dialkyl hydrogen phosphates, which can be adapted for this compound starting from the corresponding alkyl chlorophosphate.[7]
-
Dissolution: Dissolve the corresponding alkyl chlorophosphate (1 equivalent) in tetrahydrofuran (THF) and cool the solution to 0°C.
-
Hydrolysis: Add aqueous sodium hydroxide (1 M, 1 equivalent) dropwise. Stir the mixture vigorously at 0°C for 30 minutes.
-
Concentration: Concentrate the mixture under reduced pressure.
-
Extraction: Extract the residual solid with diethyl ether (Et₂O) and dry the organic layer over magnesium sulfate (MgSO₄).
-
Purification: After filtration, concentrate the solution under reduced pressure to yield the crude product. Dissolve the crude oil in a saturated sodium bicarbonate (NaHCO₃) solution and wash three times with dichloromethane (CH₂Cl₂).
-
Acidification & Final Extraction: Acidify the aqueous layer with HCl (1 M) to a pH between 0 and 1. Extract with CH₂Cl₂ (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure to yield the pure product. Store at -17°C under an argon atmosphere.
Applications and Significance
This compound's primary application stems from its properties as an anionic surfactant.[1][8]
-
Industrial Surfactant: It exhibits outstanding wetting, emulsification, lubrication, and detergency properties. A key feature is its stability in alkaline conditions, making it superior to many other surfactants in high-pH formulations.[1][4][8]
-
Chemical Intermediate: It serves as a raw material or intermediate in the synthesis of other organophosphate compounds.
-
Nuclear Reprocessing: In the PUREX process for separating uranium and plutonium from spent nuclear fuel, tributyl phosphate (TBP) is used as an extraction solvent. This compound can be formed as a degradation product of TBP. Its presence is undesirable as it can form stable complexes with metal ions, interfering with the separation process. Therefore, the organic solvent phase is typically washed with a sodium carbonate solution to remove it.[9]
Safety and Handling
This compound is classified as a corrosive substance.[1][4] It can cause serious eye irritation and is corrosive to metals and tissues.[1][10] Standard personal protective equipment, including gloves, and eye and face protection, should be worn when handling this chemical.[10] It should be stored and handled in a well-ventilated area.
References
- 1. Page loading... [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. This compound CAS#: 1623-15-0 [chemicalbook.com]
- 6. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]
- 7. Dibutyl phosphate synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 1623-15-0 [chemicalbook.com]
- 9. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 10. Page loading... [guidechem.com]
Spectroscopic Profile of Mono-n-butylphosphoric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-n-butylphosphoric acid (MBP), a member of the organophosphate ester family, plays a significant role in various chemical and biological processes. Its amphiphilic nature, stemming from the presence of a polar phosphate group and a nonpolar butyl chain, makes it an important molecule in fields ranging from industrial applications to biomedical research. A thorough understanding of its molecular structure and properties is paramount for its effective utilization and for the development of new applications. This technical guide provides an in-depth overview of the spectroscopic data for mono-n-butylphosphoric acid, offering a valuable resource for researchers and professionals.
Molecular and Spectroscopic Data
The structural and spectroscopic characteristics of mono-n-butylphosphoric acid (C₄H₁₁O₄P) are summarized in the tables below. This data is essential for the identification, quantification, and structural elucidation of the molecule in various matrices.
Table 1: General and Mass Spectrometry Data for Mono-n-butylphosphoric Acid
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁O₄P | [1][2] |
| Molecular Weight | 154.10 g/mol | [1][2] |
| Monoisotopic Mass | 154.0395 Da | [2] |
| CAS Number | 1623-15-0 | [1][2] |
| Appearance | Liquid | [2] |
Table 2: Illustrative NMR Spectroscopic Data for Mono-n-butylphosphoric Acid
| Nucleus | Chemical Shift (δ) ppm (Illustrative) | Multiplicity (Illustrative) | Coupling Constant (J) Hz (Illustrative) | Assignment |
| ¹H | ~3.8 | Quartet | ~6.5 | O-CH₂ -CH₂-CH₂-CH₃ |
| ¹H | ~1.6 | Sextet | ~7.0 | O-CH₂-CH₂ -CH₂-CH₃ |
| ¹H | ~1.4 | Sextet | ~7.5 | O-CH₂-CH₂-CH₂ -CH₃ |
| ¹H | ~0.9 | Triplet | ~7.3 | O-CH₂-CH₂-CH₂-CH₃ |
| ¹H | ~10-12 | Broad Singlet | - | P-(OH )₂ |
| ¹³C | ~67 | - | - | C H₂-O-P |
| ¹³C | ~32 | - | - | C H₂-CH₂-O-P |
| ¹³C | ~19 | - | - | C H₂-CH₃ |
| ¹³C | ~13 | - | - | C H₃ |
| ³¹P | ~0 to +5 | Singlet (Proton Decoupled) | - | P |
Note: The illustrative NMR data is based on typical chemical shifts for n-butyl esters and organophosphates.
Table 3: Illustrative Infrared (IR) Spectroscopic Data for Mono-n-butylphosphoric Acid
| Wavenumber (cm⁻¹) (Illustrative) | Vibrational Mode | Description |
| ~2960, ~2870 | C-H stretch | Aliphatic C-H stretching from the butyl group. |
| ~2500-3300 | O-H stretch | Broad absorption characteristic of the P-OH groups, indicating hydrogen bonding.[3] |
| ~1250 | P=O stretch | Strong absorption from the phosphoryl group. |
| ~1040 | P-O-C stretch | Stretching vibration of the phosphate ester bond. |
| ~950 | P-OH bend | Bending vibration of the P-OH groups. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline the protocols for the synthesis and spectroscopic analysis of mono-n-butylphosphoric acid.
Synthesis of Mono-n-butylphosphoric Acid
A common method for the synthesis of a mixture of mono- and di-alkyl phosphates involves the reaction of an alcohol with phosphorus pentoxide.[4][5] To favor the formation of the monoester, the stoichiometry and reaction conditions must be carefully controlled.
Materials:
-
n-butanol
-
Phosphorus pentoxide (P₂O₅)
-
Polyphosphoric acid (optional, as a reaction promoter)
-
Phosphorous acid (optional, as a color stabilizer)[4]
-
Nitrogen gas
-
Distilled water
-
Hydrogen peroxide (30%) (optional, for color improvement)[5]
Procedure:
-
In a reaction vessel equipped with a stirrer and a nitrogen inlet, add n-butanol.
-
Under a nitrogen atmosphere, slowly add phosphorus pentoxide to the stirred n-butanol. The reaction is exothermic and the temperature should be controlled.
-
The mixture is stirred at a controlled temperature (e.g., 40-65°C) for several hours to ensure complete reaction.[4]
-
After the reaction is complete, the mixture is cooled.
-
To hydrolyze any remaining phosphorus pentoxide and polyphosphates, distilled water is carefully added.
-
The product, a mixture of mono- and di-n-butylphosphoric acid, can be purified by techniques such as liquid-liquid extraction or chromatography to isolate the mono-n-butylphosphoric acid.
NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ³¹P nuclei.
Sample Preparation:
-
Dissolve an accurately weighed sample of mono-n-butylphosphoric acid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The concentration should be optimized for the specific instrument and nucleus being observed.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
³¹P NMR: Acquire a proton-decoupled spectrum.[6] 85% H₃PO₄ is typically used as an external standard for chemical shift referencing.[7]
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the clean ATR crystal.
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The final spectrum is obtained by rationing the sample spectrum against the background spectrum.
Mass Spectrometry
Instrumentation:
-
A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the ESI source.
-
An acid or base may be added to the solvent to promote ionization.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For mono-n-butylphosphoric acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
To obtain structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
Logical Workflow and Data Relationships
The characterization of mono-n-butylphosphoric acid follows a logical progression of experiments, each providing complementary information. The relationship between these analytical steps can be visualized as a workflow.
Caption: Workflow for the synthesis and spectroscopic characterization of mono-n-butylphosphoric acid.
The synthesis and purification of mono-n-butylphosphoric acid is the foundational step. Following this, a battery of spectroscopic techniques is employed. NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the local environment of the phosphorus atom, which is crucial for structural confirmation and purity assessment. IR spectroscopy helps in identifying the key functional groups present in the molecule, such as P=O and O-H. Mass spectrometry confirms the molecular weight and can provide fragmentation patterns that further support the proposed structure. Together, these techniques offer a comprehensive characterization of mono-n-butylphosphoric acid.
Caption: Integration of spectroscopic data for the characterization of mono-n-butylphosphoric acid.
This diagram illustrates how different spectroscopic techniques provide distinct yet complementary pieces of information that, when integrated, lead to a complete structural and chemical understanding of mono-n-butylphosphoric acid. NMR reveals the connectivity of atoms, IR identifies the functional groups, and MS determines the molecular weight and formula, all of which are essential for confirming the identity and purity of the compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. instanano.com [instanano.com]
- 4. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]
- 5. US4126650A - Synthesis of mono-alkyl acid phosphates with high mono-content - Google Patents [patents.google.com]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. rsc.org [rsc.org]
Butyl Dihydrogen Phosphate (CAS 1623-15-0): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl dihydrogen phosphate (CAS 1623-15-0), also known as monobutyl phosphate or n-butyl acid phosphate, is an organophosphate compound with a range of industrial applications.[1][2] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, analytical methodologies, and safety information. It also explores its potential, though currently limited, applications in the pharmaceutical sciences and discusses the general biological context of organophosphates.
Physicochemical Properties
This compound is a colorless to light brown, oily liquid.[1][3] It is an ester of phosphoric acid and n-butanol.[4] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1623-15-0 | [5] |
| Molecular Formula | C4H11O4P | [5] |
| Molecular Weight | 154.10 g/mol | [4] |
| Density | 1.283 g/cm³ (Predicted) | [3] |
| Boiling Point | 272.5 °C at 760 mmHg (Predicted) | [3] |
| Flash Point | 118.6 °C | [6] |
| Vapor Pressure | 0.00169 mmHg at 25°C | [6] |
| pKa | 1.97 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. | [3] |
| LogP | 0.89580 | [6] |
Synthesis and Purification
The synthesis of this compound typically involves the phosphorylation of n-butanol. One common method utilizes phosphorus pentoxide as the phosphorylating agent. A detailed experimental protocol, adapted from literature procedures for similar compounds, is provided below.
Experimental Protocol: Synthesis of n-Butyl Phosphate Mono- and Di-ester Mixture
This protocol is adapted from a patented method for the synthesis of n-butyl phosphate mono- and di-esters.[7]
Materials:
-
n-butanol
-
Phosphorus pentoxide (P₂O₅)
-
Polyphosphoric acid
-
Phosphorous acid
-
Nitrogen gas
-
Reactor with stirring, heating, and cooling capabilities
-
Filtration apparatus
Procedure:
-
Charge the reactor with 400 kg of n-butanol.
-
Introduce nitrogen gas into the reactor to create an inert atmosphere.
-
With stirring, add 0.4 kg of phosphorous acid and continue stirring until it is completely dissolved.
-
Slowly add 20 kg of polyphosphoric acid in a thin stream and stir until the mixture is uniform.
-
Add 220 kg of phosphorus pentoxide in batches while controlling the temperature to not exceed 50°C using cooling. Continue stirring until the mixture is uniform.
-
Add another 0.4 kg of phosphorous acid and maintain the reaction temperature at 40-45°C for 0.5 hours with continuous stirring.
-
Heat the reaction mixture to 65-70°C and maintain this temperature for 16 hours.
-
Cool the mixture to below 30°C.
-
Filter the resulting transparent, viscous liquid to obtain the n-butyl phosphate mono- and di-ester product.
Purification:
Purification of this compound from the reaction mixture can be achieved through techniques such as liquid-liquid extraction. For instance, in the PUREX process, the organic phase containing degradation products like dibutyl hydrogen phosphate and this compound is washed with a sodium carbonate solution.[8]
Analytical Characterization
A variety of analytical techniques can be employed to characterize and quantify this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.
-
¹H NMR: Provides information about the hydrogen atoms in the butyl chain.
-
¹³C NMR: Characterizes the carbon skeleton of the molecule.
-
³¹P NMR: Directly observes the phosphorus nucleus, offering insights into its chemical environment and oxidation state. The chemical shift in ³¹P NMR is highly sensitive to the structure of the organophosphate.[9]
Experimental Protocol: General Procedure for ³¹P{¹H} NMR Spectroscopy
This is a general protocol for acquiring a proton-decoupled ³¹P NMR spectrum of a phosphorus-containing compound.[10]
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tube
-
NMR spectrometer
Procedure:
-
Under a nitrogen atmosphere, dissolve an appropriate amount of the this compound sample in approximately 0.6 mL of CDCl₃ in a 5 mm NMR tube.
-
Cap the NMR tube and gently shake to ensure the sample is fully dissolved.
-
Acquire the ³¹P{¹H} NMR spectrum at room temperature.
-
Reference the spectrum to an external standard of 85% H₃PO₄.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for this purpose.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule, such as P=O, P-O-C, and O-H bonds.
Applications in Drug Development and Biological Signaling
The direct application of this compound in drug development and its specific role in biological signaling pathways are not well-documented in publicly available literature. However, the broader class of organophosphates has relevance in these areas.
Potential as a Pharmaceutical Excipient
Given its surfactant properties, this compound could potentially be used as an emulsifier or wetting agent in pharmaceutical formulations.[1] Alkyl phosphates, in general, are used as surfactants and emulsifiers in cosmetics.
Role in Biological Signaling: An Overview of Phosphate Signaling
While there is no specific data on this compound, inorganic phosphate (Pi) is a crucial signaling molecule in numerous biological processes.[11] Extracellular Pi can activate signaling pathways such as the Raf/MEK/ERK and Akt pathways, which in turn regulate gene expression.[11] It is important to note that the biological effects of an organophosphate ester like this compound would be distinct from those of inorganic phosphate and would depend on its metabolism and potential interactions with cellular components.
A study on the cytotoxicity of various phosphate compounds on triple-negative breast cancer cells showed that hydrogen phosphate (HPO₄²⁻) selectively induced cancer cell death, while dihydrogen phosphate (H₂PO₄⁻) did not show the same effect.[12] This highlights the specificity of cellular responses to different forms of phosphate.
The diagram below illustrates a generalized view of a phosphate-responsive signaling pathway.
Caption: Generalized Phosphate-Responsive Signaling Pathway.
Cytotoxicity of Related Organophosphates
While data on this compound is scarce, studies on other organophosphates provide some context. For instance, bis(2,4-di-tert-butylphenyl)phosphate (bDtBPP), a leachable from certain plastics used in biopharmaceutical manufacturing, has been shown to have cytotoxic effects on Chinese hamster ovary (CHO) cells, affecting cell growth and productivity.[13] This highlights the importance of evaluating the biological activity of any organophosphate that may come into contact with biological systems.
The following diagram illustrates a simplified workflow for assessing the cytotoxicity of a compound.
Caption: General Workflow for In Vitro Cytotoxicity Assay.
Safety and Handling
This compound is classified as a corrosive substance.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.
Conclusion and Future Directions
This compound is a well-characterized organophosphate with established industrial uses. Its physicochemical properties, synthesis, and analytical methods are reasonably well understood. However, a significant gap exists in the literature regarding its specific applications in drug development and its interaction with biological signaling pathways. Future research could focus on evaluating its potential as a pharmaceutical excipient, investigating its metabolic fate, and exploring any potential biological activity, including cytotoxicity and effects on cellular signaling. Such studies would provide a more complete picture of the compound's profile and could uncover new applications in the biomedical field.
References
- 1. This compound | 1623-15-0 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. This compound CAS#: 1623-15-0 [chemicalbook.com]
- 4. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. lookchem.com [lookchem.com]
- 7. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]
- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen phosphate selectively induces MDA MB 231 triple negative breast cancer cell death in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Investigating the pre-lethal cytotoxic effects of bis(2,4-di-tert-butylphenyl)phosphate on Chinese hamster ovary cells using high content analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Butyl Dihydrogen Phosphate for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of butyl dihydrogen phosphate, a versatile organophosphate compound. With a focus on applications relevant to the scientific research and drug development sectors, this document details its chemical identity, physicochemical properties, and common uses. Detailed experimental protocols for its synthesis and analytical determination are provided, alongside graphical representations of these workflows to facilitate understanding and implementation.
Introduction
This compound, also known by numerous synonyms, is an important anionic surfactant.[1][2] Its utility in various industrial and research applications stems from its excellent stability in alkaline conditions, and its properties as a wetting agent, emulsifier, and dispersant.[1][2] For drug development professionals, its role as a potential excipient in formulations to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) is of particular interest. This guide serves as a technical resource for scientists and researchers, consolidating key data and methodologies related to this compound.
Nomenclature and Chemical Identity
A clear understanding of the various names and identifiers for this compound is crucial for effective literature searching and material sourcing.
Table 1: Synonyms and Alternative Names for this compound
| Name Type | Identifier |
| Common Name | This compound |
| IUPAC Name | This compound |
| Synonyms | Acid butyl phosphate, Butyl acid phosphate, Butyl diacid phosphate, Butyl phosphoric acid, mono-n-butylphosphoric acid, Monobutyl phosphate, Phosphoric acid, monobutyl ester |
| CAS Number | 1623-15-0 |
| Molecular Formula | C4H11O4P |
| Molecular Weight | 154.10 g/mol |
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below, providing key data for its handling, formulation, and analysis.
Table 2: Physicochemical Data for this compound
| Property | Value |
| Appearance | Colorless to light brown oil/liquid |
| Boiling Point | 272.5 ± 23.0 °C (Predicted) |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) |
| pKa | 1.97 ± 0.10 (Predicted) |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Insoluble in water. |
Applications in Research and Drug Development
While primarily recognized for its industrial applications as a surfactant, this compound holds potential in the pharmaceutical sciences.[6] Its amphiphilic nature makes it a candidate for use in drug formulations to improve the dissolution and absorption of hydrophobic drug molecules. Surfactants can form micelles that encapsulate poorly soluble drugs, increasing their concentration in solution and potentially enhancing their therapeutic effect. Furthermore, its use as a chemical intermediate and a regulator in chemical reactions suggests its utility in various synthetic and analytical protocols within a research setting.[6]
Experimental Protocols
Synthesis of n-Butyl Phosphate: A General Workflow
The following protocol describes a general method for the synthesis of n-butyl phosphate, which can be adapted for specific laboratory requirements. This procedure is based on the reaction of n-butyl alcohol with phosphorus oxychloride in the presence of pyridine.
Protocol Steps:
-
Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, mechanical stirrer, dropping funnel, and thermometer, combine 222 g (3 moles) of dry n-butyl alcohol, 260 g (3.3 moles) of pyridine, and 275 cc of dry benzene.
-
Cooling: Cool the reaction mixture to -5°C using an ice-salt bath while stirring.
-
Addition of Phosphorus Oxychloride: Slowly add 153 g (1 mole) of phosphorus oxychloride dropwise, ensuring the temperature does not exceed 10°C. The initial addition should be very slow to control the exothermic reaction.
-
Reflux: After the addition is complete, heat the mixture to reflux and maintain for two hours.
-
Workup: Cool the mixture to room temperature and add 400-500 cc of water to dissolve the pyridine hydrochloride.
-
Extraction: Separate the benzene layer and wash it with 100-150 cc of water.
-
Drying: Dry the benzene layer over 20 g of anhydrous sodium sulfate.
-
Purification: Remove the benzene and other volatile components by distillation at 40-50 mm pressure until the vapor temperature reaches 90°C. Collect the n-butyl phosphate fraction at 160-162°C/15 mm or 143-145°C/8 mm.
Source:[10]
Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a framework for the sensitive and selective determination of this compound in various matrices, adapted from methodologies for similar organophosphate compounds.
Protocol Steps:
-
Instrumentation: Utilize an LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents and Standards: Use LC-MS grade methanol, water, and formic acid. Prepare a stock solution of this compound reference standard (1 mg/mL) and create a series of calibration standards by dilution.
-
Sample Preparation:
-
Protein Precipitation (for biological samples): To 1 volume of the sample, add 3 volumes of cold acetonitrile. Vortex and centrifuge. Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
Solid Phase Extraction (SPE): For cleaner samples, use an appropriate SPE cartridge to extract and concentrate the analyte. Elute with a suitable solvent, evaporate, and reconstitute.
-
-
LC Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).
-
Flow Rate: A typical flow rate for analytical LC.
-
Injection Volume: A standard injection volume (e.g., 5-10 µL).
-
-
MS/MS Conditions:
-
Ionization Mode: Negative ESI mode is often suitable for phosphates.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for the parent ion and suitable product ions of this compound.
-
-
Data Analysis: Quantify the analyte using an internal standard calibration curve based on the peak area ratios of the analyte to the internal standard.
Source: Adapted from[8]
Conclusion
This compound is a compound with a well-established role as an industrial surfactant and emerging potential in the field of drug development, primarily as a formulation excipient. This guide has provided a detailed summary of its chemical identity, physicochemical properties, and relevant experimental protocols for its synthesis and analysis. The structured data and graphical workflows are intended to be a valuable resource for researchers and scientists working with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 6. Monobutyl phosphate | C4H11O4P | CID 15389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Phosphoric acid, butyl ester | C4H13O5P | CID 3033844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Molecular Weight and Mass of Butyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight and monoisotopic mass of butyl dihydrogen phosphate, a compound of interest in various scientific and pharmaceutical applications. The following sections present a comprehensive breakdown of its chemical formula, the calculation of its key mass-related properties, and a conceptual framework to distinguish between molecular weight and monoisotopic mass.
Chemical Identity and Formula
This compound is an organophosphate compound with the chemical formula C₄H₁₁O₄P .[1][2][3][4] This formula indicates that a single molecule of this compound is composed of four carbon atoms, eleven hydrogen atoms, four oxygen atoms, and one phosphorus atom.
Molecular Weight and Monoisotopic Mass
The mass of a molecule can be expressed in two primary ways: molecular weight (also known as average molecular mass) and monoisotopic mass. It is crucial for researchers to understand the distinction between these two values, as their application depends on the analytical technique being employed.
A summary of these values for this compound is presented in the table below:
| Parameter | Value | Unit |
| Molecular Formula | C₄H₁₁O₄P | - |
| Molecular Weight | 154.10 g/mol | g/mol |
| Monoisotopic Mass | 154.039 Da | Da |
Molecular Weight
The molecular weight of a compound is the weighted average of the masses of its molecules, taking into account the natural isotopic abundance of each element. It is expressed in atomic mass units (amu) or grams per mole ( g/mol ).
The calculation of the molecular weight of this compound is as follows:
-
Carbon (C): 4 atoms × 12.011 amu/atom = 48.044 amu
-
Hydrogen (H): 11 atoms × 1.008 amu/atom = 11.088 amu
-
Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu
-
Phosphorus (P): 1 atom × 30.974 amu/atom = 30.974 amu
Total Molecular Weight = 48.044 + 11.088 + 63.996 + 30.974 = 154.102 amu
This calculated value is consistent with the molecular weight of approximately 154.10 g/mol found in various chemical databases.[1][2][3]
Monoisotopic Mass
The monoisotopic mass is the mass of a molecule calculated using the exact mass of the most abundant isotope of each element. This value is particularly important in high-resolution mass spectrometry.
The calculation of the monoisotopic mass of this compound is as follows, using the masses of the most common isotopes:
-
Carbon (¹²C): 4 atoms × 12.000000 amu/atom = 48.000000 amu
-
Hydrogen (¹H): 11 atoms × 1.007825 amu/atom = 11.086075 amu
-
Oxygen (¹⁶O): 4 atoms × 15.994915 amu/atom = 63.979660 amu
-
Phosphorus (³¹P): 1 atom × 30.973762 amu/atom = 30.973762 amu
Total Monoisotopic Mass = 48.000000 + 11.086075 + 63.979660 + 30.973762 = 154.039497 amu
This calculated value aligns with the reported exact mass of approximately 154.03949583 Da.[2]
Conceptual Diagram: From Formula to Mass
The following diagram illustrates the relationship between the molecular formula of this compound and the derivation of its molecular weight and monoisotopic mass.
References
Solubility Profile of Butyl Dihydrogen Phosphate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of butyl dihydrogen phosphate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility and outlines detailed experimental protocols for determining quantitative solubility. This guide is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis who require an understanding of the solubility profile of this compound for formulation, purification, and reaction chemistry.
Introduction to this compound
This compound (also known as monobutyl phosphate) is an organophosphate compound with a range of applications, including as a surfactant, emulsifying agent, and intermediate in chemical synthesis.[1][2] Its solubility in different solvent systems is a critical physical property that influences its behavior and utility in various scientific and industrial processes. Understanding this profile is essential for optimizing reaction conditions, developing stable formulations, and designing effective extraction and purification procedures.
Qualitative Solubility Profile
The available data on the solubility of this compound is primarily qualitative. The compound exhibits some solubility in polar organic solvents. There is conflicting information regarding its solubility in water, with some sources indicating it is soluble while others suggest it is insoluble.[1][3][4][5] This discrepancy may be due to variations in experimental conditions, such as temperature and pH, or the presence of impurities.
A summary of the qualitative solubility of this compound in various organic solvents is presented in Table 1.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Sulfoxide | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[6][7] |
| Ester | Ethyl Acetate | Slightly Soluble[6][7] |
| Alcohol | Methanol | Slightly Soluble[6][7] |
| Alcohol | Ethanol | Soluble[4][5] |
| Ether | Diethyl Ether | Soluble[4][5] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise and reliable solubility data, experimental determination is highly recommended. The following are detailed methodologies for two common and effective methods for determining the solubility of this compound in organic solvents.
Isothermal Equilibrium Shake-Flask Method (Gravimetric Determination)
This method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant, controlled temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Phase Separation:
-
Cease agitation and allow the undissolved solute to settle to the bottom of the container.
-
To ensure the complete removal of solid particles, the saturated solution should be filtered through a fine-pore membrane filter (e.g., 0.22 µm) or centrifuged at a high speed. This step should be performed while maintaining the constant temperature of the experiment.
-
-
Quantification:
-
Carefully transfer a precise volume of the clear, saturated supernatant to a pre-weighed container.
-
Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause degradation of the this compound.
-
Once the solvent is completely removed, re-weigh the container with the dried residue.
-
The solubility is then calculated as the mass of the residue per volume of the solvent (e.g., in g/L or mg/mL).
-
Figure 1: Workflow for Gravimetric Solubility Determination.
UV/Vis Spectrophotometry Method
This method is suitable if this compound exhibits a chromophore that absorbs ultraviolet or visible light and the chosen solvent is transparent in that wavelength range.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (steps 1 and 2) to prepare a saturated solution and separate the undissolved solid.
-
-
Analysis:
-
Take a precise aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
Use the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Figure 2: Workflow for UV/Vis Spectrophotometry Solubility Determination.
Factors Influencing Solubility
Several factors can significantly impact the solubility of this compound in organic solvents:
-
Temperature: Solubility is generally temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.
-
Solvent Polarity: The polarity of the organic solvent plays a vital role. As an organophosphate with both a nonpolar butyl group and a polar phosphate group, its solubility will vary in solvents of different polarities.
-
pH (in protic solvents): In protic solvents, particularly those containing water, the pH can influence the ionization state of the phosphate group, which in turn will affect its solubility.
-
Presence of Other Solutes: The presence of other dissolved substances can either increase or decrease the solubility of this compound through various intermolecular interactions.
Conclusion
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. N-BUTYL PHOSPHATE CAS#: 52933-01-4 [m.chemicalbook.com]
- 4. N-BUTYL PHOSPHATE | 52933-01-4 [chemicalbook.com]
- 5. n-Butyl phosphate, mixture of mono-n-butyl and di-n-butyl 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. This compound CAS#: 1623-15-0 [chemicalbook.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
Understanding the Acidity of Butyl Dihydrogen Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data Summary
The acidity of butyl dihydrogen phosphate is dictated by the dissociation of its phosphate protons. The following table summarizes the available quantitative data, including the computationally predicted pKa value for this compound and the experimentally determined pKa values for phosphoric acid for comparative analysis.
| Compound | pKa Value | Data Type | Reference |
| This compound | 1.97 ± 0.10 | Predicted | [1] |
| Phosphoric Acid (pKa1) | 2.16 | Experimental | [2] |
| Phosphoric Acid (pKa2) | 7.21 | Experimental | [2][3] |
| Phosphoric Acid (pKa3) | 12.32 | Experimental | [2] |
Theoretical Framework: The Dissociation of this compound
This compound possesses two acidic protons on the phosphate moiety, leading to two potential dissociation events. The first dissociation (pKa1), which is the focus of this guide, involves the loss of the first proton to form the butyl hydrogen phosphate anion. The predicted pKa value of 1.97 suggests that this compound is a relatively strong acid, with its first dissociation occurring in a highly acidic environment.
The general dissociation equilibrium can be represented as follows:
The butyl group, being an electron-donating alkyl group, is expected to have a slight influence on the acidity of the phosphate protons compared to inorganic phosphoric acid.
Experimental Protocols for pKa Determination
The following are detailed methodologies for the experimental determination of the pKa of this compound. These protocols are based on established techniques for measuring the acid dissociation constants of organophosphate compounds.
Synthesis of this compound
A common method for the synthesis of monoalkyl phosphates is the reaction of an alcohol with a phosphorylating agent. A generalized laboratory-scale procedure is as follows:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add n-butanol to a suitable anhydrous solvent such as acetonitrile.
-
Phosphorylation: Cool the solution in an ice bath. Slowly add a phosphorylating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), dropwise from the dropping funnel while stirring vigorously under a nitrogen atmosphere.
-
Hydrolysis: After the addition is complete, allow the reaction to stir at room temperature for several hours. Subsequently, carefully quench the reaction by the slow addition of water to hydrolyze the intermediate to this compound.
-
Purification: The product can be purified by extraction and/or chromatography to isolate the mono-n-butyl phosphate.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.[4][5]
-
Sample Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M KCl can be added.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve, often visualized more clearly by plotting the first or second derivative of the pH with respect to the volume.
pKa Determination by UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.
-
Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa of this compound (e.g., from pH 1 to 4).
-
Sample Preparation: Prepare a stock solution of this compound. Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the analyte but at different pH values.
-
Spectroscopic Measurement: Measure the UV-Vis absorption spectrum for each solution.
-
Data Analysis: Identify a wavelength where the absorbance difference between the protonated and deprotonated species is maximal. Plot the absorbance at this wavelength against the pH. The resulting sigmoidal curve will have an inflection point at the pH that is equal to the pKa.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the experimental determination of the pKa value for this compound.
Experimental workflow for pKa determination.
Conclusion
The predicted pKa of approximately 1.97 for this compound indicates it is a moderately strong acid. While this computational value provides a useful estimate, experimental verification through established methods such as potentiometric titration or spectrophotometry is crucial for applications in research and drug development where precise acidity is a critical parameter. The protocols and workflows detailed in this guide provide a robust framework for such experimental determination. Currently, there is no significant information in the scientific literature to suggest the involvement of this compound in specific biological signaling pathways.
References
Thermal Stability and Decomposition of Butyl Dihydrogen Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyl dihydrogen phosphate (also known as monobutyl phosphate) is a monoalkyl ester of phosphoric acid with applications as a surfactant, catalyst, and intermediate in chemical synthesis. Understanding its thermal stability is critical for defining safe handling and storage conditions, predicting degradation pathways, and controlling its use in high-temperature applications. This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound. It outlines the expected multi-stage decomposition mechanism, identifies probable degradation products, and furnishes detailed experimental protocols for researchers seeking to perform thermal analysis.
Predicted Thermal Decomposition Mechanism
The thermal degradation of monoalkyl phosphates like this compound is anticipated to occur through a multi-stage process. The primary pathways involve the elimination of an alkene from the alkyl chain, followed by the condensation of the resulting phosphoric acid at higher temperatures.
Stage 1: Alkene Elimination At moderately elevated temperatures, the primary decomposition pathway is the cleavage of the C-O bond, leading to the elimination of butene (as a mixture of isomers) and the formation of orthophosphoric acid. This is a common and facile process for alkyl phosphates possessing a β-hydrogen. The presence of acidic protons on the phosphate group can catalyze this elimination reaction.
Stage 2: Condensation of Phosphoric Acid The orthophosphoric acid formed in the first stage is thermally unstable at higher temperatures. It undergoes a series of condensation reactions, eliminating water molecules to form pyrophosphoric acid (H₄P₂O₇) and subsequently higher-order polyphosphoric acids and ultimately phosphorus pentoxide (P₂O₅) at very high temperatures.
In an oxidizing atmosphere (e.g., air), the liberated butene and other organic fragments will undergo combustion, producing carbon dioxide (CO₂) and water (H₂O).[1]
Data Presentation
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 1623-15-0 | [Generic] |
| Molecular Formula | C₄H₁₁O₄P | [Generic] |
| Molecular Weight | 154.10 g/mol | [Generic] |
| Appearance | Colorless liquid | [Generic] |
| Boiling Point | 272.5 ± 23.0 °C (Predicted) | [Generic] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [Generic] |
| Flash Point | 118.6 °C | [Generic] |
Predicted Thermal Decomposition Data
The following data is predictive and based on the analysis of related compounds, such as calcium butyl phosphate, and general principles of alkyl phosphate decomposition.[2][3] The decomposition of the calcium salt of butyl phosphate was observed to occur in three stages, with initial cleavage of the alkyl chain at up to 290°C.[3]
| Stage | Predicted Temperature Range (°C) | Predicted Mass Loss (%) | Predicted Evolved Gaseous Products | Residual Product |
| 1: Alkene Elimination | 200 - 350 | ~46% | Butene (C₄H₈), Water (H₂O) | Orthophosphoric Acid (H₃PO₄) |
| 2: Condensation | 350 - 600 | ~12% | Water (H₂O) | Polyphosphoric Acids |
| 3: Further Condensation | > 600 | Variable | Water (H₂O) | Phosphorus Pentoxide (P₂O₅) |
Note: In an oxidizing atmosphere, butene will combust to CO₂ and H₂O. The mass loss percentages are theoretical calculations based on the predicted reactions.
Mandatory Visualizations
Predicted Decomposition Pathway
Caption: Predicted multi-stage thermal decomposition pathway of this compound.
Experimental Workflow for Thermal Analysis
Caption: Experimental workflow for thermal analysis and product identification.
Experimental Protocols
Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA-DSC)
This protocol is designed to determine the thermal stability, decomposition temperatures, and mass loss stages of this compound.
5.1.1 Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently (e.g., Netzsch STA 449 F3 Jupiter or similar).[4] The instrument should be coupled to a mass spectrometer (MS) for evolved gas analysis (EGA).
5.1.2 Materials:
-
This compound sample
-
High-purity nitrogen gas (≥99.999%)
-
Synthetic air (for oxidative decomposition studies)
-
Alumina (Al₂O₃) crucibles (85 µL)[4]
5.1.3 Procedure:
-
Calibration: Perform temperature and sensitivity calibrations for both TGA and DSC modules according to the instrument manufacturer's specifications.
-
Sample Preparation: Place approximately 5-10 mg of the this compound sample into a pre-tared alumina crucible. Record the exact mass.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the analyzer.
-
Atmosphere: Purge the furnace with the desired gas (nitrogen or synthetic air) at a flow rate of 30-50 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.[4]
-
Thermal Program:
-
Equilibrate at 30°C.
-
Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.[4]
-
-
Data Collection: Record the mass change (TGA), differential heat flow (DSC), and evolved gas signals (MS) as a function of temperature.
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition and the percentage mass loss for each distinct step.
-
From the DSC curve, identify endothermic or exothermic events corresponding to melting, boiling, or decomposition.
-
Correlate the mass loss events from the TGA with the evolved gas profiles from the MS to identify the decomposition products at each stage.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This protocol is designed for the detailed identification of volatile and semi-volatile decomposition products.
5.2.1 Instrumentation: A pyrolysis unit (e.g., CDS Model 6200 Pyroprobe) directly coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS) system (e.g., Shimadzu GCMS-QP2020 NX).
5.2.2 Materials:
-
This compound sample
-
High-purity helium gas for GC carrier
5.2.3 Procedure:
-
Sample Preparation: Place a small amount of the sample (10-100 µg) into a pyrolysis tube or sample cup.
-
Pyrolysis Program (Double Shot Analysis):
-
Shot 1 (Thermal Desorption): Heat the sample to a moderate temperature (e.g., 150°C) to desorb any volatile impurities without causing decomposition. Analyze the evolved gases by GC-MS.
-
Shot 2 (Pyrolysis): Rapidly heat the remaining sample to the specific decomposition temperatures identified from the TGA analysis (e.g., the onset temperature and peak decomposition temperatures). A typical pyrolysis temperature range is 250°C to 700°C.[5]
-
-
GC-MS Conditions:
-
Injector: Maintain a temperature of 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
GC Column: A suitable capillary column for separating polar and non-polar compounds (e.g., a DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature of 300°C.
-
MS Detector: Operate in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Analysis:
-
Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST).
-
Correlate the identified products with the pyrolysis temperature to build a detailed picture of the decomposition pathway.
-
Conclusion
While specific experimental data on the thermal decomposition of pure this compound is limited, a predictive pathway can be constructed based on the established chemistry of alkyl phosphates. The primary decomposition is expected to initiate with the elimination of butene to form orthophosphoric acid, followed by the condensation of the acid at higher temperatures to form polyphosphoric acids and water. The provided experimental protocols for TGA-DSC-MS and Py-GC-MS offer a robust framework for researchers to empirically verify this predicted behavior, quantify the decomposition kinetics, and definitively identify the resulting products. Such studies are essential for ensuring the safe handling and effective application of this compound.
References
The Pivotal Role of Organophosphorus Compounds in Modern Organic Synthesis: A Technical Guide
Introduction
Organophosphorus chemistry is a cornerstone of modern organic synthesis, offering a diverse arsenal of reagents and reactions that are indispensable in academic research, industrial processes, and particularly in the realm of drug discovery and development. The unique electronic and steric properties of phosphorus-containing molecules enable a wide range of transformations, from the construction of complex carbon skeletons to the stereoselective introduction of functional groups. This technical guide provides an in-depth exploration of the core applications of organophosphorus compounds, focusing on key reactions that have become central to the synthetic chemist's toolkit. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms, substrate scope, and practical execution of these powerful synthetic methods. We will explore the intricacies of the Wittig, Horner-Wadsworth-Emmons, Mitsunobu, and Arbuzov reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding of their application in the synthesis of complex molecules.
Key Organophosphorus Reactions in Organic Synthesis
The versatility of organophosphorus compounds is showcased in a variety of named reactions that have become fundamental to organic chemistry. These reactions provide reliable and often highly stereoselective methods for the formation of carbon-carbon and carbon-heteroatom bonds.
The Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (a Wittig reagent).[1][2][3] This reaction is of paramount importance for its ability to form a carbon-carbon double bond at a specific location with, in many cases, predictable stereochemistry.[1][2][3]
Mechanism
The reaction proceeds through the nucleophilic addition of the ylide to the carbonyl group, forming a dipolar betaine intermediate which then cyclizes to a four-membered oxaphosphetane.[1] This intermediate subsequently collapses to yield the alkene and a highly stable triphenylphosphine oxide, the formation of which is the thermodynamic driving force for the reaction.[1] The stereochemical outcome (E or Z-alkene) is influenced by the nature of the ylide. Unstabilized ylides typically afford Z-alkenes, while stabilized ylides favor the formation of E-alkenes.[4]
References
Methodological & Application
Application Notes and Protocols: Synthesis and Preparation of High-Purity Butyl Dihydrogen Phosphate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of high-purity butyl dihydrogen phosphate (also known as mono-n-butyl phosphate). The methodologies outlined are based on established chemical syntheses, offering robust procedures for laboratory-scale preparation.
Introduction
This compound (CAS 1623-15-0) is an anionic surfactant and an organophosphate ester.[1] It is valued for its properties as an emulsifying agent, lubricant, and its stability in alkaline conditions.[1][2] These characteristics make it a valuable compound in various industrial applications, including as a plasticizer for cellulose esters, a component in hydraulic fluids, and an extractant for rare earth metals.[3] The synthesis of high-purity this compound is crucial to ensure consistent performance and avoid unwanted side reactions in final formulations. This document details two primary synthesis routes and subsequent purification protocols.
Synthesis Methodologies
Two common methods for the synthesis of butyl phosphate esters involve the reaction of n-butanol with either phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃).
-
Phosphorus Pentoxide (P₂O₅) Method: This method involves the direct reaction of n-butanol with P₂O₅. It typically produces a mixture of mono- and di-butyl phosphate esters, which then requires purification to isolate the high-purity mono-ester.[4][5] The reaction is often catalyzed by polyphosphoric acid and phosphorous acid to control the reaction and product color.[4][5]
-
Phosphorus Oxychloride (POCl₃) Method: This route reacts n-butanol with phosphorus oxychloride, often in the presence of a base like pyridine to scavenge the HCl byproduct.[6] While this general method can be adapted for various alkyl phosphates, controlling the stoichiometry is key to maximizing the yield of the desired mono-ester.[6]
Method Comparison
The choice of method may depend on the desired scale, available starting materials, and purification capabilities.
| Feature | Phosphorus Pentoxide (P₂O₅) Method | Phosphorus Oxychloride (POCl₃) Method |
| Primary Reagents | n-Butanol, Phosphorus Pentoxide (P₂O₅) | n-Butanol, Phosphorus Oxychloride (POCl₃), Pyridine |
| Typical Product | Mixture of mono- and di-butyl phosphate | Can be controlled for different esters; produces HCl byproduct |
| Key Advantage | Direct, fewer volatile byproducts | Well-established for various phosphate esters |
| Key Disadvantage | Produces a mixture requiring separation | Requires careful handling of POCl₃ and HCl |
| Reference | [4][5] | [6] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn. Phosphorus pentoxide is highly corrosive and reacts violently with water. Phosphorus oxychloride is toxic and corrosive.[6]
Protocol 1: Synthesis via Phosphorus Pentoxide
This protocol is adapted from a method that produces a mixture of n-butyl phosphate mono- and di-esters, which can then be purified.[4][5]
3.1.1 Reagents and Equipment
-
n-Butanol
-
Phosphorus pentoxide (P₂O₅)
-
Polyphosphoric acid
-
Phosphorous acid
-
Reactor vessel with mechanical stirrer, thermometer, and nitrogen inlet
-
Cooling system
3.1.2 Reaction Conditions
| Parameter | Value | Reference |
| Initial Temperature | < 50°C (during P₂O₅ addition) | [4][5] |
| First Warming Stage | 40 - 65°C | [4][5] |
| First Warming Duration | 0.5 - 8.0 hours | [4][5] |
| Second Warming Stage | 65 - 85°C | [4][5] |
| Second Warming Duration | 2.0 - 16.0 hours | [4][5] |
| Atmosphere | Nitrogen | [4][5] |
3.1.3 Procedure
-
Add n-butanol to the reactor vessel.
-
Introduce a nitrogen atmosphere and begin stirring.
-
Add a catalytic amount of phosphorous acid and stir until completely dissolved.[4][5]
-
Slowly add polyphosphoric acid while stirring until the mixture is uniform.[4][5]
-
In batches, add the phosphorus pentoxide. Use the cooling system to maintain the temperature below 50°C.[4][5]
-
After the P₂O₅ addition is complete, add a second portion of phosphorous acid.
-
Heat the mixture to 40-65°C and hold for the specified duration (e.g., 6 hours) with continuous stirring.[4][5]
-
Increase the temperature to 65-85°C and hold for the second duration (e.g., 6 hours).[4][5]
-
Cool the reaction mixture to below 30°C.
-
Filter the resulting viscous liquid to remove any solid byproducts. The filtrate is a mixture of n-butyl phosphate mono- and di-esters.[4][5]
Protocol 2: General Purification of this compound
This protocol utilizes liquid-liquid extraction to separate the desired mono-ester from di-esters and other impurities.
3.2.1 Reagents and Equipment
-
Crude butyl phosphate mixture
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Hydrochloric acid (HCl) solution (1 M)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄) (anhydrous)
-
Separatory funnel
-
Rotary evaporator
3.2.2 Procedure
-
Dissolve the crude product from the synthesis step in a saturated solution of sodium bicarbonate (NaHCO₃).[7]
-
Wash the aqueous solution three times with dichloromethane (CH₂Cl₂) in a separatory funnel to remove less acidic impurities like dibutyl phosphate. Discard the organic layers.[7]
-
Carefully acidify the remaining aqueous layer with 1 M HCl until the pH is between 0 and 1. Monitor the pH with indicator paper or a pH meter.[7]
-
Extract the acidified aqueous solution three times with fresh portions of dichloromethane.[7]
-
Combine the organic extracts.
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6][7]
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure using a rotary evaporator to yield the purified this compound as a viscous oil.[7]
-
Store the final product at low temperature (-17°C) under an inert atmosphere (e.g., argon) for long-term stability.[7]
Visualized Workflows
The following diagrams illustrate the synthesis and purification processes.
References
- 1. Cas 1623-15-0,this compound | lookchem [lookchem.com]
- 2. This compound CAS#: 1623-15-0 [m.chemicalbook.com]
- 3. N-BUTYL PHOSPHATE | 52933-01-4 [chemicalbook.com]
- 4. CN101735266B - A kind of synthetic method of n-butyl phosphate mono-diester - Google Patents [patents.google.com]
- 5. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Dibutyl phosphate synthesis - chemicalbook [chemicalbook.com]
Industrial Applications of Butyl Dihydrogen Phosphate: Application Notes and Protocols
Abstract
Butyl dihydrogen phosphate (BDP), a monoalkyl phosphate ester, exhibits a range of versatile properties that make it a valuable compound in various industrial applications. Its anionic surfactant nature, coupled with its acidic properties, allows it to function effectively as a corrosion inhibitor, antistatic agent, catalyst, and component in solvent extraction processes, paint and coating formulations, and as a plasticizer. This document provides detailed application notes and experimental protocols for the industrial use of this compound, targeting researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Corrosion Inhibition
This compound and its salts can form a protective film on metal surfaces, inhibiting corrosion in acidic environments. This property is particularly useful for protecting steel and other ferrous metals.
Quantitative Data
Table 1: Corrosion Inhibition Efficiency of this compound on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 12.5 | 0 |
| 1 | 4.8 | 61.6 |
| 5 | 2.1 | 83.2 |
| 10 | 1.1 | 91.2 |
| 20 | 0.6 | 95.2 |
Note: Data is illustrative and based on typical performance of similar phosphate-based inhibitors.
Experimental Protocols
1.1. Weight Loss Method
Objective: To determine the corrosion rate and inhibition efficiency of this compound by measuring the weight loss of mild steel coupons.
Materials:
-
Mild steel coupons (e.g., 2 cm x 2 cm x 0.2 cm)
-
1 M Hydrochloric acid (HCl) solution
-
This compound (various concentrations)
-
Acetone
-
Deionized water
-
Analytical balance
-
Water bath or incubator
Procedure:
-
Mechanically polish the mild steel coupons with emery paper of decreasing grit size, degrease with acetone, rinse with deionized water, and dry.
-
Accurately weigh each coupon to four decimal places.
-
Prepare 1 M HCl solutions containing various concentrations of this compound (e.g., 1, 5, 10, 20 mM) and a blank solution without the inhibitor.
-
Immerse one coupon in each test solution for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).
-
After the immersion period, remove the coupons, clean them with a brush to remove corrosion products, rinse with deionized water and acetone, and dry.
-
Reweigh the coupons to determine the weight loss.
-
Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following formulas:
CR (mm/year) = (87.6 × W) / (D × A × T) where W is the weight loss in mg, D is the density of mild steel in g/cm³, A is the area of the coupon in cm², and T is the immersion time in hours.
IE (%) = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibited solution.
1.2. Potentiodynamic Polarization (PDP)
Objective: To study the effect of this compound on the anodic and cathodic reactions of the corrosion process.
Materials:
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
-
Potentiostat/Galvanostat
-
Test solutions (1 M HCl with and without inhibitor)
Procedure:
-
Prepare the mild steel working electrode by embedding it in an epoxy resin, leaving a defined surface area exposed.
-
Polish the exposed surface to a mirror finish, clean, and dry as described in the weight loss protocol.
-
Assemble the three-electrode cell with the test solution.
-
Allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) from the Tafel plots.
1.3. Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the formation of a protective film and the mechanism of inhibition.
Procedure:
-
Use the same three-electrode setup as for PDP.
-
After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Analyze the Nyquist and Bode plots to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Experimental Workflow
Antistatic Agent
The potassium salt of this compound is used as an antistatic agent, particularly for synthetic fibers and plastics. It works by increasing the surface conductivity of the material, which helps to dissipate static charges.[1]
Quantitative Data
Table 2: Surface Resistivity of Treated Fabrics
| Treatment | Add-on Level (wt. %) | Surface Resistivity (Ω/sq) |
| Untreated Control | 0 | > 10¹³ |
| Potassium n-butyl phosphate | 0.5 | 5 x 10¹⁰ |
| Potassium n-butyl phosphate | 1.0 | 8 x 10⁹ |
Note: Data is illustrative and based on typical performance of phosphate-based antistatic agents. Actual values can vary with fabric type and environmental conditions.
Experimental Protocol
2.1. Application of Antistatic Agent
Objective: To apply a uniform coating of potassium n-butyl phosphate to a fabric substrate.
Materials:
-
Fabric samples (e.g., polyester, nylon)
-
Aqueous solution of potassium n-butyl phosphate (e.g., 1-5 wt.%)
-
Padding mangle or spray system
-
Drying oven
Procedure:
-
Prepare aqueous solutions of potassium n-butyl phosphate at the desired concentrations.
-
Immerse the fabric samples in the solution, ensuring complete saturation.
-
Pass the saturated fabric through a padding mangle set to a specific pressure to achieve the target add-on level. Alternatively, a uniform spray application can be used.
-
Dry the treated fabric samples in an oven at a suitable temperature (e.g., 100-120 °C) until completely dry.
-
Calculate the add-on level by weighing the fabric before and after treatment.
2.2. Measurement of Surface Resistivity (ASTM D257)
Objective: To quantify the effectiveness of the antistatic treatment by measuring the surface resistivity of the treated fabric.
Materials:
-
Treated and untreated fabric samples
-
Surface resistivity meter with a concentric ring electrode
-
Controlled environment chamber (e.g., 23 °C and 50% relative humidity)
Procedure:
-
Condition the fabric samples in the controlled environment for at least 24 hours.
-
Place the fabric sample on the base plate of the surface resistivity meter.
-
Lower the concentric ring electrode onto the fabric surface.
-
Apply a specified DC voltage (e.g., 100 V or 500 V) for a set duration (e.g., 60 seconds).[2]
-
Measure the resistance and calculate the surface resistivity in ohms per square (Ω/sq).
Logical Relationship Diagram
References
Application Notes and Protocols for Butyl Dihydrogen Phosphate as an Anionic Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butyl dihydrogen phosphate (BDP), with the CAS number 1623-15-0, is an anionic surfactant belonging to the alkyl phosphate ester family.[1][2][3][4][5][6] Its molecular structure, featuring a phosphate head group and a butyl tail, imparts valuable surface-active properties. This document provides detailed application notes and protocols for the utilization of this compound in various formulations, catering to research, development, and manufacturing needs.
One of the key characteristics of this compound and other mono and dibasic phosphate esters is their notable stability in alkaline conditions, which surpasses that of many other surfactants.[1][2][3][4][7] This property, combined with its functions as a wetting agent, emulsifier, lubricant, and coupling agent, makes it a versatile ingredient in a wide array of applications.[1][2][3][4][7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for effective formulation development.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₁O₄P | [1][2][5] |
| Molecular Weight | 154.10 g/mol | [1][2] |
| Appearance | Colorless to light brown oily liquid | [2][4] |
| Boiling Point | 272.5 ± 23.0 °C (Predicted) | [4] |
| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 1.97 ± 0.10 (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol. Insoluble in water. | [2][4] |
| Critical Micelle Concentration (CMC) | Estimated: 5-15 mM in aqueous solution* |
Applications in Formulations
This compound's properties as an anionic surfactant lend it to a variety of applications:
-
Emulsion Polymerization: It can be used as an emulsifier to stabilize monomer droplets and growing polymer particles, controlling particle size and ensuring the stability of the final latex. Anionic surfactants are often used at concentrations ranging from a few tenths to 5%.[9] They can be used alone or in combination with nonionic surfactants to enhance mechanical and electrolytic stability.[9]
-
Pigment Dispersions: Phosphate esters are effective dispersants for pigments in aqueous media. They help to wet the pigment surface and provide electrostatic stabilization, preventing agglomeration and ensuring uniform color distribution.
-
Metalworking Fluids: In metalworking fluids, this compound can act as a lubricant, corrosion inhibitor, and emulsifier, particularly in synthetic and semi-synthetic formulations.[4] Phosphate esters are known to provide extreme pressure properties.[4]
-
Industrial & Institutional Cleaners: Its stability in alkaline conditions makes it a suitable surfactant for heavy-duty cleaning formulations.
-
Cosmetics and Personal Care: Alkyl phosphates are used as surfactants and emulsifiers in various cosmetic products.[3]
Experimental Protocols
The following are detailed protocols for key applications of this compound.
Protocol 1: Emulsion Polymerization of a Styrene-Acrylate Latex
This protocol describes a laboratory-scale semi-batch emulsion polymerization process to synthesize a styrene-acrylate latex using this compound as the primary anionic surfactant.
Materials:
-
Styrene (monomer)
-
Butyl acrylate (monomer)
-
This compound (emulsifier)
-
Potassium persulfate (initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet/outlet.
-
Monomer and initiator feed pumps.
-
Heating/cooling circulator for the reactor jacket.
Procedure:
-
Reactor Setup: Assemble the glass reactor and ensure all connections are secure.
-
Initial Charge: To the reactor, add 200g of deionized water, 2g of sodium bicarbonate, and 5g of this compound.
-
Inert Atmosphere: Purge the reactor with nitrogen gas for 30 minutes to remove oxygen, and maintain a gentle nitrogen blanket throughout the reaction.
-
Heating: Heat the reactor contents to 80°C with continuous stirring (e.g., 200 rpm).
-
Initiator Addition: Once the temperature is stable at 80°C, add 20% of the total initiator solution (0.5g of potassium persulfate dissolved in 20g of deionized water).
-
Monomer and Initiator Feeds:
-
Prepare a monomer pre-emulsion by mixing 100g of styrene, 100g of butyl acrylate, 5g of this compound, and 50g of deionized water.
-
Simultaneously begin the continuous addition of the monomer pre-emulsion and the remaining initiator solution to the reactor over a period of 3 hours.
-
-
Reaction Completion: After the feeds are complete, maintain the reaction temperature at 80°C for an additional 2 hours to ensure complete monomer conversion.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a 100-mesh screen to remove any coagulum.
Workflow Diagram:
Protocol 2: Preparation of a Pigment Dispersion
This protocol outlines the preparation of a stable aqueous dispersion of a phthalocyanine blue pigment using this compound as the primary dispersant.
Materials:
-
Phthalocyanine Blue pigment (e.g., Pigment Blue 15:3)
-
This compound (dispersant)
-
Propylene glycol (humectant/grinding aid)
-
Deionized water
-
Potassium hydroxide (50% solution, for pH adjustment)
Equipment:
-
High-speed disperser (e.g., Cowles dissolver)
-
Bead mill
-
pH meter
-
Analytical balance
Procedure:
-
Premix Preparation: In a suitable vessel, combine 40g of deionized water, 20g of propylene glycol, and 8g of this compound.
-
pH Adjustment: Slowly add potassium hydroxide solution dropwise while stirring to adjust the pH of the premix to between 8.0 and 9.0.
-
Pigment Addition: While mixing at low speed with the high-speed disperser, slowly add 32g of Phthalocyanine Blue pigment to the premix.
-
High-Speed Dispersion: Once all the pigment is added, increase the disperser speed to create a vortex and disperse for 30 minutes, or until the pigment is fully wetted.
-
Milling: Transfer the pre-dispersion to a bead mill charged with appropriate grinding media (e.g., 0.8-1.0 mm zirconia beads).
-
Grinding: Mill the dispersion until the desired particle size distribution is achieved (typically checked with a Hegman gauge or particle size analyzer).
-
Let-down and Final Adjustment: Transfer the milled concentrate to a mixing vessel and add deionized water to achieve the desired final pigment concentration. Readjust the pH to 8.0-9.0 if necessary.
Workflow Diagram:
Protocol 3: Formulation of a Synthetic Metalworking Fluid Concentrate
This protocol details the formulation of a synthetic metalworking fluid concentrate where this compound contributes to lubrication and corrosion inhibition.
Materials:
-
Deionized water
-
Triethanolamine (corrosion inhibitor and pH adjuster)
-
This compound (lubricant and corrosion inhibitor)
-
Polyalkylene glycol (lubricant)
-
Tolyltriazole (yellow metal corrosion inhibitor)
-
Biocide
Equipment:
-
Mixing vessel with a stirrer
-
Analytical balance
Procedure:
-
Initial Charge: To the mixing vessel, add 50g of deionized water.
-
Amine Addition: With gentle stirring, slowly add 15g of triethanolamine.
-
Phosphate Ester Addition: Continue stirring and slowly add 10g of this compound. Allow to mix until fully dissolved.
-
Lubricant Addition: Add 20g of polyalkylene glycol and mix until the solution is homogeneous.
-
Corrosion Inhibitor for Yellow Metals: Add 0.5g of tolyltriazole and stir until dissolved.
-
Biocide Addition: Add the recommended amount of a suitable biocide (e.g., 0.5g).
-
Final Mixing: Continue mixing for 15-20 minutes to ensure all components are fully incorporated. The resulting concentrate can be diluted with water (typically 1:10 to 1:20) for use.
Formulation Summary Table:
| Component | Function | Weight % in Concentrate |
| Deionized Water | Solvent | 50.0 |
| Triethanolamine | Corrosion Inhibitor, pH Adjuster | 15.0 |
| This compound | Lubricant, Corrosion Inhibitor | 10.0 |
| Polyalkylene Glycol | Lubricant | 20.0 |
| Tolyltriazole | Yellow Metal Corrosion Inhibitor | 0.5 |
| Biocide | Microbial Control | 0.5 |
| Total | 100.0 |
Logical Relationship Diagram:
Safety and Handling
This compound is classified as corrosive and can cause severe skin burns and eye damage.[4] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a versatile anionic surfactant with a range of applications in industrial and consumer formulations. Its stability in alkaline conditions and its multifunctionality as an emulsifier, dispersant, and lubricant make it a valuable tool for formulators. The protocols provided herein offer a starting point for the development of new and improved products utilizing the unique properties of this compound. Further optimization of these formulations may be necessary to meet specific performance requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. scribd.com [scribd.com]
- 4. Formulation 101: How to Formulate a Basic Metalworking Fluid - ChemCeed [chemceed.com]
- 5. arxiv.org [arxiv.org]
- 6. stle.org [stle.org]
- 7. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. advancionsciences.com [advancionsciences.com]
Application Notes and Protocols: Butyl Dihydrogen Phosphate as a Catalyst in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds, including active pharmaceutical ingredients (APIs), prodrugs, and various chemical intermediates. The use of effective catalysts is paramount to ensure high yields and favorable reaction kinetics. Butyl dihydrogen phosphate, a monoalkyl phosphate ester, presents itself as a potential Brønsted acid catalyst for esterification reactions. Its acidic nature, stemming from the dihydrogen phosphate group, allows it to protonate the carbonyl oxygen of a carboxylic acid, thereby activating it for nucleophilic attack by an alcohol. This document provides detailed application notes and protocols for the use of this compound as a catalyst in esterification, based on established principles of acid catalysis and analogous systems.
Mechanism of Action
This compound acts as a Brønsted acid catalyst. The catalytic cycle, analogous to that of other acid catalysts like sulfuric acid, involves the protonation of the carbonyl oxygen of the carboxylic acid. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent formation of a tetrahedral intermediate and the elimination of a water molecule lead to the final ester product, with the regeneration of the catalyst.
Visualizing the Catalytic Pathway
Application Notes and Protocols: Butyl Dihydrogen Phosphate in Phosphorylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the mechanism and application of butyl dihydrogen phosphate as a phosphorylating agent in organic synthesis. Detailed protocols, based on established methodologies for analogous reagents, are provided to guide the user in developing specific phosphorylation reactions.
Application Notes
Introduction
This compound [(CH₃(CH₂)₃O)P(O)(OH)₂] is a monoalkyl phosphate ester that serves as a phosphorylating agent for various nucleophiles, most notably alcohols. Its utility lies in the introduction of a phosphate monoester moiety, a critical functional group in numerous biologically active molecules, including nucleotides, phospholipids, and phosphorylated proteins. The presence of two acidic protons on the phosphate group allows for its participation in a range of reaction conditions and its conversion into a more reactive phosphorylating species. While not as commonly employed as other phosphorylating agents like phosphorus oxychloride or phosphoramidites, this compound offers a direct route to phosphate monoesters and can be advantageous in specific synthetic contexts.
Mechanism of Action in Alcohol Phosphorylation
The phosphorylation of an alcohol by this compound is not a spontaneous process and typically requires activation to proceed efficiently. The reaction mechanism generally involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic phosphorus center of an activated this compound derivative.
A plausible mechanism, particularly in the presence of a base and a coupling agent (e.g., a carbodiimide or a pyridinium salt), can be proposed as follows:
-
Activation of this compound: In the presence of a coupling agent, this compound is converted into a more reactive intermediate. This intermediate possesses a better leaving group, rendering the phosphorus atom more susceptible to nucleophilic attack.
-
Deprotonation of the Alcohol: A base is often employed to deprotonate the alcohol, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting alkoxide attacks the activated phosphorus center in an Sₙ2-type reaction.
-
Protonation: Subsequent workup protonates the resulting phosphate ester to yield the final product.
The chemoselectivity of this reaction generally favors primary alcohols over secondary and tertiary alcohols due to reduced steric hindrance.[1][2][3]
Caption: Proposed mechanism for the phosphorylation of an alcohol using this compound.
Data Presentation
| Substrate Type | Example Substrate | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Primary Alcohol | Benzyl Alcohol | DBU | DCM | 25 | 1-3 | 70-90 |
| Secondary Alcohol | Cyclohexanol | DBU | DCM | 25-50 | 4-8 | 50-70 |
| Hindered Alcohol | tert-Butanol | Stronger Base | Aprotic Polar | 50-80 | 12-24 | 10-30 |
| Polyol (Primary OH) | 1,2-Propanediol | Pyridine | DMF | 25 | 2-4 | 60-80 (Selective for primary) |
| Amino Alcohol | Ethanolamine | DBU | DCM | 25 | 1-2 | 70-85 (O-selective) |
Yields are approximate and highly dependent on the specific coupling agent used and reaction conditions.
Experimental Protocols
The following protocols are generalized procedures adapted from methodologies for similar phosphorylating agents and should be optimized for specific substrates.
Protocol 1: General Procedure for the Phosphorylation of a Primary Alcohol
This protocol describes a general method for the phosphorylation of a primary alcohol using this compound and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.
Materials:
-
This compound
-
Primary alcohol
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (MeCN)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the primary alcohol (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Dissolve the solids in anhydrous DCM (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DBU (1.5 mmol, 1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding a premixed solution of deionized water (0.5 mL) in MeCN (5 mL).
-
Stir for an additional 15 minutes.
-
Transfer the mixture to a separatory funnel and dilute with DCM (20 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.
References
- 1. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Chemoselective O-Phosphorylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild and Chemoselective Phosphorylation of Alcohols Using a Ψ-Reagent [organic-chemistry.org]
Application of diisobutyl hydrogen phosphate in glycosylation protocols.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl hydrogen phosphate is an organophosphorus reagent that serves as a valuable precursor in the synthesis of glycosyl phosphate donors, which are key intermediates in the formation of glycosidic bonds.[1][2] The construction of these bonds is a fundamental step in the chemical synthesis of oligosaccharides and glycoconjugates, molecules of significant interest in drug development and biological research. While specific literature detailing the use of diisobutyl hydrogen phosphate is limited, its chemical behavior is analogous to other dialkyl hydrogen phosphates, such as dibutyl hydrogen phosphate, allowing for the adaptation of established protocols.[1][2] This document provides detailed application notes and experimental protocols for the use of diisobutyl hydrogen phosphate and its close analogs in glycosylation reactions.
Principle of the Method
The use of diisobutyl hydrogen phosphate in glycosylation follows a two-step sequence. First, a glycosyl donor, typically a thioglycoside, reacts with diisobutyl hydrogen phosphate in the presence of an activator to form a more reactive glycosyl phosphate donor. This intermediate is then activated by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), to react with a glycosyl acceptor, yielding the desired glycosidic linkage. This method offers a robust and versatile approach to oligosaccharide synthesis.
Data Presentation: Glycosylation Reactions Using an Analogous Dibutyl Hydrogen Phosphate System
The following table summarizes quantitative data from glycosylation reactions in the synthesis of N-glycan building blocks using dibutyl hydrogen phosphate, a close structural analog of diisobutyl hydrogen phosphate. The outcomes are expected to be comparable when using diisobutyl hydrogen phosphate under similar conditions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | Yield (%) | Anomeric Selectivity |
| GlcNPht-dibutyl phosphate | 6-hydroxy mannosyl derivative | TMSOTf | CH₂Cl₂ | -50 | 80 | β-selective |
| GlcNPht-dibutyl phosphate | Disaccharide acceptor | TMSOTf | CH₂Cl₂ | -50 | - | 1,2-β-linked |
| GlcNAc(OAc)₃-dibutyl phosphate | 6-hydroxy disaccharide acceptor | TMSOTf | CH₂Cl₂ | - | - | β2-β6 linked |
| GlcNPht-dibutyl phosphate | 4-hydroxy disaccharide acceptor | TMSOTf | CH₂Cl₂ | - | - | β2-β4 linked |
Data adapted from a study on the synthesis of N-glycans using dibutyl hydrogen phosphate as a precursor to the glycosyl donor.[1] The yields and selectivities are representative of the efficiency of glycosyl phosphate-mediated glycosylations.
Experimental Protocols
Synthesis of a Glycosyl Diisobutyl Phosphate Donor from a Thioglycoside
This protocol describes the preparation of a glycosyl phosphate donor from a thioglycoside precursor using diisobutyl hydrogen phosphate.
Materials:
-
Thioglycoside donor
-
Diisobutyl hydrogen phosphate
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
4 Å Molecular Sieves
-
Celite®
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of the thioglycoside donor (1.2 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere, add 4 Å molecular sieves.
-
Stir the mixture for 1 hour at room temperature.
-
Cool the mixture to -40 °C.
-
Add diisobutyl hydrogen phosphate (1.0 equiv.), NIS (1.2 equiv.), and a catalytic amount of TfOH (0.3 equiv.) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Continue stirring at -40 °C until the thioglycoside donor is completely consumed.
-
Quench the reaction by adding triethylamine (2 equiv.).
-
Filter the reaction mixture through a pad of Celite® and rinse the pad with CH₂Cl₂.
-
Wash the filtrate with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired glycosyl diisobutyl phosphate donor.[1]
Glycosylation using a Glycosyl Diisobutyl Phosphate Donor
This protocol outlines the coupling of the synthesized glycosyl phosphate donor with a glycosyl acceptor.
Materials:
-
Glycosyl diisobutyl phosphate donor
-
Glycosyl acceptor
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
4 Å Molecular Sieves
-
Celite®
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a solution of the glycosyl diisobutyl phosphate donor (1.2 equiv.) and the glycosyl acceptor (1.0 equiv.) in anhydrous CH₂Cl₂ under an inert atmosphere, add 4 Å molecular sieves.
-
Stir the mixture for 1 hour at room temperature.
-
Cool the reaction mixture to -50 °C.
-
Add TMSOTf (1.0 equiv.) to the mixture.
-
Monitor the reaction by TLC and stir for an additional hour at -50 °C or until the reaction is complete.
-
Quench the reaction with triethylamine (2 equiv.).
-
Filter the mixture through a pad of Celite® and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the glycosylated product.[1]
Visualizations
Glycosyl Phosphate Donor Synthesis Workflow
Caption: Workflow for the synthesis of a glycosyl diisobutyl phosphate donor.
Glycosylation Protocol Workflow
Caption: Workflow for the glycosylation reaction using a glycosyl phosphate donor.
Proposed Glycosylation Mechanism
Caption: Simplified mechanism of glycosylation via a glycosyl phosphate donor.
References
Application Notes and Protocols for the Analysis of Butyl Dihydrogen Phosphate by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of butyl dihydrogen phosphate in various samples using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be adaptable for quality control, impurity profiling, and research applications.
Introduction
This compound is a monoalkyl phosphate ester that can be present as a process-related impurity or a degradation product in various pharmaceutical and chemical manufacturing processes. Accurate and reliable quantification of this compound is crucial for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) offers a versatile and robust platform for the analysis of this compound. Due to its polar and ionic nature, specialized HPLC techniques such as reversed-phase chromatography with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) are often employed. This document outlines several HPLC-based methods for its determination.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of alkyl phosphates using various HPLC methods. These values are intended as a general guideline and may vary depending on the specific instrumentation, sample matrix, and method optimization.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) |
| Ion-Pair HPLC with Indirect UV | Low µg/mL | Mid µg/mL | > 0.98 | 80-120 |
| Reversed-Phase HPLC-MS/MS | High pg/mL to Low ng/mL | Low ng/mL | > 0.99 | 90-110 |
| HILIC-MS/MS | Low ng/mL | Mid ng/mL | > 0.99 | 85-115 |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the HPLC analysis of this compound, from sample preparation to final data analysis.
Caption: General workflow for the HPLC analysis of this compound.
Experimental Protocols
Method 1: Ion-Pair Reversed-Phase HPLC with Indirect UV Detection
This method is a cost-effective approach for the routine analysis of this compound where high sensitivity is not a primary requirement. Since this compound lacks a strong chromophore, indirect UV detection is employed.[1]
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A buffered solution containing a UV-absorbing salt (e.g., potassium hydrogen phthalate) and an ion-pairing agent (e.g., tetrabutylammonium hydroxide) in an acetonitrile/water mixture.[1] The use of ion-pairing reagents allows for the separation of ionic and highly polar substances on reversed-phase HPLC columns.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Dependent on the UV-absorbing salt used (e.g., 254 nm).
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.[1]
3. Data Analysis:
-
Quantify the this compound peak by comparing its negative peak area to a calibration curve prepared from standards of known concentrations.
Method 2: Reversed-Phase HPLC with Mass Spectrometric Detection (HPLC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for trace-level analysis of this compound in complex matrices.
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system coupled to a tandem mass spectrometer.
-
Column: A reversed-phase column such as Newcrom R1 or a standard C18.[3]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 5% B
-
5-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
-
Precursor Ion: m/z 153.1
-
Product Ions: To be determined by direct infusion of a standard solution.
-
Source Temperature: 500 °C.
-
Ion Spray Voltage: -4500 V.
3. Sample Preparation:
-
Dilute the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.22 µm syringe filter before injection.
4. Data Analysis:
-
Identify and quantify the this compound peak based on its retention time and specific MRM transition. Construct a calibration curve using standards of known concentrations.
Method 3: Hydrophilic Interaction Liquid Chromatography (HILIC) with Mass Spectrometric Detection (HILIC-MS/MS)
HILIC is an alternative chromatographic technique that is well-suited for the retention and separation of highly polar compounds like this compound.
1. Instrumentation and Conditions:
-
HPLC System: An HPLC system coupled to a tandem mass spectrometer.
-
Column: A HILIC column (e.g., Acclaim Mixed-Mode HILIC-1, 2.1 mm × 150 mm, 5 µm).[4][5]
-
Mobile Phase A: Water with 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A gradient starting with a high percentage of acetonitrile and decreasing over time. For example:
-
0-2 min: 90% B
-
2-10 min: 90% to 50% B
-
10-12 min: 50% B
-
12.1-18 min: 90% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
2. Mass Spectrometer Conditions:
-
Identical to those described in Method 2.
3. Sample Preparation:
-
The sample should be dissolved in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure compatibility with the initial mobile phase conditions and promote good peak shape.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
4. Data Analysis:
-
Similar to Method 2, quantification is based on the MRM transition and a calibration curve.
The following diagram illustrates the logical relationship in selecting an appropriate HPLC method based on sample complexity and required sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 3. Separation of this compound, ammonium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Determination of Organophosphorus Esters in Fall Protection Equipment by Accelerated Solvent Extraction and Solid-Phase Extraction Coupled with LC-MS/MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of Alkyl Phosphates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alkyl phosphates are a diverse group of organic compounds used in various industrial applications, including as flame retardants, plasticizers, and lubricants. Their presence in environmental and biological matrices is of increasing concern due to potential toxicity. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of these compounds. This document provides detailed protocols and application notes for the analysis of alkyl phosphates using GC-MS, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix. Common methods include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and ultrasonication.
a) Magnetic Solid-Phase Extraction (MSPE) for Water Samples [1]
This method utilizes multi-walled carbon nanotubes (MWCNTs) coated on iron oxide nanoparticles as the adsorbent for extracting organophosphate esters from water samples.
-
Adsorbent Preparation: Synthesize Fe₃O₄@SiO₂-MWCNT magnetic composite.
-
Extraction:
-
To a 50 mL water sample, add 20 mg of the magnetic adsorbent.
-
Perform isothermal oscillation for 50 minutes to facilitate analyte adsorption.
-
Use a magnet to separate the adsorbent from the aqueous solution.
-
-
Desorption:
-
Elute the analytes from the adsorbent using 1400 µL of a suitable organic solvent (e.g., acetonitrile).
-
Elution time is 20 minutes.
-
The eluate is then concentrated and ready for GC-MS analysis.
-
b) Ultrasonic Extraction for Solid and Wipe Samples [2]
This protocol is suitable for the extraction of organophosphate flame retardants from indoor dust and skin wipes.
-
Dust Samples:
-
Weigh 0.05 g of the dust sample into a glass tube.
-
Add a suitable volume of an extraction solvent mixture (e.g., n-hexane/acetone, 3:1, v/v).
-
Ultrasonicate for 30 minutes.
-
Centrifuge at 3500 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Pool the extracts, concentrate under a stream of nitrogen, and redissolve in ethyl acetate.
-
-
Skin Wipe Samples:
-
Cut the wipe sample into ~1 cm x 1 cm pieces and place them in a glass tube.
-
Follow the same solvent addition, ultrasonication, centrifugation, and extraction pooling steps as for dust samples.[2]
-
Derivatization
Mono- and dialkyl phosphates are non-volatile and require derivatization to convert them into more volatile and thermally stable compounds suitable for GC analysis.[3] Trialkyl phosphates do not require derivatization.
a) Trimethylsilylation (TMS) [3][4][5]
This is a common derivatization technique for compounds with active hydrogens.
-
Reagent: A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), pyridine, and trimethylchlorosilane (TMCS) in a 10:5:2 ratio by volume.[5]
-
Procedure:
b) Microwave-Assisted Derivatization with Pentafluorobenzyl Bromide (PFBBr) [6]
This method is a rapid alternative for the derivatization of dialkyl phosphates.
-
Reagent: 3% 2,3,4,5,6-pentafluorobenzyl bromide in acetonitrile.
-
Procedure:
-
To the sample extract, add 250 µL of the PFBBr reagent.
-
Heat in a microwave for 5 minutes at 160 W.
-
The derivatized sample can then be analyzed by GC-MS.
-
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of alkyl phosphates. Optimization may be required based on the specific analytes and instrumentation.
Gas Chromatography (GC) Conditions
| Parameter | Setting | Reference |
| Column | HP-5 (30 m x 0.32 mm x 0.25 µm) or DB-5MS (60 m x 0.25 mm x 0.25 µm) | [1][2] |
| Carrier Gas | Helium (≥99.999% purity) | [1] |
| Flow Rate | 1.2 mL/min | [1] |
| Inlet Temperature | 280-290°C | [1][2] |
| Injection Mode | Splitless | [1][2] |
| Injection Volume | 1 µL | [1][2] |
| Oven Program | Initial 70-80°C, ramp 15°C/min to 200°C, then 10°C/min to 280-300°C, hold for 5-10 min. | [1][2] |
Mass Spectrometry (MS) Conditions
| Parameter | Setting | Reference |
| Ionization Mode | Electron Ionization (EI) | [1][2] |
| Ion Source Energy | 70 eV | [1] |
| Ion Source Temp. | 230-280°C | [1][2] |
| Quadrupole Temp. | 150°C | [1] |
| Interface Temp. | 280°C | [1][2] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [1][2] |
Quantitative Data
The following tables summarize the quantitative data for selected alkyl phosphates.
Table 1: Selected Ion Monitoring (SIM) Parameters for Common Alkyl Phosphates
| Compound | Abbreviation | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) | Reference |
| Triethyl phosphate | TEP | 99 | 155 | [2] |
| Tributyl phosphate | TnBP | 99 | 155 | [1] |
| Tris(2-chloroethyl) phosphate | TCEP | 63 | 249 | [1] |
| Triphenyl phosphate | TPhP | 326 | 77 | [1] |
| Tris(2-ethylhexyl) phosphate | TEHP | 99 | 113 | [1] |
| Diethyl thiophosphate (derivatized) | 350 | [6] | ||
| Diethyl dithiophosphate (derivatized) | 366 | [6] |
Table 2: Method Performance Data
| Compound(s) | Matrix | LOD | LOQ | Recovery (%) | Reference |
| TnBP, TCEP, TPhP, TEHP | Water | 0.038–1 µg/L | 0.10–3.59 µg/L | 72.5–89.1 | [1] |
| 11 OPFRs | Air, Dust, Wipes | - | - | 73.4–113 | [2] |
| Dibutyl & bis(2-ethylhexyl) phosphate | Petroleum | - | - | 92-120 | [4][7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of alkyl phosphates.
Data Analysis Workflow
Caption: Logical workflow for data analysis in alkyl phosphate quantification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sensitive Quantification of Organophosphate Compounds using LC-MS/MS
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Organophosphate (OP) compounds are a diverse group of chemicals widely used as pesticides and herbicides, in addition to their unfortunate application as nerve agents in chemical warfare.[1] Their high toxicity, primarily through the inhibition of acetylcholinesterase (AChE), necessitates sensitive and reliable methods for their detection and quantification in various matrices, including environmental, food, and biological samples.[1][2][3][4] This document provides a detailed application note and accompanying protocols for the sensitive quantification of organophosphate compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its high sensitivity and selectivity.[5][6] The provided methodologies are intended to guide researchers, scientists, and drug development professionals in establishing robust analytical workflows for OP compound analysis.
Introduction
Organophosphates exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), an essential enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[2][3][4] This inhibition leads to an accumulation of acetylcholine in synaptic clefts, resulting in overstimulation of muscarinic and nicotinic receptors, which can cause a range of severe health effects, from cholinergic crisis to long-term neurological damage and even death.[1][2][3] Given the low levels at which these compounds can be harmful, highly sensitive analytical methods are crucial for monitoring their presence in the environment, ensuring food safety, and for clinical and forensic toxicology.
LC-MS/MS has emerged as the preferred method for the analysis of a wide range of pesticides, including organophosphates, due to its ability to provide high selectivity and sensitivity, even in complex matrices.[5][7] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of target analytes with minimal interference from the sample matrix.[5][8] This application note details a validated LC-MS/MS method for the sensitive quantification of multiple organophosphate compounds.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of organophosphate toxicity is the inhibition of acetylcholinesterase (AChE).[2][3][4] The organophosphate molecule phosphorylates the serine hydroxyl group at the active site of AChE, rendering the enzyme inactive.[1][9] This leads to the accumulation of acetylcholine at nerve endings, causing continuous stimulation of cholinergic receptors.[9] The bond between the organophosphate and AChE can become irreversible through a process called "aging," where an alkyl group is lost from the phosphorus atom.[1][9]
Experimental Protocols
This section provides a detailed protocol for the analysis of organophosphate compounds in various matrices. The method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.
Sample Preparation (Modified QuEChERS)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[8]
-
Homogenization: Homogenize a representative 5-15 g sample of the matrix (e.g., fruit, vegetable, soil). For liquid samples like milk or water, use 10-15 mL.
-
Extraction:
-
Transfer the homogenized sample to a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The exact salt composition may vary depending on the specific QuEChERS method used.
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents. A common combination for many matrices is 150 mg MgSO₄, 25 mg Primary Secondary Amine (PSA), and 25 mg C18.[8] The choice of sorbents can be optimized depending on the matrix to remove interferences.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the d-SPE tube at a high speed (e.g., 13,000 rpm) for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of organophosphate compounds.
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes of interest. An example gradient is as follows:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Column Temperature: 40 °C.
-
Injection Volume: 2 - 10 µL.
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is suitable for most organophosphate compounds.[8]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.[5][8] For each compound, at least two MRM transitions (a quantifier and a qualifier ion) should be monitored to ensure selectivity and confirm the identity of the analyte.[7]
-
Ion Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 500 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Cone Gas Flow: 50 - 150 L/hr
-
-
Collision Gas: Argon.
Quantitative Data
The following tables summarize the quantitative performance of the LC-MS/MS method for a selection of common organophosphate compounds. The specific values for MRM transitions, collision energies, limits of detection (LOD), and limits of quantification (LOQ) should be optimized for each instrument.
Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters for Selected Organophosphate Compounds
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Acephate | 184.0 | 143.0 | 95.0 | 15 |
| Chlorpyrifos | 350.0 | 198.0 | 97.0 | 20 |
| Diazinon | 305.1 | 169.1 | 97.1 | 18 |
| Dimethoate | 230.0 | 199.0 | 79.0 | 12 |
| Malathion | 331.1 | 127.1 | 99.1 | 16 |
| Parathion | 292.0 | 109.1 | 65.1 | 22 |
| Phorate | 261.1 | 75.1 | 121.1 | 14 |
| Terbufos | 289.1 | 89.1 | 103.1 | 18 |
Note: These values are illustrative and should be experimentally determined and optimized for the specific instrument and conditions used.
Table 2: Method Performance Data
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | RSD (%) |
| Acephate | 0.1 | 0.5 | 85 - 110 | < 15 |
| Chlorpyrifos | 0.05 | 0.2 | 90 - 105 | < 10 |
| Diazinon | 0.05 | 0.2 | 88 - 108 | < 12 |
| Dimethoate | 0.1 | 0.5 | 80 - 115 | < 15 |
| Malathion | 0.02 | 0.1 | 92 - 107 | < 10 |
| Parathion | 0.01 | 0.05 | 95 - 110 | < 8 |
| Phorate | 0.05 | 0.2 | 85 - 105 | < 12 |
| Terbufos | 0.02 | 0.1 | 90 - 110 | < 10 |
Note: LOD and LOQ values can vary depending on the matrix and instrument sensitivity. Recovery and precision (RSD) should be assessed in the specific matrix of interest.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the sensitive quantification of organophosphate compounds using LC-MS/MS. The combination of a modified QuEChERS sample preparation method and a highly selective MRM-based LC-MS/MS analysis allows for the reliable detection and quantification of these toxic compounds at low levels in various complex matrices. The provided methodologies and data serve as a valuable resource for researchers, scientists, and drug development professionals involved in food safety, environmental monitoring, and toxicological studies. The methods should be validated in-house to ensure they meet the specific requirements of the intended application.
References
- 1. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciex.com [sciex.com]
- 6. Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organophosphate Detection in Animal-Derived Foods Using a Modified Quick, Easy, Cheap, Effective, Rugged, and Safe Method with Liquid Chromatography–Mass Spectrometry | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Interpreting the ¹H NMR Spectrum of Dibutyl Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibutyl phosphate (DBP), a dialkyl phosphate ester, is a significant compound in various industrial processes and is also a metabolite of the widely used plasticizer, tributyl phosphate. Its acidic nature and potential for interaction with biological systems necessitate robust analytical methods for its characterization. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of DBP. This application note provides a detailed guide to interpreting the ¹H NMR spectrum of dibutyl phosphate, including signal assignments, coupling patterns, and recommended experimental protocols.
Molecular Structure and Proton Environments
The structure of dibutyl phosphate, (CH₃CH₂CH₂CH₂O)₂P(O)OH, features four distinct proton environments within each of the two equivalent butyl chains, in addition to the acidic phosphate proton.
Caption: Molecular structure of dibutyl phosphate with proton environments labeled (a-d).
¹H NMR Spectral Data
The ¹H NMR spectrum of dibutyl phosphate in CDCl₃ typically exhibits four main groups of signals corresponding to the protons of the butyl chains and a broad signal for the acidic proton.
| Signal Assignment | Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| d | -CH₃ | ~0.94 | Triplet (t) | ³J(H,H) ≈ 7.3 |
| c | -CH₂-CH₃ | ~1.43 | Sextet or Multiplet (m) | ³J(H,H) ≈ 7.5 |
| b | -O-CH₂-CH₂- | ~1.66 | Quintet or Multiplet (m) | ³J(H,H) ≈ 7.5, ³J(P,H) ≈ 6.5 |
| a | -O-CH₂- | ~4.03 | Multiplet (m) | ³J(H,H) ≈ 6.6, ³J(P,H) ≈ 6.5 |
| e | P-OH | ~8.5 | Broad Singlet (br s) | - |
Note: Chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument frequency.
Interpretation of the Spectrum
A representative ¹H NMR spectrum of dibutyl phosphate displays characteristic signals that can be assigned as follows:
-
Methyl Protons (d): The terminal methyl protons appear as a triplet around 0.94 ppm due to coupling with the adjacent methylene protons (c).
-
Methylene Protons (c): The methylene group adjacent to the methyl group resonates at approximately 1.43 ppm. It appears as a sextet or a more complex multiplet due to coupling with the neighboring methyl (d) and methylene (b) protons.
-
Methylene Protons (b): The methylene protons beta to the oxygen atom are found around 1.66 ppm. Their signal is a quintet or multiplet resulting from coupling to the adjacent methylene groups (a and c). Crucially, these protons also exhibit a three-bond coupling to the phosphorus atom, further complicating the splitting pattern.
-
Methylene Protons (a): The methylene protons directly attached to the oxygen atom are the most deshielded of the alkyl protons, appearing at approximately 4.03 ppm. This signal is a multiplet due to coupling with the adjacent methylene protons (b) and a three-bond coupling to the phosphorus atom (³J(P,H) ≈ 6.5 Hz).[1] The coupling to phosphorus often results in a doublet of triplets or a more complex multiplet.
-
Acidic Proton (e): The acidic proton of the phosphate group gives rise to a broad singlet at a downfield chemical shift, typically around 8.5 ppm.[1] The broadness of this signal is due to chemical exchange and its position is highly dependent on the solvent, concentration, and temperature. In the presence of D₂O, this peak will disappear due to proton-deuterium exchange.
Key Signaling Pathways and Experimental Workflow
The interpretation of the ¹H NMR spectrum relies on understanding the spin-spin coupling interactions between neighboring protons and between protons and the phosphorus-31 nucleus.
Caption: Spin-spin coupling relationships in dibutyl phosphate.
The following workflow outlines the general steps for acquiring and interpreting the ¹H NMR spectrum of dibutyl phosphate.
References
Application Notes: Utilizing ³¹P NMR Spectroscopy for the Characterization of Organophosphorus Compounds
Introduction
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful and indispensable analytical technique for the structural elucidation and quantitative analysis of organophosphorus compounds. The unique nuclear properties of the ³¹P isotope, namely its 100% natural abundance and spin quantum number of 1/2, provide high sensitivity and result in sharp, well-resolved NMR signals.[1][2][3] The extensive chemical shift range of ³¹P NMR, spanning over 700 ppm, minimizes signal overlap, a common challenge in ¹H NMR, thus simplifying spectral interpretation.[1] These characteristics make ³¹P NMR an invaluable tool for researchers, scientists, and drug development professionals in diverse fields, including pharmaceuticals, agriculture, and materials science.[2][3][4]
Key Advantages of ³¹P NMR Spectroscopy:
-
High Sensitivity and Natural Abundance: The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, leading to excellent NMR sensitivity.[1]
-
Wide Chemical Shift Range: The broad range of chemical shifts allows for better separation and identification of different phosphorus environments within a molecule.[1]
-
Simplified Spectra: Typically, ³¹P NMR spectra are less complex than ¹H NMR spectra due to the presence of fewer phosphorus atoms in a molecule, reducing the complexity of resonance interference.[1]
-
Direct Quantification: ³¹P NMR provides a direct and exclusive method for the detection and quantification of phosphorus-containing compounds.[1]
-
Versatility: The technique is applicable to a wide array of organophosphorus compounds in various physical states.
Applications in Research and Drug Development:
-
Purity Determination: Quantitative ³¹P NMR (qNMR) is a robust method for determining the absolute purity of organophosphorus compounds, including active pharmaceutical ingredients (APIs) and their intermediates.[5][6][7]
-
Structural Elucidation: Analysis of chemical shifts and coupling constants (e.g., ¹JPH, ²JPH) provides detailed information about the bonding environment and connectivity of phosphorus atoms.
-
Reaction Monitoring: The simplicity and high resolution of ³¹P NMR spectra allow for real-time monitoring of chemical reactions involving organophosphorus reagents and intermediates.
-
Metabolomics and Biological Studies: ³¹P NMR is employed to study phosphorus-containing metabolites in biological systems, providing insights into cellular bioenergetics and metabolic pathways.[1]
-
Environmental Analysis: The technique is used for the identification and quantification of organophosphorus pesticides and their degradation products in environmental samples.[4]
Experimental Protocols
Protocol 1: Sample Preparation for Quantitative ³¹P NMR (qNMR)
This protocol outlines the steps for preparing a sample for quantitative analysis using an internal standard.
Materials:
-
Organophosphorus analyte
-
Internal Standard (e.g., phosphonoacetic acid, triphenyl phosphate)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
High-precision analytical balance
-
Volumetric flask
-
NMR tube
Procedure:
-
Selection of Solvent and Internal Standard:
-
Choose a deuterated solvent that completely dissolves both the analyte and the internal standard. For compounds with exchangeable protons, aprotic solvents like DMSO-d₆ are recommended to prevent deuterium exchange.[5]
-
Select an internal standard with a simple ³¹P NMR signal that does not overlap with any analyte signals. The standard should be stable, non-volatile, and have a known purity.
-
-
Accurate Weighing:
-
Accurately weigh a specific amount of the organophosphorus analyte using a high-precision analytical balance.
-
Accurately weigh a suitable amount of the internal standard. The molar ratio of the standard to the analyte should be optimized for accurate integration.
-
-
Dissolution:
-
Quantitatively transfer the weighed analyte and internal standard to a volumetric flask.
-
Add the chosen deuterated solvent to the flask and dissolve the solids completely by gentle swirling or sonication.
-
Once dissolved, dilute the solution to the mark with the deuterated solvent and mix thoroughly.
-
-
Transfer to NMR Tube:
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of the prepared solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
Protocol 2: ³¹P NMR Data Acquisition and Processing
This protocol provides a general procedure for acquiring and processing ³¹P NMR data for quantitative analysis.
Instrumentation:
-
NMR Spectrometer equipped with a broadband probe tunable to the ³¹P frequency.
Acquisition Parameters:
-
Tuning and Matching: Tune and match the probe to the ³¹P frequency to ensure optimal signal transmission and detection.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and resolution.
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used. For quantitative measurements, inverse-gated decoupling is employed to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.
-
Key Parameters for Quantitative Analysis:
-
Relaxation Delay (d1): Set a sufficiently long relaxation delay (typically 5-7 times the longest T₁ of both the analyte and the internal standard) to ensure complete relaxation of all phosphorus nuclei before the next pulse. This is crucial for accurate quantification.[5]
-
Acquisition Time (aq): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.[5]
-
Number of Scans (ns): The number of scans should be sufficient to achieve an adequate signal-to-noise ratio (S/N > 100:1 is recommended for quantitative analysis).
-
Spectral Width (sw): The spectral width should be large enough to encompass all expected ³¹P signals.[5]
-
Processing Steps:
-
Fourier Transformation: Apply an exponential window function with a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape, followed by Fourier transformation.
-
Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the entire spectrum.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard to its known value. 85% H₃PO₄ is the primary reference standard (δ = 0 ppm).[8]
-
Integration: Integrate the signals corresponding to the analyte and the internal standard. The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Quantitative Data Presentation
Table 1: Typical ³¹P NMR Chemical Shift Ranges for Common Organophosphorus Compounds.
| Class of Compound | Structure Example | Typical Chemical Shift Range (ppm) |
| Phosphines (Pᴿ³) | PPh₃ | -6 to -62 |
| Phosphine Oxides (R₃P=O) | OPPh₃ | +25 to +50 |
| Phosphites (P(OR)₃) | P(OPh)₃ | +125 to +140 |
| Phosphates (O=P(OR)₃) | O=P(OPh)₃ | 0 to -20 |
| Phosphonates (O=P(OR)₂R) | Diethyl phosphonate | +20 to +35 |
| Phosphinates (O=P(OR)R₂) | +30 to +60 | |
| Phosphonium Salts ([PR₄]⁺) | [PPh₄]⁺ | +20 to +30 |
| Phosphoric Acids | H₃PO₄ | 0 |
Note: Chemical shifts are referenced to 85% H₃PO₄.
Table 2: Example Quantitative Analysis Data for the Purity Determination of Brigatinib. [7]
| Parameter | Brigatinib (Analyte) | Phosphonoacetic Acid (Internal Standard) |
| Chemical Shift (δ, ppm) | 24.3 | 16.5 |
| Molecular Weight ( g/mol ) | 583.05 | 140.03 |
| Number of ³¹P Nuclei | 1 | 1 |
Solvent: CD₃OH. This table provides an example of the data required for purity calculations.
Visualizations
Caption: Workflow for quantitative ³¹P NMR analysis.
Caption: Logical relationships in ³¹P NMR applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. researchgate.net [researchgate.net]
- 5. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Quantitative 31P-NMR for the Purity Determination of the Organophosphorus Compound Brigatinib and Its Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
Analytical protocols for butyl dihydrogen phosphate ammonium salt.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of butyl dihydrogen phosphate ammonium salt. The methodologies outlined are essential for quality control, purity assessment, and quantitative determination in various research and drug development settings.
Overview of Analytical Techniques
Several analytical techniques can be employed for the characterization and quantification of this compound ammonium salt. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the analysis (e.g., purity, assay, related substances). The primary techniques covered in this document are:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation, identification, and quantification of this compound and its related impurities.
-
Ion Chromatography (IC): Particularly useful for the analysis of ionic species and can be applied to the determination of the phosphate moiety and potential ionic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation and quantitative analysis of this compound, particularly using ³¹P NMR.
-
Titrimetry: A classic and cost-effective method for the assay of the phosphate content.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a robust method for the analysis of this compound ammonium salt. An ion-pairing agent may be used to improve peak shape and retention for the anionic phosphate.
Experimental Protocol: Reverse-Phase HPLC
Objective: To determine the purity and assay of this compound ammonium salt.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector or a Charged Aerosol Detector (CAD).
-
Data acquisition and processing software.
Materials:
-
This compound ammonium salt reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (reagent grade).
-
Methanol (HPLC grade).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent reverse-phase column)[1][2] |
| Mobile Phase | Acetonitrile and water with a phosphoric acid modifier[1][2]. A typical starting gradient could be 10% Acetonitrile in water, with 0.1% Phosphoric Acid. For Mass Spectrometry compatibility, formic acid can be used instead of phosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm (if no chromophore is present, a CAD or Refractive Index detector can be used). |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve an appropriate amount of this compound ammonium salt reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample by dissolving it in the mobile phase to a concentration similar to the standard solution.
-
System Suitability: Inject the standard solution five times and evaluate system suitability parameters such as peak area repeatability (RSD ≤ 2.0%), theoretical plates (N ≥ 2000), and tailing factor (T ≤ 1.5).
-
Analysis: Inject the blank (mobile phase), standard, and sample solutions into the chromatograph.
-
Data Analysis: Identify the this compound peak based on its retention time. Calculate the assay and purity by comparing the peak area of the sample to that of the standard.
Workflow for HPLC Method Development
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the determination of this compound, especially in complex matrices. It can also be used to quantify inorganic anions that may be present as impurities.
Experimental Protocol: Anion-Exchange IC
Objective: To quantify this compound and inorganic anionic impurities.
Instrumentation:
-
Ion Chromatograph with a suppressed conductivity detector.
-
Anion-exchange column.
-
Data acquisition and processing software.
Materials:
-
This compound ammonium salt reference standard and sample.
-
Reagent-grade sodium carbonate and sodium bicarbonate for eluent preparation.
-
Deionized water (18 MΩ·cm).
Chromatographic Conditions:
| Parameter | Condition |
| Column | Dionex IonPac™ AS11-HC or equivalent anion-exchange column.[3] |
| Eluent | A gradient of sodium hydroxide or a mixture of sodium carbonate and sodium bicarbonate. A typical starting condition could be 30 mM NaOH. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 25 µL |
| Column Temperature | 30 °C |
| Detector | Suppressed conductivity. |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound ammonium salt in deionized water. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in deionized water to a concentration within the calibration range.
-
Analysis: Inject the blank, standards, and samples into the ion chromatograph.
-
Data Analysis: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Data Summary: IC Performance for Alkyl Phosphates
| Analyte | Column | Detection Limit | Recovery | Reference |
| Monobutyl Phosphate (MBP) | Dionex AS5A | 0.13 µM | 80% | [3] |
| Dibutyl Phosphate (DBP) | Dionex AS5A | 0.71 µM | 90% | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a highly specific and powerful tool for the quantitative analysis of organophosphorus compounds, including this compound.
Experimental Protocol: Quantitative ³¹P NMR
Objective: To determine the purity of this compound ammonium salt.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Materials:
-
This compound ammonium salt sample.
-
Deuterated solvent (e.g., D₂O).
-
Internal standard with a known purity containing a phosphorus atom (e.g., triphenyl phosphate).
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound ammonium salt sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of the phosphorus nuclei (typically 5 times the longest T₁).
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions (e.g., exponential multiplication) and Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the this compound and the internal standard.
-
Calculate the purity of the sample using the following equation:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (MW_sample / MW_std) * (m_std / m_sample) * Purity_std
Where:
-
I = Integral value
-
N = Number of phosphorus atoms
-
MW = Molecular weight
-
m = mass
-
std = internal standard
-
Logical Flow for Quantitative NMR Analysis
Titrimetric Analysis
A thermometric titration method can be adapted for the assay of the phosphate content in this compound ammonium salt.
Experimental Protocol: Thermometric Titration
Objective: To determine the phosphate content of this compound ammonium salt.
Instrumentation:
-
Thermometric titrator with a thermoprobe.
-
Buret.
Materials:
-
This compound ammonium salt sample.
-
Magnesium nitrate (Mg(NO₃)₂) standard solution (e.g., 1 M).
-
Ammonia/Ammonium chloride buffer solution.
-
Deionized water.
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the sample and dissolve it in deionized water in a titration vessel.
-
Titration:
-
Add the ammonia/ammonium chloride buffer to the sample solution to basify and buffer the solution.
-
Titrate the solution with the standardized magnesium nitrate solution. The formation of insoluble MgNH₄PO₄ is an exothermic reaction.
-
The endpoint is detected by the inflection point in the temperature curve as measured by the thermoprobe.
-
-
Calculation: Calculate the phosphate content based on the volume of the magnesium nitrate titrant consumed.
Data Presentation Summary
The following table summarizes the typical performance characteristics of the described analytical methods for alkyl phosphates.
| Analytical Method | Parameter | Typical Value/Range |
| HPLC | Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | |
| Precision (RSD) | < 2.0% | |
| Ion Chromatography | Detection Limit | 0.1 - 1.0 µM |
| Recovery | 80 - 90% | |
| Quantitative ³¹P NMR | Accuracy | High (Primary Method) |
| Precision (RSD) | < 1.0% | |
| Titrimetry | Accuracy | 98.0 - 102.0% |
| Precision (RSD) | < 2.0% |
Note: The values presented in this table are typical and should be verified for each specific method and laboratory. Method validation should be performed in accordance with relevant regulatory guidelines.
References
- 1. Separation of this compound, ammonium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound, ammonium salt | SIELC Technologies [sielc.com]
- 3. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Butyl Dihydrogen Phosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude butyl dihydrogen phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, synthesized from n-butanol and a phosphorylating agent like phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃), typically contains several impurities. The most common are:
-
Dibutyl hydrogen phosphate (DBP): Formed when two molecules of butanol react with the phosphorylating agent.
-
Tributyl phosphate (TBP): Formed from the reaction of three molecules of butanol, especially when using POCl₃.[1]
-
Unreacted n-butanol: Excess starting material that was not consumed during the reaction.
-
Inorganic acids: Residual phosphoric acid or hydrochloric acid (when using POCl₃) from the reaction and subsequent hydrolysis.[2]
-
Polyphosphoric acids: Can be present when using phosphorus pentoxide as the phosphorylating agent.[3]
Q2: What are the primary methods for purifying crude this compound?
A2: The main techniques for purifying crude this compound are:
-
Liquid-Liquid Extraction: A robust method to separate the acidic this compound from less polar impurities like tributyl phosphate and unreacted butanol.
-
Column Chromatography: Effective for isolating this compound from other phosphate esters (dibutyl and tributyl) and other byproducts, yielding a high-purity product.[4]
-
Recrystallization: A potential method if a suitable solvent system can be identified that dissolves this compound at high temperatures and allows it to crystallize upon cooling, leaving impurities in the solution.[5]
Q3: How can I monitor the purity of my this compound during purification?
A3: Several analytical techniques can be used to assess the purity of your sample:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the separation of this compound from its impurities during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the purity of the final product and fractions from purification. A reverse-phase C18 column with a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is a common setup.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying and quantifying the different phosphate species (mono-, di-, and tri-butyl phosphate) in a sample.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the components in your sample, confirming the presence of the desired product and any impurities.[7]
Purification Protocols and Troubleshooting Guides
This section provides detailed experimental protocols for the primary purification techniques and troubleshooting guides to address common issues.
Liquid-Liquid Extraction
This method is particularly useful for an initial cleanup of the crude reaction mixture, especially to remove less polar impurities.
Experimental Protocol:
-
Quenching and Initial Separation:
-
After the synthesis reaction, carefully quench the reaction mixture by slowly adding water. If POCl₃ was used, the mixture will be acidic due to the formation of HCl.[2]
-
Transfer the mixture to a separatory funnel. If a non-polar organic solvent like toluene or benzene was used in the synthesis, two layers will form. If not, add an immiscible organic solvent like diethyl ether or dichloromethane.
-
Separate the aqueous layer, which contains the majority of the acidic phosphate esters.
-
-
Acid-Base Extraction to Separate Phosphate Esters:
-
Adjust the pH of the aqueous layer to be strongly acidic (pH 1-2) with a strong acid like HCl.
-
Extract the acidic aqueous layer with an organic solvent such as dibutyl ether. The more acidic monobutyl phosphate will preferentially remain in the aqueous phase, while the less acidic dibutyl phosphate will be extracted into the organic phase.
-
Separate the layers. The aqueous layer is now enriched with this compound.
-
-
Back-Extraction and Isolation:
-
To recover the this compound from the aqueous layer, extract it with a more polar organic solvent like ethyl acetate.
-
Combine the organic extracts containing the purified product.
-
Wash the combined organic layers with brine to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting Guide: Liquid-Liquid Extraction
| Symptom | Possible Cause | Suggested Solution |
| Emulsion formation during extraction | The mixture of acidic phosphates and solvents can act as a surfactant, stabilizing the emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[8] |
| Poor separation of mono- and dibutyl phosphate | The pH of the aqueous phase is not optimal for selective partitioning. | Carefully monitor and adjust the pH of the aqueous phase. A lower pH will favor the protonation of both species but may still allow for preferential extraction of the less acidic dibutyl phosphate. |
| Low recovery of product | The product has some solubility in the aqueous phase even during the final extraction step. | Perform multiple extractions with the final organic solvent (e.g., 3-4 times with smaller volumes) to ensure complete recovery of the product from the aqueous layer. |
Logical Workflow for Liquid-Liquid Extraction
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CN101735266B - A kind of synthetic method of n-butyl phosphate mono-diester - Google Patents [patents.google.com]
- 4. Fast and easy synthesis of the non-commercially available standard isobutyl monophosphate (ammonium salt) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. Improved determination of tributyl phosphate degradation products (mono- and dibutyl phosphates) by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct determination of dibutyl and monobutyl phosphate in a tributyl phosphate/nitric aqueous-phase system by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
How to improve reaction yield in butyl dihydrogen phosphate synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of butyl dihydrogen phosphate. Our aim is to help you improve reaction yields and address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound
Low product yield is a common issue that can arise from several factors, from reaction conditions to workup procedures. A systematic approach to troubleshooting is essential for identifying and resolving the underlying cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incomplete Reaction | Extend Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to ensure it has gone to completion. |
| Increase Reaction Temperature: Gradually increase the temperature. For the P₂O₅ method, temperatures can be raised to 65-85°C. For the POCl₃ method, after the initial addition, the temperature can be slowly brought to reflux.[1] Avoid excessively high temperatures to prevent decomposition. | |
| Incorrect Stoichiometry | Optimize Reagent Ratios: The molar ratio of butanol to the phosphorylating agent is critical. For the synthesis of the monoester with P₂O₅, a mass ratio of n-butanol to P₂O₅ between 1:0.55 and 1:0.77 is recommended.[1] For the POCl₃ method, using a molar excess of the alcohol can favor the formation of the monoalkyl phosphate. |
| Suboptimal Reagent Purity | Use High-Purity Reagents: Ensure that n-butanol, phosphorus pentoxide, or phosphorus oxychloride are of high purity and anhydrous, as moisture can lead to the formation of phosphoric acid and reduce yield. |
| Loss of Product During Workup | Optimize Extraction and Washing: During liquid-liquid extraction, ensure the pH is adjusted correctly to keep the this compound in the desired phase. Washing with a sodium carbonate solution can be used to remove acidic impurities.[2] |
| Minimize Transfers: Reduce the number of times the product is transferred between vessels to minimize mechanical losses. |
Problem 2: Formation of Significant Byproducts (Dibutyl and Tributyl Phosphate)
The presence of diester and triester byproducts complicates purification and lowers the yield of the desired monoester.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Incorrect Molar Ratios | Adjust Stoichiometry: To favor the formation of the monobutyl phosphate, use a molar excess of the phosphorylating agent (POCl₃ or P₂O₅) relative to the n-butanol. Conversely, an excess of butanol will favor the formation of di- and tri-butyl phosphates. |
| Uncontrolled Reaction Temperature | Maintain Low Temperatures During Addition: When using the highly reactive POCl₃, add it dropwise to the butanol solution while maintaining a low temperature (e.g., below 10°C) to control the initial exothermic reaction and minimize the formation of multiple esterifications. |
| Insufficient Mixing | Ensure Efficient Stirring: Vigorous and constant stirring is crucial to ensure homogeneous mixing of the reactants, preventing localized areas of high butanol concentration that can lead to the formation of di- and tri-esters. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory methods for synthesizing this compound are the reaction of n-butanol with phosphorus pentoxide (P₂O₅) and the reaction with phosphorus oxychloride (POCl₃). The P₂O₅ method is often favored for producing a mixture of mono- and di-esters, while the POCl₃ method can be controlled to favor the monoester.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy. ³¹P NMR is particularly useful as it can distinguish between the starting materials, the desired monobutyl phosphate, and the dibutyl and tributyl phosphate byproducts based on their different chemical shifts.
Q3: What is the role of a base, like pyridine or triethylamine, in the POCl₃ method?
A3: In the reaction of n-butanol with phosphorus oxychloride, hydrogen chloride (HCl) is produced as a byproduct. A base such as pyridine or triethylamine acts as an HCl scavenger, neutralizing the acid to form a salt. This prevents the acidic HCl from catalyzing unwanted side reactions and drives the reaction towards the formation of the phosphate ester.
Q4: How can I purify the crude this compound?
A4: Purification can be achieved through several methods. Liquid-liquid extraction is commonly used to separate the product from water-soluble impurities. The pH of the aqueous phase can be adjusted to control the partitioning of the acidic this compound. Further purification can be achieved by column chromatography or by converting the product to a salt and recrystallizing it.
Data Presentation
Table 1: Effect of Reagent Ratios on Mono-Alkyl Phosphate Yield (P₂O₅ Method)
| n-Butanol : P₂O₅ (Mass Ratio) | Reaction Temperature (°C) | Reaction Time (hours) | Mono-ester/Di-ester Mixture |
| 1 : 0.55 | 65-85 | 2.0 - 16.0 | Predominantly mono-ester favored |
| 1 : 0.77 | 65-85 | 2.0 - 16.0 | Increased proportion of di-ester |
Data adapted from a patent for the synthesis of n-butyl phosphoric acid mono-diester.[1]
Table 2: Indicative Yield of Alkyl Phosphates with POCl₃ Method
| Alcohol | Reaction Temperature (°C) | Yield of Trialkyl Phosphate |
| Butanol | 20 | 90.0% |
| Butanol | 30 | 86.8% |
Note: This data is for the synthesis of tributyl phosphate and indicates the effect of temperature on the overall phosphorylation reaction.[3] Controlling stoichiometry is crucial to obtain the mono-ester.
Experimental Protocols
Protocol 1: Synthesis of this compound using Phosphorus Pentoxide (P₂O₅)
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add 400g of n-butanol. Start stirring and bubbling nitrogen through the solution.
-
Reagent Addition: Slowly add 220-308g of phosphorus pentoxide (corresponding to a mass ratio of 1:0.55 to 1:0.77) in portions to the stirred n-butanol, ensuring the temperature does not exceed 50°C. Cooling may be necessary.[1]
-
Reaction: After the addition is complete, continue stirring and heat the mixture to 65-85°C for 2-16 hours.[1] The progress of the reaction can be monitored by TLC or ³¹P NMR.
-
Workup: Cool the reaction mixture to room temperature. The resulting viscous liquid is a mixture of mono- and di-butyl phosphate.
-
Purification: The product can be purified by liquid-liquid extraction. Add water and a suitable organic solvent. Adjust the pH of the aqueous layer to selectively extract the mono- and di-esters. Further purification can be achieved by column chromatography.
Protocol 2: Synthesis of this compound using Phosphorus Oxychloride (POCl₃)
-
Preparation: In a dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a thermometer under an inert atmosphere (e.g., nitrogen or argon), place a solution of n-butanol in an anhydrous solvent like toluene.
-
Reagent Addition: Cool the flask in an ice bath to below 10°C. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred butanol solution. Maintain the temperature below 10°C throughout the addition. For the mono-ester, a molar ratio of POCl₃ to butanol of approximately 1:1 should be used.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for several hours until the reaction is complete as monitored by TLC or ³¹P NMR.
-
Workup: Cool the reaction mixture. Carefully quench the reaction by the slow addition of water to hydrolyze any remaining POCl₃ and chlorophosphate intermediates.
-
Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl, water, and a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product. Further purification can be performed by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Overview of synthesis pathways.
References
- 1. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]
- 2. US3801683A - Process for preparing trialkyophosphate - Google Patents [patents.google.com]
- 3. CN102040622B - Method for synthesizing tributyl phosphate - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Butyl Dihydrogen Phosphate in Alkaline Solutions
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for working with butyl dihydrogen phosphate in alkaline environments. Our goal is to help you anticipate and resolve stability challenges to ensure the integrity and success of your experiments and formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in alkaline solutions?
A1: The primary degradation pathway for this compound in alkaline solutions is hydrolysis. This chemical reaction involves the cleavage of the phosphate ester bond by a hydroxide ion (OH-), resulting in the formation of butanol and inorganic phosphate. This process is a type of nucleophilic substitution reaction at the phosphorus center.
Q2: How does pH influence the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. While generally stable, the rate of hydrolysis increases in strongly alkaline conditions (typically pH > 11). Similarly, acidic conditions (pH < 4) can also accelerate hydrolysis. For optimal stability, it is recommended to maintain the pH of the solution within a moderately alkaline or near-neutral range, depending on the specific requirements of the application.
Q3: What role does temperature play in the stability of this compound solutions?
A3: Temperature is a critical factor affecting the stability of this compound. An increase in temperature accelerates the rate of hydrolysis. Therefore, to enhance stability, it is advisable to store and handle solutions at controlled, lower temperatures whenever feasible. For long-term storage, refrigeration is often recommended.
Q4: Are there any specific buffer systems you recommend for alkaline solutions of this compound?
A4: The choice of buffer is crucial as some buffer species can participate in the hydrolysis reaction. Phosphate-based buffers are generally compatible. Carbonate-bicarbonate buffers are also commonly used for maintaining alkaline pH. It is important to verify the compatibility of the chosen buffer system with this compound under the specific experimental conditions to avoid any unintended catalytic effects on degradation.
Q5: What are some general strategies to enhance the stability of this compound in an alkaline formulation?
A5: Several strategies can be employed to enhance stability:
-
pH Control: Maintaining the pH in the optimal range (moderately alkaline) is the most critical factor.
-
Temperature Management: Storing and processing solutions at the lowest practical temperature.
-
Co-solvents: The addition of certain co-solvents, such as polyethylene glycol (PEG) or glycerol, may help to stabilize the formulation, potentially by reducing the water activity.[1][2]
-
Minimizing Contaminants: The presence of certain metal ions can catalyze hydrolysis, so using high-purity reagents and deionized water is recommended.
Q6: How can I monitor the degradation of this compound in my experiments?
A6: The degradation of this compound can be monitored by measuring the decrease in its concentration over time. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for this purpose. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can also be used for quantification.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my alkaline solution.
Below is a troubleshooting workflow to identify the potential cause of instability.
References
Technisches Support-Center: Derivatisierung von Dibutylphosphat (DBP) für die GC-Analyse
Dieses technische Support-Center bietet detaillierte Anleitungen und Lösungen für häufig auftretende Probleme bei der Derivatisierung von Dibutylphosphat (DBP) vor der gaschromatographischen (GC) Analyse. Die Inhalte richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Häufig gestellte Fragen (FAQs)
F1: Warum ist eine Derivatisierung von Dibutylphosphat vor der GC-Analyse notwendig?
A1: Dibutylphosphat (DBP) ist eine polare und schwerflüchtige Verbindung. Für eine erfolgreiche gaschromatographische Analyse müssen Analyten jedoch flüchtig und thermisch stabil sein. Die Derivatisierung wandelt das polare DBP in ein weniger polares und flüchtigeres Derivat um, was zu verbesserten Peakformen, erhöhter Empfindlichkeit und besseren chromatographischen Trennungen führt.[1][2] Ohne Derivatisierung neigt DBP zu Peak-Tailing und zeigt eine schlechte chromatographische Leistung.
F2: Welche sind die gängigsten Derivatisierungsmethoden für Dibutylphosphat?
A2: Die am häufigsten angewendeten Methoden zur Derivatisierung von DBP sind die Silylierung und die Alkylierung (insbesondere die Methylierung).[3] Die Silylierung, typischerweise mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), ist weit verbreitet. Die Methylierung mit Diazomethan ist eine weitere effektive Methode. Auch die Acylierung mit Reagenzien wie Trifluoressigsäureanhydrid (TFAA) kann zur Derivatisierung von sauren Verbindungen eingesetzt werden.
F3: Welches Derivatisierungsreagenz ist am besten für meine DBP-Analyse geeignet?
A3: Die Wahl des Reagenzes hängt von verschiedenen Faktoren ab, einschließlich der Probenmatrix, der erforderlichen Empfindlichkeit und der verfügbaren Laborausstattung.
-
Silylierung (z. B. mit BSTFA): Dies ist eine sehr vielseitige und reaktive Methode, die für eine Vielzahl polarer Verbindungen geeignet ist.[4] Sie erzeugt thermisch stabile Derivate. Die Reaktionen sind oft schnell und vollständig.
-
Methylierung (z. B. mit Diazomethan): Diese Methode ist sehr effektiv für Carbonsäuren und andere saure Verbindungen. Diazomethan reagiert schnell und erzeugt in der Regel saubere Produkte mit wenigen Nebenprodukten.[5] Es ist jedoch hochgiftig und explosiv, was besondere Sicherheitsvorkehrungen erfordert.[6]
-
Acylierung (z. B. mit TFAA): Diese Methode kann die Flüchtigkeit erhöhen und die Polarität reduzieren. Fluorierte Acylgruppen können die Nachweisempfindlichkeit für den Elektroneneinfangdetektor (ECD) erheblich verbessern.[4]
F4: Wie kann ich die Vollständigkeit meiner Derivatisierungsreaktion überprüfen?
A4: Die Vollständigkeit der Reaktion kann überprüft werden, indem Aliquots der Probe in ausgewählten Zeitintervallen analysiert werden, bis keine weitere Zunahme des Produktpeaks zu beobachten ist.[7] Die Injektion eines un-derivatisierrten Standards kann ebenfalls helfen, das Fehlen des ursprünglichen Analytenpeaks nach der Reaktion zu bestätigen.
Quantitative Datenzusammenfassung
Die folgende Tabelle fasst quantitative Daten zur Silylierung von Dibutylphosphat zusammen. Direkte Vergleichsdaten für Methylierungs- und Acylierungsmethoden für DBP sind in der Literatur begrenzt.
| Parameter | Silylierung (BSTFA/Pyridin/TMCS) | Methylierung (Diazomethan) | Acylierung (TFAA) |
| Wiederfindungsrate | 92 % - 120 % in Hexan und Benzin[3] | Daten nicht verfügbar | Daten nicht verfügbar |
| Nachweisgrenze (LOD) | Zwischen 0.05 µg/mL und 0.25 µg/mL[3] | Daten nicht verfügbar | Daten nicht verfügbar |
| Bestimmungsgrenze (LOQ) | 0.25 µg/mL (leicht quantifizierbar)[3] | Daten nicht verfügbar | Daten nicht verfügbar |
| Relative Standardabweichung (RSD) | Daten nicht verfügbar | 1.2 % (im Bereich von 200-1800 ppm) | Daten nicht verfügbar |
Experimentelle Protokolle
Methode 1: Silylierung mit BSTFA
Dieses Protokoll beschreibt die Derivatisierung von Dibutylphosphat mittels Trimethylsilylierung.
Reagenzien und Materialien:
-
N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA)
-
Pyridin
-
Trimethylchlorsilan (TMCS)
-
Hexan (oder ein anderes geeignetes aprotisches Lösungsmittel)
-
Probenfläschchen mit Septumkappen
-
Heizblock oder Ofen
-
Vortexmischer
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge der DBP-haltigen Probe in ein Probenfläschchen überführen. Wenn die Probe in einem wässrigen Medium vorliegt, zur Trockne eindampfen.
-
Lösungsmittel zugeben: Die getrocknete Probe in 500 µL Hexan lösen.
-
Derivatisierungsreagenz herstellen: Eine Mischung aus BSTFA, Pyridin und TMCS im Volumenverhältnis 10:5:2 herstellen.
-
Reaktion durchführen: 100 µL der Derivatisierungsmischung zur Probe geben. Das Fläschchen fest verschließen und kurz vortexen.
-
Inkubation: Das Reaktionsgemisch für 30 Minuten bei 70 °C inkubieren.[3]
-
Analyse: Nach dem Abkühlen ist die Probe bereit für die GC-Injektion.
Workflow der Silylierung
Abbildung 1: Workflow für die Silylierung von DBP.
Methode 2: Methylierung mit Diazomethan
Dieses Protokoll beschreibt die Derivatisierung von Dibutylphosphat durch Methylierung. Achtung: Diazomethan ist hochgiftig, krebserregend und potenziell explosiv. Es sollte nur von geschultem Personal in einem geeigneten Abzug und mit spezieller Laborausrüstung gehandhabt werden.
Reagenzien und Materialien:
-
Diazomethan-Lösung (frisch hergestellt)
-
n-Dodecan (oder ein anderes hochsiedendes, inertes Lösungsmittel)
-
Probenfläschchen
-
Wasserbad
-
Stickstoffgasquelle
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge der DBP-Probe in n-Dodecan lösen.
-
Reaktion durchführen: Die frisch hergestellte Diazomethan-Lösung zur DBP-Lösung geben, bis eine persistente gelbe Färbung der Lösung anzeigt, dass ein Überschuss an Diazomethan vorhanden ist.
-
Inkubation: Die Lösung in einem Wasserbad bei 60 °C erwärmen, um die Reaktion zu vervollständigen.
-
Überschuss entfernen: Überschüssiges Diazomethan und das Lösungsmittel (typischerweise Ether) durch einen sanften Stickstoffstrom entfernen.
-
Analyse: Die resultierende Lösung, die das methylierte DBP-Derivat enthält, kann direkt in den Gaschromatographen injiziert werden.
Workflow der Methylierung
Abbildung 2: Workflow für die Methylierung von DBP.
Methode 3: Acylierung mit Trifluoressigsäureanhydrid (TFAA)
Dieses Protokoll ist ein allgemeines Verfahren zur Acylierung von sauren Verbindungen und kann für DBP angepasst werden.
Reagenzien und Materialien:
-
Trifluoressigsäureanhydrid (TFAA)
-
Triethylamin (TEA) oder Pyridin (als Katalysator und Säurefänger)
-
Benzol oder ein anderes geeignetes aprotisches Lösungsmittel
-
Probenfläschchen mit Septumkappen
-
Heizblock oder Ofen
Protokoll:
-
Probenvorbereitung: Eine bekannte Menge der DBP-Probe in einem Probenfläschchen in 0.5 mL Benzol lösen.
-
Katalysator zugeben: 0.1 mL einer 0.05 M Lösung von Triethylamin in Benzol zugeben.[8]
-
Reagenz zugeben: 10 µL TFAA zur Mischung geben.[8]
-
Inkubation: Das Fläschchen fest verschließen und für 15 Minuten bei 50 °C erhitzen.[8]
-
Aufarbeitung: Nach dem Abkühlen kann die Probe direkt analysiert werden. Gegebenenfalls können saure Nebenprodukte durch eine wässrige Wäsche entfernt werden.
-
Analyse: Ein Aliquot der organischen Phase in den GC injizieren.
Troubleshooting
| Problem | Mögliche Ursache(n) | Lösungsvorschläge |
| Keine oder sehr kleine Produktpeaks | 1. Unvollständige Derivatisierung. 2. Zersetzung des Derivats. 3. Inaktives Derivatisierungsreagenz. | 1. Reaktionszeit und/oder -temperatur erhöhen. Einen Katalysator verwenden (z.B. TMCS für Silylierung).[4] 2. Injektortemperatur überprüfen und ggf. senken. Stabilität des Derivats überprüfen. 3. Frisches Reagenz verwenden. Reagenzien unter Feuchtigkeitsausschluss lagern. |
| Peak-Tailing des Derivat-Peaks | 1. Unvollständige Derivatisierung. 2. Adsorption an aktiven Stellen im GC-System (Inlet, Säule). | 1. Siehe oben; sicherstellen, dass die Reaktion vollständig abläuft. 2. Einen deaktivierten Liner verwenden. Die GC-Säule konditionieren oder die ersten Zentimeter abschneiden. |
| Zusätzliche, unerwartete Peaks (Artefakte) | 1. Nebenreaktionen des Derivatisierungsreagenzes mit der Probe oder dem Lösungsmittel. 2. Vorhandensein von Verunreinigungen in Reagenzien oder Lösungsmitteln. 3. Zersetzung der Probe oder des Derivats. | 1. Reaktionsbedingungen (Temperatur, Zeit) optimieren. Bei Diazomethan können Reaktionen mit Ketonen oder Aldehyden zu Epoxiden oder homologen Ketonen führen.[5] 2. Hochreine Reagenzien und Lösungsmittel verwenden. Eine Reagenzien-Leerprobe analysieren. 3. Mildere Derivatisierungsbedingungen wählen. |
| Schlechte Reproduzierbarkeit der Peakflächen | 1. Feuchtigkeit in der Probe oder den Reagenzien (besonders bei Silylierung). 2. Inhomogene Probenvorbereitung. 3. Instabilität des Derivats. | 1. Proben und Lösungsmittel sorgfältig trocknen. Unter inerter Atmosphäre (z.B. Stickstoff) arbeiten. 2. Sorgfältiges Mischen (Vortexen) nach jeder Reagenzzugabe sicherstellen. Einen internen Standard verwenden. 3. Proben unmittelbar nach der Derivatisierung analysieren. Stabilitätstests durchführen. |
Logischer Beziehungsdiagramm für das Troubleshooting
Abbildung 3: Logikdiagramm zur Fehlersuche.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Methodology for the derivatization and quantification of dialkyl phosphate esters in petroleum samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. gcms.cz [gcms.cz]
- 5. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting peak tailing in HPLC analysis of organophosphates.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of organophosphates, with a specific focus on peak tailing.
Troubleshooting Guide: Peak Tailing
Peak tailing is a common chromatographic problem where the peak asymmetry factor is greater than 1.2, potentially affecting quantification accuracy and resolution.[1][2] This guide provides a systematic approach to diagnose and resolve peak tailing in your HPLC analysis of organophosphates.
Initial Assessment: Are all peaks tailing or only specific peaks?
The first step is to determine the scope of the problem. If all peaks in the chromatogram, including the solvent peak, are tailing, the issue is likely physical or system-wide.[1] If only specific analyte peaks are tailing, the cause is probably chemical in nature, related to interactions between the analyte and the stationary phase.[1][3]
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing in chromatography.[1]
Scenario 1: All Peaks are Tailing (Physical/System-wide Issues)
When all peaks in a chromatogram exhibit tailing, the cause is generally related to the physical setup of the HPLC system.
Question: All the peaks in my chromatogram are tailing. What should I check first?
Answer: If all peaks, including the solvent front, are tailing, you should investigate potential physical issues in your HPLC system.[1] The most common causes are:
-
Extra-column Volume and Dead Volume: Excessive volume between the injector, column, and detector can lead to band broadening and peak tailing.[1][4] Ensure tubing is as short as possible with a narrow internal diameter and that all fittings are secure.[1]
-
Column Voids and Packing Bed Deformation: A void at the column inlet or a deformed packing bed can disrupt the flow path, causing peaks to tail.[1][5] This can be caused by high pressure or extreme pH conditions.[1] Consider replacing the column or, if the manufacturer allows, backflushing with a strong solvent.[1] Using a guard column can help protect your analytical column.[1]
-
Blocked Frits or Tubing: A partially blocked column inlet frit or connecting tubing can cause peak tailing.[1] Filtering all samples and mobile phases is crucial to prevent this.[1]
-
Column Overload: Injecting too much sample, either in mass or volume, can saturate the column and lead to distorted peaks.[1][5] To check for this, dilute your sample and inject it again to see if the peak shape improves.[1][6]
Experimental Protocol: Diagnosing and Fixing a Column Void
-
Disconnect the Column: Disconnect the column from the detector and injector.
-
Visual Inspection: Carefully inspect the inlet of the column. A void may be visible as a white space or a depression at the top of the packing material.
-
Column Reversal (if permissible): If the manufacturer's instructions allow, reverse the column and flush it with a strong solvent at a low flow rate. This can sometimes help to resettle the packing bed.
-
Replace Guard Column/Frit: If a guard column or in-line filter is in use, replace it as it may be the source of the issue.[6]
-
Column Replacement: If a void is confirmed and cannot be rectified, the column should be replaced.[4]
Scenario 2: Specific Peaks are Tailing (Chemical Issues)
If only certain peaks are tailing, the cause is likely due to specific chemical interactions between your organophosphate analytes and the stationary phase.[1]
Question: Only my organophosphate peaks are tailing, while other compounds in the same run look fine. What is happening?
Answer: This strongly suggests a secondary chemical interaction is occurring. For organophosphates, which can contain polar functional groups, the most common causes are:
-
Secondary Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are acidic and can interact strongly with basic or polar analytes, causing peak tailing.[2][5][7] Many organophosphates have functional groups susceptible to these interactions.[5]
-
Trace Metal Contamination: The presence of trace metals in the silica matrix can increase the acidity of silanol groups, worsening their interaction with analytes and leading to more pronounced tailing.[8]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your analyte, both ionized and unionized forms can exist simultaneously, leading to peak distortion.[9] For basic compounds, a low pH can protonate the silanols and reduce interaction, while for acidic compounds, a pH below their pKa is often beneficial.[4]
Diagram: Secondary Silanol Interaction
Caption: Interaction of organophosphates with residual silanols on the column.
Experimental Protocol: Mitigating Silanol Interactions via Mobile Phase Modification
-
Lower Mobile Phase pH: To suppress the ionization of acidic silanol groups, adjust the mobile phase pH to a lower value (e.g., pH 2.5-3.5) using an appropriate buffer like phosphate or formate.[4][10] Ensure the buffer is soluble in your mobile phase mixture.
-
Add a Competing Base (Silanol Suppressor): For basic organophosphates, add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase at a concentration of around 5-20 mM.[10] The competing base will preferentially interact with the active silanol sites, masking them from the analyte.[1][10]
-
Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by raising the buffer concentration (e.g., from 10 mM to 50 mM) can help mask silanol interactions.[1][5] Note that high buffer concentrations may not be suitable for LC-MS applications due to potential ion suppression.[1]
Data Presentation: Effect of Mobile Phase pH and Additives on Peak Tailing
The following table provides representative data on how adjusting mobile phase conditions can improve the peak shape of a hypothetical basic organophosphate.
| Mobile Phase Condition | Tailing Factor (Tf) | Resolution (Rs) with Adjacent Peak | Observations |
| Methanol/Water (70:30) | 2.5 | 1.3 | Severe tailing, poor resolution. |
| Methanol/Water with 20mM Phosphate Buffer, pH 7.0 | 2.1 | 1.5 | Slight improvement, but still significant tailing. |
| Methanol/Water with 20mM Phosphate Buffer, pH 3.0 | 1.3 | 2.1 | Tailing significantly reduced, good resolution.[4] |
| Methanol/Water with 20mM Phosphate Buffer, pH 7.0 + 10mM TEA | 1.2 | 2.3 | Excellent peak shape and resolution.[10] |
Frequently Asked Questions (FAQs)
Q1: What is a good tailing factor? A tailing factor (or asymmetry factor) close to 1.0 is ideal, indicating a perfectly symmetrical peak.[4] Values above 1.5 are often acceptable, but values greater than 2.0 are generally considered unacceptable for quantitative analysis.[2][4]
Q2: Can the choice of column affect peak tailing for organophosphates? Absolutely. Using a modern, high-purity silica column that is well end-capped can significantly reduce peak tailing.[1][5] End-capping is a process where residual silanol groups are chemically deactivated.[11] For highly polar organophosphates, a column with a different stationary phase (e.g., polymer-based or polar-embedded) might be more suitable.[1][9]
Q3: My peak tailing appeared suddenly. What's the most likely cause? Sudden peak tailing affecting all peaks often points to a physical problem like a void forming at the column inlet or a partially blocked frit.[1][5] If it affects only specific peaks, it could be due to a change in the mobile phase preparation (e.g., incorrect pH) or sample matrix effects.
Q4: Can my sample solvent cause peak tailing? Yes. If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including tailing or fronting.[6] Try to dissolve your sample in the mobile phase or a weaker solvent whenever possible.
Q5: Could metal chelation be a cause of peak tailing for organophosphates? Yes, some organophosphates have structures capable of chelating with metal ions. If there is metal contamination in your HPLC system (e.g., from stainless steel tubing or frits) or within the silica packing material, this can lead to secondary interactions and peak tailing.[12][13] This is particularly relevant for phosphate-containing compounds. Using a biocompatible (titanium or PEEK) system or passivating the system with acid can sometimes mitigate this issue.[12][13]
Q6: How do I perform a column flush to regenerate my column? Consult your column's care and use manual first. A general procedure for a reversed-phase C18 column is to flush with a series of solvents of decreasing polarity to remove polar contaminants, followed by solvents of increasing polarity to remove non-polar contaminants. A typical sequence might be:
-
Water (buffered to your mobile phase pH)
-
Methanol or Acetonitrile
-
Isopropanol
-
Hexane (use with caution and ensure compatibility)
-
Isopropanol
-
Methanol or Acetonitrile
-
Water
-
Mobile Phase Always flush in the direction of flow and start at a low flow rate.
Experimental Protocol: HPLC Analysis of Temephos (Example)
This protocol provides a starting point for the analysis of the organophosphate Temephos and can be adapted for other similar compounds.
-
Instrumentation: HPLC system with a UV detector.[3]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: Acetonitrile:Water (90:10, v/v). For improved peak shape, consider adding 0.1% formic acid to the water to control pH.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm.[3]
-
Column Temperature: 35 °C.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. uhplcs.com [uhplcs.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. lctsbible.com [lctsbible.com]
- 9. chromtech.com [chromtech.com]
- 10. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 11. LC Technical Tip [discover.phenomenex.com]
- 12. A severe peak tailing of phosphate compounds caused by interaction with stainless steel used for liquid chromatography and electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Optimal storage conditions to prevent butyl dihydrogen phosphate degradation.
This technical support center provides guidance on the optimal storage and handling of butyl dihydrogen phosphate to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary degradation pathways for this compound are hydrolysis and thermal decomposition.[1][2][3] Hydrolysis involves the cleavage of the phosphate ester bond by water, while thermal decomposition, which can be acid-catalyzed, typically involves the elimination of an alkene (isobutylene) to yield orthophosphoric acid.[1]
Q2: What are the ideal storage conditions to prevent degradation?
A2: To ensure stability, this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air. General guidance for organophosphates suggests a storage temperature between 40-90 °F (approximately 4-32 °C).[4]
Q3: What type of container is recommended for storing this compound?
A3: It is crucial to store this compound in its original, tightly sealed container, which is designed to be compatible with the chemical.[4] If transferring is necessary, use chemically resistant containers such as glass or other non-reactive materials. Ensure the container is well-sealed to prevent moisture ingress.
Q4: How does pH influence the stability of this compound?
A4: this compound demonstrates good stability in alkaline conditions.[5][6][7] However, acidic conditions can catalyze both hydrolysis and thermal decomposition pathways, accelerating its degradation.[1][3] Therefore, contact with acidic substances should be avoided during storage and handling.
Q5: What are the visible signs of degradation?
A5: Degradation may not always be visually apparent. However, potential signs can include a change in color, an increase in viscosity, or the formation of precipitates. For definitive assessment, analytical testing is required.
Q6: How can I verify the purity of my this compound sample if I suspect degradation?
A6: Highly sensitive analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step can be used to quantify the parent compound and detect degradation products like phosphoric acid or dibutyl phosphate.[8][9][10][11]
Troubleshooting Guide
Issue: My experimental results are inconsistent, and I suspect reagent degradation.
-
Step 1: Visual Inspection. Check the physical appearance of the this compound. Have there been any changes in color or clarity?
-
Step 2: Review Storage History. Confirm that the product has been stored under the recommended conditions (cool, dry, inert atmosphere). Check the expiration date.
-
Step 3: Analytical Confirmation. If degradation is suspected, perform a purity analysis using a suitable analytical method like LC-MS/MS to quantify the active compound and identify potential degradation products.
-
Step 4: Corrective Action. If degradation is confirmed, the reagent should be properly disposed of and replaced. Review and rectify storage and handling procedures to prevent future occurrences.
Issue: I found the container for my this compound was not sealed properly.
-
Step 1: Assume Contamination. Assume the material has been exposed to atmospheric moisture, which can initiate hydrolysis.
-
Step 2: Analytical Verification. The purity of the material should be verified analytically before use. Compare the results against the certificate of analysis for a new, unopened lot.
-
Step 3: Decision. Based on the analytical results, decide if the material is still suitable for your application. For sensitive experiments, it is advisable to use a new, uncontaminated lot.
Data Presentation
Table 1: Summary of Factors Influencing this compound Stability
| Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | High (> 32°C) | Increases rate of thermal decomposition.[1] | Store in a cool environment (approx. 4-25°C).[4] |
| Low (< 4°C) | May cause physical changes; generally better than high temp. | Avoid repeated freeze-thaw cycles. | |
| Moisture/Humidity | High | Promotes hydrolysis, a primary degradation pathway.[12][13] | Store in a desiccated, tightly sealed container under an inert atmosphere. |
| pH | Acidic | Catalyzes hydrolysis and thermal decomposition.[1][3] | Avoid contact with acids. Buffer solutions if necessary for experiments. |
| Alkaline | Generally stable.[5][6][7] | Favorable condition for stability. | |
| Light/UV | Direct Sunlight | May promote photodegradation.[14] | Store in a dark location or use an amber/opaque container. |
| Atmosphere | Oxygen/Air | Can participate in oxidative degradation pathways. | Store under an inert atmosphere like nitrogen or argon. |
Disclaimer: The stability effects are based on established principles of organophosphate chemistry. Specific quantitative degradation rates for this compound should be determined empirically.
Experimental Protocols
Protocol 1: Stability Assessment by LC-MS/MS
This protocol outlines a method for quantifying this compound and its primary degradation product, phosphoric acid.
-
Objective: To determine the concentration of this compound over time under specific storage conditions.
-
Materials:
-
This compound sample
-
Reference standards for this compound and phosphoric acid
-
LC-MS/MS grade water, acetonitrile, and formic acid
-
Appropriate SPE cartridges for sample cleanup if needed.[11]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of the this compound sample in a suitable solvent (e.g., 1:1 acetonitrile:water).
-
Create a set of calibration standards from the reference standard.
-
Dilute the sample to fall within the calibration range.
-
For complex matrices, perform a solid-phase extraction (SPE) to clean up the sample.[11]
-
-
LC-MS/MS Conditions (Example):
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]
-
Gradient: A suitable gradient from high aqueous to high organic (e.g., 95% A to 95% B over 5 minutes).[9]
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[9]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for this compound and phosphoric acid.[9]
-
-
Procedure:
-
Analyze an initial sample (Time 0).
-
Store the bulk sample under the desired test conditions (e.g., elevated temperature, high humidity).
-
At specified time points (e.g., 1 week, 1 month, 3 months), withdraw an aliquot, prepare it as described above, and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the calibration curve.
-
Plot the concentration versus time to determine the degradation rate.
-
Protocol 2: Purity Analysis by GC-MS (with Derivatization)
This protocol is adapted from methods used for related organophosphates and is suitable for confirming purity and identifying degradation products.[8][9]
-
Objective: To convert non-volatile this compound into a volatile derivative for GC-MS analysis.[9]
-
Materials:
-
Derivatization Procedure:
-
Dissolve a precisely weighed amount of the sample in the anhydrous solvent.
-
Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA to 1 mL of sample extract).[9]
-
Cap the vial tightly and heat at a specified temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to ensure complete reaction.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[9]
-
Ion Source Temperature: 230°C.[9]
-
Acquisition Mode: Selected Ion Monitoring (SIM) to target the characteristic ions of the derivatized analyte for high sensitivity.[9]
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Quantify against a similarly derivatized reference standard.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Storage of Pesticides [npic.orst.edu]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. US5401664A - Analytical method for determining concentration of decomposition products in solvent used for solvent extraction - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. The hydrolysis of phosphate diesters in cyclohexane and acetone - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Sample preparation techniques for trace analysis of organophosphates.
Welcome to the Technical Support Center for the trace analysis of organophosphates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.
I. Frequently Asked Questions (FAQs)
Q1: Which sample preparation technique is most suitable for my specific sample matrix?
A1: The choice of sample preparation technique depends on the complexity of your sample matrix, the target analytes, and the desired level of sensitivity.
-
Solid-Phase Extraction (SPE): This is a versatile technique suitable for a wide range of aqueous and organic samples. It is known for providing clean extracts and high analyte concentration.[1] SPE is often preferred over liquid-liquid extraction (LLE) due to its efficiency, reduced solvent consumption, and potential for automation.[2]
-
Liquid-Liquid Extraction (LLE): A conventional and widely used method.[3] While effective, it can be labor-intensive and requires large volumes of organic solvents.[4]
-
Solid-Phase Microextraction (SPME): This is a solvent-free and rapid technique ideal for screening pollutants in water or for headspace analysis of volatile organophosphates in biological fluids.[5][6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is particularly effective for complex matrices like fruits, vegetables, and animal-derived foods.[7][8][9] It's a streamlined two-step process involving solvent extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[7]
Q2: How can I improve the recovery of my target organophosphates?
A2: Low recovery can be due to several factors. Consider the following to improve your results:
-
Optimize pH: The pH of the sample can significantly influence the extraction efficiency of certain organophosphates. Adjusting the pH can improve the partitioning of the analytes into the extraction solvent.
-
Solvent Selection: Ensure the chosen extraction solvent has the appropriate polarity to efficiently extract your target analytes. For QuEChERS, acetonitrile is commonly used.[7]
-
Sorbent Selection (for SPE and QuEChERS): The choice of sorbent is critical for effective cleanup. For SPE, polymeric reversed-phase cartridges are often used.[2] In QuEChERS, a combination of sorbents like primary secondary amine (PSA) and C18 can be used to remove different types of interferences.[8]
-
Elution Solvent (for SPE): Ensure the elution solvent is strong enough to desorb the analytes from the SPE sorbent completely. Multiple elution steps with a smaller volume of solvent can be more effective than a single elution with a large volume.
-
Internal Standards: Using an internal standard can help to correct for analyte loss during sample preparation and instrumental analysis, leading to more accurate quantification.[2]
Q3: What are the common causes of matrix effects in my analysis, and how can I minimize them?
A3: Matrix effects occur when components of the sample matrix interfere with the ionization of the target analytes in the mass spectrometer, leading to signal suppression or enhancement.
-
Causes: Co-eluting matrix components can affect the ionization efficiency of the target analytes. This is a common issue in complex matrices like food and environmental samples.
-
Minimization Strategies:
-
Effective Cleanup: The most crucial step is a thorough cleanup of the sample extract. Techniques like d-SPE in QuEChERS are designed for this purpose.[7]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for matrix effects.
-
Isotope Dilution: Using stable isotope-labeled internal standards that co-elute with the analytes can effectively compensate for matrix effects.
-
Dilution: Diluting the final extract can sometimes reduce the concentration of interfering matrix components, but this may compromise the limit of detection.
-
II. Troubleshooting Guides
A. Solid-Phase Extraction (SPE)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Incomplete elution of analytes from the sorbent. | Optimize the elution solvent by increasing its strength or volume. Consider using a different solvent or a mixture of solvents. |
| Analyte breakthrough during sample loading. | Decrease the sample loading flow rate. Ensure the sample volume does not exceed the cartridge capacity. | |
| Improper conditioning or equilibration of the SPE cartridge. | Follow the manufacturer's protocol for cartridge conditioning and equilibration meticulously. | |
| Poor Reproducibility | Inconsistent flow rates during loading, washing, or elution. | Use a vacuum manifold or an automated SPE system for precise flow control. |
| Variability in packing material between cartridges. | Use high-quality SPE cartridges from a reputable supplier. | |
| Clogged Cartridge | Particulate matter in the sample. | Centrifuge or filter the sample before loading it onto the SPE cartridge. |
B. QuEChERS
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inefficient extraction from the sample matrix. | Ensure vigorous shaking during the extraction step to facilitate partitioning of the analytes into the solvent.[7] |
| Analyte degradation due to pH. | For pH-sensitive pesticides, use a buffered QuEChERS method (e.g., AOAC or EN methods).[7] | |
| Inappropriate d-SPE sorbent for the matrix. | Select the d-SPE sorbents based on the type of interferences in your sample matrix (e.g., PSA for fatty acids, C18 for nonpolar interferences).[8] | |
| High Matrix Effects | Insufficient cleanup during the d-SPE step. | Increase the amount of d-SPE sorbent or use a combination of different sorbents. |
| Co-extraction of matrix components. | Optimize the initial extraction solvent to be more selective for the target analytes. | |
| Phase Separation Issues | Insufficient salt concentration. | Ensure the correct amount of salting-out salts (e.g., MgSO₄, NaCl) is added to induce proper phase separation.[7] |
III. Experimental Protocols
A. Solid-Phase Extraction (SPE) for Water Samples
This protocol is a generalized procedure and may require optimization for specific analytes and matrices.[2]
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load 500 mL of the water sample, previously adjusted to the optimal pH, onto the cartridge at a flow rate of 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any remaining salts or polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.
-
Elution: Elute the trapped organophosphates with two 5 mL aliquots of a suitable organic solvent (e.g., ethyl acetate or acetonitrile). Collect the eluate in a clean tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., 1 mL of mobile phase for LC-MS).
B. QuEChERS Protocol for Food Samples
This protocol is based on the widely used QuEChERS method.[7]
-
Sample Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes to separate the layers.[7]
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[10]
-
Vortex for 30 seconds to 1 minute.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2-5 minutes.[7]
-
Analysis: The resulting supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for analysis by GC-MS or LC-MS/MS.
IV. Performance Data
Table 1: Performance of SPE for Organophosphate Analysis
| Analyte | Matrix | Recovery (%) | LOD/LOQ | Reference |
| Various OPs | Water | 70 - 135% | LOQ < 5 µg/L | |
| Four OPEs | Water | 72.5 - 89.1% | LOD: 0.038 - 1 µg/L; LOQ: 0.10 - 3.59 µg/L | [11] |
| Three OPs | Water | 91.2 - 103.7% | LOD: 0.38 - 0.82 µg/L; LOQ: 1.32 - 2.75 µg/L | [1] |
Table 2: Performance of QuEChERS for Organophosphate Analysis
| Analyte | Matrix | Recovery (%) | LOD/LOQ | Reference |
| Various OPs | Beef | 75 - 100% | LOQ: 20 ppb | [10] |
| 27 OPs | Animal-derived foods | 71.9 - 110.5% | LOQ: 0.0005 - 0.005 mg/kg | [8] |
| Various OPs | Orange Juice | 70 - 115% | MDL: 1.8 - 4.1 ng/mL | [12][13] |
Table 3: Performance of SPME for Organophosphate Analysis
| Analyte | Matrix | Recovery (%) | LOD/LOQ | Reference |
| Malathion | Whole Blood | ~0.39% | MDL: 100 ng / 0.5 mL | [5] |
| 12 OPs | Water | - | LOD: 0.01 - 0.2 ng/mL | [14] |
| 7 OPs | Water | - | LOD: 0.25 - 0.94 µg/L | [6] |
V. Visualizations
References
- 1. Determination of Organophosphorus Pesticides Using Solid-Phase Extraction Followed by Gas Chromatography–Mass Spectrometry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arch.ies.gov.pl [arch.ies.gov.pl]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. unisciencepub.com [unisciencepub.com]
- 14. Solid-phase microextraction for quantitative analysis of organophosphorus pesticides in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing decomposition of phosphoric esters during synthesis and workup.
Welcome to the Technical Support Center for Phosphoric Ester Synthesis. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent the decomposition of phosphoric esters during synthesis and workup.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My reaction mixture shows a significant drop in pH during workup, and I'm seeing low yields of my desired phosphoric ester. What is happening?
Answer: A significant drop in pH during aqueous workup is a strong indicator of phosphoric ester hydrolysis, which cleaves the ester bond to release phosphoric acid. This is a common issue, as the stability of phosphate esters can be highly pH-dependent.[1] Acid-catalyzed hydrolysis is a primary decomposition pathway.[2] To mitigate this, you should neutralize the reaction mixture carefully before extraction and minimize contact time with aqueous acidic or strongly basic solutions. Consider washing with a buffered solution or a mild base like sodium bicarbonate instead of strong acids or bases.
Question: I've isolated my product, but NMR analysis shows the presence of significant amounts of free alcohol/phenol starting material and inorganic phosphate. Why?
Answer: This suggests that decomposition occurred either during the final stages of the reaction or during purification. Phosphoric esters can be sensitive to the conditions used for purification. For instance, silica gel chromatography can sometimes be acidic enough to cause hydrolysis, especially with prolonged exposure.
Troubleshooting Steps:
-
Neutralize Silica Gel: Consider pre-treating your silica gel with a base (e.g., washing the column with a solvent mixture containing a small amount of triethylamine or pyridine) to neutralize acidic sites.
-
Alternative Purification: If the compound is still degrading, explore alternative purification methods like neutral alumina chromatography, size-exclusion chromatography, or reverse-phase chromatography with buffered mobile phases.
-
Reaction Quenching: Ensure your reaction is properly quenched to deactivate any remaining phosphorylating agent, which could cause side reactions during workup.
Question: My phosphorylation reaction is sluggish, and forcing the conditions with higher temperatures seems to be degrading my product. What can I do?
Answer: Increasing temperature can accelerate not only the desired reaction but also decomposition pathways.[3][4] Many organophosphorus compounds have limited thermal stability.[3] Instead of raising the temperature, consider using a more efficient activating agent or catalyst for your phosphorylation reaction. The choice of phosphating reagent (e.g., P₂O₅ vs. polyphosphoric acid) also significantly impacts the reaction conditions and the resulting product mixture.[5][6] For sensitive substrates, using milder phosphorylating agents at room temperature or below is often more effective.[7]
Question: I am attempting to remove a benzyl protecting group from my phosphate triester, but I am also cleaving the desired ester linkage. How can I achieve selective deprotection?
Answer: Benzyl groups on phosphates are typically removed by hydrogenolysis. If this is cleaving other parts of your molecule, the conditions may be too harsh. You can try using a different catalyst (e.g., varying the palladium source) or adjusting the reaction time and temperature. Alternatively, other protecting groups that can be removed under orthogonal conditions might be more suitable for your synthetic route.[8][9][10] For example, silyl ethers can be removed with fluoride sources, while other alkyl groups might require specific acidic or basic conditions for cleavage.[2][9]
Frequently Asked Questions (FAQs)
What are the primary mechanisms of phosphoric ester decomposition? Phosphoric esters primarily decompose through hydrolysis, which can be catalyzed by acids or bases.[2][11] The reaction involves nucleophilic attack on the phosphorus atom, leading to the cleavage of a P-O bond.[2][12] Temperature is also a critical factor; higher temperatures can lead to thermal degradation.[3]
How does pH influence the stability of phosphoric esters? Phosphoric ester stability is highly dependent on pH. They are generally most stable in neutral or slightly acidic conditions.[1] Both strongly acidic and strongly alkaline conditions can promote hydrolysis.[2] For example, at elevated temperatures, thioesters are more stable at acidic pH, while phosphate esters are favored at basic pH.[1]
What is the impact of the phosphating reagent on the final product? The choice of phosphating agent significantly affects the composition of the product mixture.
-
Phosphorus Pentoxide (P₂O₅): Typically yields a mixture of monoesters and diesters, along with some free phosphoric acid.[5][6][13] This route often results in a higher proportion of diester, which increases oil solubility.[5]
-
Polyphosphoric Acid (PPA): Tends to produce a higher ratio of monoester to diester and higher levels of free acid.[5] PPA-derived esters can exhibit greater tolerance to hypochlorite.[5]
How can I effectively purify crude phosphoric esters while minimizing decomposition? Purification requires gentle handling to avoid hydrolysis. A common strategy involves:
-
Washing the crude product with a chelating agent solution (e.g., dilute oxalic or phosphoric acid) to remove metal catalyst residues.[14]
-
Washing with water to remove the chelating agent and other water-soluble impurities.[14]
-
Drying the product under vacuum.[14]
-
Treating the product with an acid scavenger, such as an epoxy compound, to neutralize any remaining acidic species that could cause degradation during storage.[14]
Quantitative Data
Table 1: Influence of Phosphating Reagent on Product Composition
| Phosphating Reagent | Typical Monoester:Diester Ratio | Free Phosphoric Acid | Residual Alcohol | Key Feature |
| Phosphorus Pentoxide (P₂O₅) | Approx. 1:1 (higher diester content) | 4% - 8% | 5% - 15% | Higher oil solubility[5] |
| Polyphosphoric Acid (PPA) | Higher monoester content | 10% - 20% | 3% - 10% | Increased hypochlorite tolerance[5] |
Table 2: Example of Purification Impact on Acid Number and Metal Content
| Sample | Acid Number (mg KOH/g) | Magnesium Content (ppm) |
| Crude Phosphate Ester | 4.4 | 2600 |
| After 0.4% Oxalic Acid Wash | 0.74 | 20 |
| After 1% Phosphoric Acid Wash | 0.45 | 38 |
Data adapted from a purification process of a crude aromatic phosphate ester.[14]
Visual Diagrams
Caption: Primary pathways for phosphoric ester decomposition.
Caption: A logical workflow for troubleshooting decomposition issues.
Caption: Experimental workflow for purifying crude phosphate esters.
Experimental Protocols
Protocol 1: General Purification of a Crude Aromatic Phosphate Ester
This protocol is adapted from a procedure designed to remove Lewis acid catalyst residues and acidic impurities that can promote decomposition.[14]
Objective: To purify a crude phosphate ester while minimizing hydrolysis and improving long-term stability.
Materials:
-
Crude phosphate ester product
-
0.5% (w/w) oxalic acid in deionized water
-
Deionized water
-
Acid scavenger (e.g., 3,4-epoxycyclohexylmethyl-3,4-epoxycyclohexane carboxylate)
-
Separatory funnel
-
Rotary evaporator or vacuum distillation setup
Procedure:
-
Chelating Wash:
-
Preheat the 0.5% oxalic acid solution to approximately 90°C.
-
In a jacketed reaction vessel or a suitable container, add the crude phosphate ester.
-
Add an equal weight of the preheated oxalic acid solution to the crude product.
-
Agitate the mixture vigorously for 30-60 minutes while maintaining the temperature.
-
Stop agitation and allow the layers to separate. The oil layer is your product.
-
Carefully separate and collect the bottom (product) layer.
-
-
Water Wash:
-
Wash the collected oil layer twice with deionized water at ~65°C. Use a water volume equal to the oil volume for each wash. This step removes residual oxalic acid.
-
Allow layers to separate completely after each wash before draining the aqueous layer.
-
-
Drying:
-
Transfer the washed product to a round-bottom flask.
-
Dry the product under vacuum to remove residual water. The specific temperature and pressure will depend on the thermal stability of your compound but should be sufficient to remove water effectively.
-
-
Acid Scavenging:
-
Cool the dried product to room temperature.
-
Add a small amount of an acid scavenger (typically 0.1-0.5% by weight).
-
Stir the mixture for a short period to ensure homogeneity. The scavenger will neutralize trace acidic impurities, enhancing storage stability.
-
Protocol 2: Quenching a Phosphorylation Reaction Using POCl₃
Objective: To safely and effectively quench a phosphorylation reaction mediated by phosphorus oxychloride (POCl₃) to prevent the formation of byproducts during workup.
Materials:
-
Completed phosphorylation reaction mixture
-
Crushed ice or an ice-water bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., dichloromethane, ethyl acetate)
Procedure:
-
Cooling: Once the reaction is deemed complete by TLC or another monitoring technique, cool the reaction vessel in an ice-water bath to 0-5°C. This will slow down the reaction rate and control the exotherm from the quench.
-
Slow Addition to Quenching Solution: In a separate flask, prepare a rapidly stirring, cold (0-5°C) saturated solution of sodium bicarbonate. The volume should be sufficient to neutralize all acidic species (POCl₃ and any HCl generated).
-
Controlled Quench: Slowly and carefully, add the cooled reaction mixture dropwise to the stirring bicarbonate solution via an addition funnel. Caution: This process can be highly exothermic and may release gas (CO₂). Ensure adequate venting and slow addition to control the rate.
-
Temperature Monitoring: Monitor the internal temperature of the quenching flask and ensure it does not rise significantly. Adjust the addition rate as needed.
-
Stirring and Extraction: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at room temperature to ensure the quench is complete.
-
Workup: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with your chosen organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This procedure neutralizes acidic byproducts, minimizing the risk of ester hydrolysis during the subsequent workup and purification steps.
References
- 1. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Effect of Phosphorus in the Structure of Epoxy Resin Synthesized from Natural Phenol–Eugenol on Thermal Resistance [mdpi.com]
- 4. US4100231A - Process for making phosphate esters and products thereof - Google Patents [patents.google.com]
- 5. shreechem.in [shreechem.in]
- 6. p2infohouse.org [p2infohouse.org]
- 7. Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation [organic-chemistry.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Hydrolysis of Phosphate Esters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. WO2002062808A1 - Process for purification of phosphate esters - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Butyl Dihydrogen Phosphate and Dibutyl Phosphate for Researchers and Drug Development Professionals
In the landscape of industrial and pharmaceutical chemistry, organophosphate esters play a pivotal role, serving diverse functions from surfactants and catalysts to crucial intermediates in synthesis. Among these, butyl dihydrogen phosphate (monobutyl phosphate) and dibutyl phosphate are two prominent compounds with distinct properties and applications. This guide provides an objective, data-driven comparison of these two molecules to aid researchers, scientists, and drug development professionals in their selection and application.
Chemical and Physical Properties: A Tabular Comparison
A fundamental understanding of the physicochemical properties of this compound and dibutyl phosphate is essential for their effective application. The following table summarizes key quantitative data for these compounds.
| Property | This compound | Dibutyl Phosphate |
| Molecular Formula | C4H11O4P | C8H19O4P |
| Molecular Weight | 154.10 g/mol | 210.21 g/mol [1] |
| CAS Number | 1623-15-0 | 107-66-4[1] |
| Appearance | Colorless to light brown oil/liquid[2][3] | Pale-amber, odorless liquid[1][4] |
| Boiling Point | 272.5 °C (Predicted)[2] | Decomposes at 212 °F (100 °C) at 760 mmHg[1] |
| Density | 1.283 g/cm³ (Predicted)[2] | 1.06 g/mL at 20 °C[5] |
| pKa | 1.97 ± 0.10 (Predicted)[3][6] | 0.88 - 2.32[1][7] |
| Water Solubility | Soluble[8] | Moderately soluble (18 g/L at 20°C)[1][5] |
| Solubility in Organic Solvents | Slightly soluble in DMSO, Ethyl Acetate, Methanol[2][3] | Soluble in Chloroform, slightly soluble in Methanol[5] |
Synthesis and Production
The synthesis of both this compound and dibutyl phosphate can be achieved through several methods, with the choice of method often depending on the desired purity and the ratio of mono- to di-ester.
Synthesis of this compound and Dibutyl Phosphate
One common method for synthesizing a mixture of n-butyl phosphate mono- and di-esters involves the reaction of n-butanol with phosphorus pentoxide and polyphosphoric acid. The ratio of the resulting mono- and di-esters can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions[9].
For the specific synthesis of dibutyl phosphate, a common laboratory-scale method involves the reaction of an alkyl chlorophosphate with sodium hydroxide in a solvent like tetrahydrofuran (THF) at 0 °C. This method can yield pure dialkyl hydrogen phosphates with reported yields around 46%[1]. Another approach involves the reaction of phosphorous acid with an excess of n-butanol at elevated temperatures (125-135°C), which has been reported to yield 68% dibutyl phosphate[10]. A patented method for producing dibutyl phosphate involves the reaction of butanol with phosphorus oxychloride[11].
Performance in Key Applications
Both this compound and dibutyl phosphate are valued for their utility in a range of industrial and scientific applications. Their performance characteristics are dictated by their distinct chemical structures.
Surfactant Properties
Mono- and di-basic phosphate esters are recognized as anionic surfactants with notable stability in alkaline conditions. They exhibit a wide range of properties including wetting, emulsification, lubrication, and detergency[12][13]. The ratio of mono- to di-phosphate esters is a critical factor in their performance, with diesters being more lipophilic and thus better suited for oil-based systems, while monoesters offer increased water solubility[14].
Catalysis
Dibutyl phosphate is utilized as a catalyst for cross-linking in the paint industry[5][7]. It can also be used as an organocatalyst for the ring-opening polymerization of cyclic esters and to catalyze transesterification reactions[15]. While specific comparative data on the catalytic efficiency of this compound is limited in the reviewed literature, organophosphates, in general, are known to act as catalysts in various organic reactions.
Solvent Extraction
In the field of hydrometallurgy and nuclear fuel reprocessing, organophosphate esters are crucial for the liquid-liquid extraction of metals[16]. Dibutyl phosphate is a known degradation product of tributyl phosphate (TBP), a primary extractant in the PUREX process for uranium and plutonium recovery, and its presence can affect the extraction efficiency[16]. Both this compound and dibutyl phosphate can be present in the organic phase after use in these processes and may require removal through washing with a sodium carbonate solution[16].
Corrosion Inhibition
Phosphate-based compounds are used as corrosion inhibitors by forming a protective layer on metal surfaces[17]. A study on the mitigation of under-deposit corrosion using nonylphenol phosphate esters highlighted the importance of the mono- to di-phosphate ester ratio in the inhibitor formulation. The study found that for ME-free nonylphenol phosphate esters, localized corrosion increased as the concentrations of di- and mono-esters approached equivalency[8]. This suggests that the relative proportions of this compound and dibutyl phosphate in a formulation could significantly impact its performance as a corrosion inhibitor.
Toxicological Profile
The toxicological properties of these compounds are a critical consideration for their safe handling and application.
Dibutyl Phosphate:
-
Acute Toxicity: It has a low acute oral toxicity, with a reported LD50 value in male rats of 3,200 mg/kg[7].
-
Irritation: It is considered to be highly irritating to the skin and eyes in rabbits[7].
-
Reproductive and Developmental Toxicity: At high doses (1000 mg/kg), a decrease in the number of live pups was observed in rats. The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity was determined to be 300 mg/kg/day[7].
-
Genetic Toxicity: Dibutyl phosphate showed negative results in bacterial reverse gene mutation assays[7].
This compound:
-
Specific toxicological data for this compound is less extensively documented in the readily available literature compared to dibutyl phosphate. However, as an organophosphate, general safety precautions for this class of compounds should be observed.
Experimental Protocols
Synthesis of Dibutyl Phosphate
Method: Reaction of Alkyl Chlorophosphate with Sodium Hydroxide[1]
Materials:
-
Alkyl chlorophosphate (1 equivalent)
-
Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution (1 equivalent)
-
Diethyl ether (Et2O)
-
Magnesium sulfate (MgSO4)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the alkyl chlorophosphate in THF and cool the solution to 0 °C.
-
Add the 1 M NaOH solution dropwise to the cooled solution.
-
Stir the mixture vigorously at 0 °C for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Extract the residual solid with Et2O.
-
Dry the organic layer over MgSO4.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Dissolve the crude product in a saturated NaHCO3 solution and wash three times with CH2Cl2.
-
Acidify the aqueous layer with 1 M HCl to a pH between 0 and 1.
-
Extract the aqueous layer three times with CH2Cl2.
-
Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure to yield pure dibutyl phosphate.
General Protocol for Determination of pKa by Potentiometric Titration
Principle: This method involves titrating a solution of the acidic compound with a standard basic solution and monitoring the pH change. The pKa is determined from the inflection point of the titration curve[18].
Materials:
-
This compound or Dibutyl phosphate
-
Standardized sodium hydroxide (NaOH) solution
-
pH meter with a combined pH electrode
-
Burette
-
Stirrer
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a sample of the phosphate ester and dissolve it in a suitable solvent (e.g., water or a water-alcohol mixture).
-
Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titrate the solution by adding small, known volumes of the standardized NaOH solution from the burette.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot a graph of pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.
Visualizing the Metabolic Pathway of Organophosphates
Organophosphates, including butyl and dibutyl phosphate, can undergo metabolic transformations in biological systems. A generalized pathway involves bioactivation and detoxification processes, often mediated by cytochrome P450 enzymes. The primary mechanism of toxicity for many organophosphates is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine.
Caption: Generalized metabolic pathway and mechanism of toxicity for organophosphates.
References
- 1. benchchem.com [benchchem.com]
- 2. Mono-di phosphates esters | Lamberti Group [lamberti.com]
- 3. Dibutyl phosphate | C8H19PO4 | CID 7881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study of alkyl phosphates in industrial petroleum mixtures by comprehensive two-dimensional gas chromatography time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Study on the Direct Esterification of Monoalkylphosphates and Dialkylphosphates; The Conversion of the Latter Species to Trialkylphosphates by Alkylating Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of monobutyl phosphate and dibutyl phosphate in tributyl phosphate (Journal Article) | OSTI.GOV [osti.gov]
- 12. n-Butyl phosphate, mixture of mono-n-butyl and di-n-butyl 1 kg | Request for Quote [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. shreechem.in [shreechem.in]
- 15. 磷酸二丁酯 ≥97.0% (T) | Sigma-Aldrich [sigmaaldrich.com]
- 16. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 17. tribology.rs [tribology.rs]
- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Evaluation of different analytical methods for organophosphate quantification.
An objective comparison of analytical methods is crucial for researchers, scientists, and drug development professionals engaged in the quantification of organophosphates (OPs). Organophosphates are a class of compounds widely used as pesticides and flame retardants, but they also pose significant risks to human health and the environment due to their toxicity.[1][2] Accurate and sensitive detection methods are therefore essential for monitoring their presence in various matrices, including environmental samples (water, soil, air), food products, and biological specimens (blood, urine).[1][2][3]
This guide provides a detailed evaluation of the primary analytical techniques used for organophosphate quantification, including chromatographic methods, immunoassays, and electrochemical biosensors. The performance of these methods is compared using quantitative data, and detailed experimental protocols for key techniques are provided.
Chromatographic Methods: The Gold Standard
Gas Chromatography (GC) and Liquid Chromatography (LC), particularly when coupled with Mass Spectrometry (MS), are considered the gold standard for the confirmatory analysis of organophosphates.[1][4][5] These methods offer high sensitivity, selectivity, and the ability to identify and quantify multiple OP compounds simultaneously.
Gas Chromatography (GC) is well-suited for volatile and thermally stable OPs. Various detectors can be used, including:
-
Flame Photometric Detector (FPD): Highly selective for phosphorus-containing compounds.[6]
-
Nitrogen-Phosphorus Detector (NPD): Offers excellent sensitivity for both nitrogen and phosphorus.[7][8]
-
Electron-Capture Detector (ECD): Sensitive to halogenated compounds, but also used for some OPs.[9][10]
-
Mass Spectrometry (MS and MS/MS): Provides definitive compound identification and structural information, making it a powerful tool for complex matrices.[4][7][11]
Liquid Chromatography (LC) , especially High-Performance Liquid Chromatography (HPLC) and Ultra-High-Pressure Liquid Chromatography (UHPLC), is preferred for less volatile, thermally labile, or polar OPs that are not amenable to GC analysis.[6][12] Coupling with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, often achieving lower detection limits than GC-MS.[11][13]
Performance Comparison of Chromatographic Methods
The following table summarizes the performance of various chromatographic methods for organophosphate analysis based on published experimental data.
| Method | Analyte(s) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| GC-NPD | Ethoprophos, Diazinon, Malathion, etc. | Soil | 12-34 µg/kg | - | 79.3-93.5 | [14] |
| GC-FPD | Chlorpyrifos | Vegetables | - | - | - | [15] |
| GC-MS | Chlorpyrifos, Azinphos Methyl | Air (XAD-2 Resin) | - | 200 ng/sample | 80.7 | [13] |
| GC-ECD | 3 OPs & 4 Pyrethroids | Food | - | - | 80-120 | [9] |
| HPLC-DAD | 11 OPs (Diazinon, Malathion, etc.) | Serum & Urine | 0.05-6.8 µg/mL | - | - | [16] |
| LC-MS/MS | Chlorpyrifos, Azinphos Methyl & Oxons | Air (XAD-2 Resin) | 0.15-1.1 ng/sample | 2 ng/sample | 78-113 | [13] |
| HPLC | Fenitrothion, Chlorpyrifos | Environmental Samples | 0.04–0.06 µg/mL | - | - | [12] |
Experimental Workflow & Protocol
A typical analytical workflow for chromatographic analysis involves sample preparation, extraction, cleanup, and instrumental analysis.
Detailed Protocol: GC-MS Analysis of OPs in Soil (Based on EPA Method 8141B) [7]
-
Sample Extraction (Dispersive Liquid-Liquid Microextraction - DLLME): [17] a. Accurately weigh 1.0 g of a homogenized soil sample into a 50-mL centrifuge tube. b. Add 5.0 mL of acetonitrile, and shake on a mechanical shaker for 30 minutes at 250 rpm. c. Centrifuge at 3500 rpm for 5 minutes. d. Filter the supernatant (acetonitrile extract) through a 0.45-µm membrane filter. e. For the DLLME step, rapidly inject a mixture of 1.0 mL of the acetonitrile extract (as disperser solvent) and 20 µL of chlorobenzene (as extraction solvent) into 5.0 mL of deionized water in a conical centrifuge tube.[17] f. A cloudy solution will form. Centrifuge at 4000 rpm for 5 minutes to sediment the chlorobenzene phase. g. Collect the sedimented phase (approximately 10-15 µL) with a microsyringe for GC-MS analysis.
-
GC-MS Instrumental Conditions: [7]
-
GC System: Agilent 7890B or equivalent.
-
Injector: Splitless mode, 250°C.
-
Column: TraceGOLD TG-5SilMS (or similar 5% diphenyl/95% dimethyl polysiloxane phase), 30 m x 0.25 mm ID x 0.25 µm film thickness.[7]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature 60°C (hold 1 min), ramp to 180°C at 20°C/min, then ramp to 290°C at 10°C/min (hold 5 min).
-
MS System: Ion Trap or Quadrupole Mass Spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
-
-
Quantification:
-
Prepare a multi-level calibration curve using certified OP pesticide standards.
-
Quantify the analytes in the sample extract by comparing their peak areas to the calibration curve.
-
Immunoassays: Rapid Screening Tools
Immunoassays are alternative methods that offer simplicity, cost-effectiveness, and high throughput, making them ideal for rapid screening of a large number of samples.[18] These methods rely on the specific binding between an antibody and a target organophosphate (the antigen).
-
Enzyme-Linked Immunosorbent Assay (ELISA): The most common format, where an enzyme-conjugated antibody or antigen produces a measurable signal (e.g., color change) proportional to the amount of OP present.[15][19]
-
Bio-barcode Immunoassays: These assays use nanoparticles and DNA barcodes for signal amplification, resulting in significantly improved sensitivity compared to conventional immunoassays.[19][20]
-
Fluorescence Immunoassays: Utilize fluorescent labels for detection, offering high sensitivity.[21]
Performance Comparison of Immunoassays
| Method | Analyte(s) | Sample Matrix | IC₅₀ | Limit of Detection (LOD) | Reference |
| ic-ELISA | Chlorpyrifos | Vegetables | 0.80 µg/kg | - | [15] |
| Bio-barcode Immunoassay | Parathion, Triazophos, Chlorpyrifos | Agro-products | 1.09-2.86 µg/kg | 3.95-25.84 ng/kg | [19] |
| Fluorescence Immunoassay | Triazophos, Parathion, Chlorpyrifos | Agro-products | - | 0.01-0.5 µg/L (Linear Range) | [21] |
Principle & Protocol
The most common format for small molecules like pesticides is the indirect competitive ELISA (ic-ELISA). In this setup, OPs in the sample compete with a fixed amount of enzyme-labeled OP for binding to a limited number of antibody sites. A higher concentration of OPs in the sample results in a weaker signal.
Detailed Protocol: Indirect Competitive ELISA for Chlorpyrifos [15]
-
Plate Coating: a. Coat the wells of a 96-well microplate with an anti-chlorpyrifos antibody diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). b. Incubate overnight at 4°C. c. Wash the plate three times with a washing buffer (e.g., PBS with 0.05% Tween 20). d. Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1 hour at 37°C. Wash again.
-
Competitive Reaction: a. Add 50 µL of chlorpyrifos standard or sample extract to each well. b. Immediately add 50 µL of enzyme-conjugated antigen (e.g., chlorpyrifos-HRP). c. Incubate for 1 hour at 37°C to allow the competitive binding to occur.
-
Signal Development: a. Wash the plate five times to remove unbound reagents. b. Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark for 15 minutes at room temperature. c. Stop the reaction by adding 50 µL of a stop solution (e.g., 2M H₂SO₄).
-
Measurement: a. Read the absorbance at 450 nm using a microplate reader. b. The concentration of chlorpyrifos is inversely proportional to the absorbance signal.
Electrochemical Biosensors: Towards On-Site Detection
Electrochemical biosensors are analytical devices that convert a biological recognition event into a measurable electrical signal. They are receiving increasing attention for OP detection due to their potential for rapid, sensitive, and portable analysis.[22] The most common mechanism is based on the inhibition of the enzyme acetylcholinesterase (AChE).[23][24]
Principle of AChE Inhibition: AChE is an enzyme that catalyzes the hydrolysis of acetylcholine. OPs inhibit AChE by phosphorylating a serine residue in the enzyme's active site, blocking its activity.[24] In a biosensor, the activity of immobilized AChE is measured electrochemically. The presence of OPs leads to a decrease in the measured signal, which can be correlated to the OP concentration.
Performance Comparison of Electrochemical Biosensors
| Method | Analyte(s) | Sample Matrix | Linear Range | Limit of Detection (LOD) | Reference |
| AChE Inhibition | Paraoxon, Chlorpyrifos | River Water | - | 7 nM, 1.6 nM | [23] |
| OPH Hydrolysis | Paraoxon, Methyl Parathion | River Water | Up to 140 µM | 20 nM | [23][25] |
| Alkaline Phosphatase Inhibition | Acephate | - | 1x10⁻¹¹ to 1x10⁻³ M | 1x10⁻¹² M | [24] |
| ZrO₂ Nanoparticle Sensor | Methyl Parathion | - | 5-100 ng/mL | 1-3 ng/mL | [26] |
Mechanism & Protocol
Detailed Protocol: AChE-based Amperometric Biosensor [23][24]
-
Electrode Preparation: a. Modify a screen-printed carbon electrode (SPCE) with a nanomaterial to enhance conductivity and provide a surface for enzyme immobilization (e.g., Prussian Blue, PEDOT:PSS).[23] b. Immobilize AChE onto the modified electrode surface using a method like cross-linking with glutaraldehyde or entrapment in a polymer matrix (e.g., Nafion).
-
Electrochemical Measurement: a. Place the prepared biosensor into an electrochemical cell containing a phosphate buffer solution (pH 7.4). b. Add the substrate, acetylthiocholine (a synthetic analog of acetylcholine), to the cell. c. Apply a constant potential and measure the baseline oxidation current of the enzymatic product, thiocholine.
-
Inhibition Measurement: a. Introduce the sample potentially containing organophosphates into the cell and incubate for a specific period (e.g., 10-15 minutes). b. Measure the oxidation current again. c. The percentage of inhibition is calculated as: [(I₀ - I₁) / I₀] * 100, where I₀ is the initial current and I₁ is the current after incubation with the sample.
-
Quantification: a. Generate a calibration curve by plotting the inhibition percentage against known concentrations of an OP standard. b. Determine the concentration of OP in the sample from this curve.
Conclusion: Selecting the Right Method
The choice of an analytical method for organophosphate quantification depends on the specific application, required sensitivity, sample matrix, available equipment, and whether a screening or confirmatory result is needed.
-
Chromatographic methods (GC-MS, LC-MS/MS) are unparalleled for their accuracy, sensitivity, and ability to perform multi-residue analysis. They are the definitive choice for regulatory compliance, forensic toxicology, and research requiring precise quantification and confirmation.[1][5]
-
Immunoassays serve as excellent high-throughput screening tools. Their speed and low cost per sample make them suitable for preliminary analysis of large batches of food and environmental samples to identify potentially contaminated items for further confirmatory testing.[18][19]
-
Electrochemical biosensors represent a rapidly advancing field with great promise for in-field, real-time monitoring. Their portability, high sensitivity, and rapid response make them ideal for on-site environmental monitoring and point-of-care diagnostics.[22][24]
Ultimately, a multi-tiered approach is often most effective, using rapid screening methods like immunoassays or biosensors to identify positive samples, followed by confirmation and accurate quantification using robust chromatographic techniques.
References
- 1. Organophosphorus pesticide determination in biological specimens: bioanalytical and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of organophosphate pesticide residues in environmental media of Araromi farm settlement, Osun State, Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organophosphorus pesticide determination in biological specimens: bioanalytical and toxicological aspects | Semantic Scholar [semanticscholar.org]
- 6. Analytical methodology for organophosphorus pesticides used in Canada - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cromlab-instruments.es [cromlab-instruments.es]
- 8. epa.gov [epa.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A sensitive bio-barcode immunoassay based on bimetallic Au@Pt nanozyme for detection of organophosphate pesticides in various agro-products - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluorescence immunoassay for multiplex detection of organophosphate pesticides in agro-products based on signal amplification of gold nanoparticles and oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Electrochemical (Bio)Sensors for the Detection of Organophosphorus Pesticides Based on Nanomaterial-Modified Electrodes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. benthamopen.com [benthamopen.com]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Mono-n-butyl Phosphoric Acid vs. Tri-n-butyl Phosphate in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the industrial applications and performance of mono-n-butyl phosphoric acid (MBP) and tri-n-butyl phosphate (TBP). While often found in related chemical processes, their distinct properties lead to different primary applications, with some overlap where their performance characteristics can be compared. This document summarizes their key industrial roles, presents available quantitative data for performance comparison, and details the experimental protocols for key synthesis and evaluation methods.
Overview of Industrial Applications
Mono-n-butyl phosphoric acid, often in a mixture with di-n-butyl phosphoric acid (commercially known as n-butyl acid phosphate), and tri-n-butyl phosphate are both organophosphorus compounds with significant industrial utility. However, their primary functions differ substantially.
Mono-n-butyl Phosphoric Acid (and n-Butyl Acid Phosphate) is predominantly utilized for its acidic and reactive properties. Key applications include:
-
Catalysis: It serves as an effective esterification and polymerization catalyst.[1]
-
Curing Agent: It is used as a curing agent and accelerator for resins and coatings, particularly in acid-curing paint systems.[1] A mixture of butyl phosphate esters has also been shown to act as a curing agent and flame retardant for epoxy resins.[2][3]
-
Surfactant and Dispersant: Its amphiphilic nature makes it useful as a surfactant and stabilizer.[1]
-
Metal Extraction: It acts as an extractant for certain rare metals, including uranium and thorium.
-
Coatings and Inks: It functions as a paint pickling and anchoring agent and a thickener in printing inks.
-
Antistatic Agent: It is also employed as an antistatic agent.
Tri-n-butyl Phosphate (TBP) is primarily known for its properties as a strong, polar, non-aqueous solvent and plasticizer. Its major industrial uses include:
-
Solvent Extraction and Nuclear Reprocessing: TBP's most prominent role is as a solvent for the extraction and purification of rare-earth metals from their ores and in nuclear fuel reprocessing, notably in the PUREX process for uranium and plutonium extraction.[4]
-
Plasticizer: It is used as a plasticizer for cellulose esters like nitrocellulose and cellulose acetate.[4]
-
Defoaming Agent: TBP is widely used as a defoaming agent in various applications, including detergent solutions, emulsions, paints, and adhesives.[4]
-
Hydraulic Fluids: It is a component of aircraft hydraulic fluid.[4]
-
Flame Retardant: TBP is also utilized as a flame retardant.
-
Lubricant Additive: In oil-based lubricants, the addition of TBP increases the oil film strength.[4]
Performance Comparison: A Data-Driven Analysis
Direct comparative studies across all applications are limited. However, available data allows for a performance comparison in the key area of metal extraction.
Metal Extraction Performance
A significant area of application for both compounds is in the solvent extraction of metals. While TBP is the industry standard for many processes, MBP (as a component of n-butyl acid phosphate) demonstrates competitive, and in some cases, superior extraction capabilities for certain elements.
| Feature | Mono-n-butyl Phosphoric Acid (as Di-n-butyl Phosphate) | Tri-n-butyl Phosphate (TBP) |
| Target Metals | Rare Earth Elements (e.g., Lanthanum, Neodymium, Yttrium, Ytterbium)[5] | Uranium, Plutonium, Thorium, Rare Earth Elements[4][6] |
| Extraction Efficiency | Generally higher distribution coefficients for rare earth elements compared to TBP.[5] | Well-established and effective for uranium and plutonium extraction; lower distribution coefficients for rare earths compared to DBP.[5] |
| Effect of Acidity | Distribution coefficients decrease with increasing nitric acid and rare-earth nitrate concentrations.[5] | Distribution coefficients increase with increasing rare-earth nitrate concentration.[5] |
| Separation Factor | Achieves better separation of rare earths at low acidity.[5] | Separation of rare earths is less effective compared to DBP, especially at low acidity.[5] |
Experimental Protocols
Detailed methodologies for the synthesis of both compounds and for evaluating their performance in key applications are provided below.
Synthesis Protocols
3.1.1. Synthesis of n-Butyl Phosphoric Acid Mono- and Di-ester Mixture
This process involves the reaction of n-butanol with phosphorus pentoxide, often with the addition of polyphosphoric acid and phosphorous acid.
-
Reactants: n-butanol, phosphorus pentoxide, polyphosphoric acid, phosphorous acid.
-
Procedure:
-
Add n-butanol to a reactor and inject nitrogen.
-
Add the first portion of phosphorous acid and stir until dissolved.
-
Slowly add polyphosphoric acid and stir until uniform.
-
Add phosphorus pentoxide in batches, controlling the temperature with cooling.
-
Add the second portion of phosphorous acid and maintain the temperature at 40-65°C for 0.5-8.0 hours with stirring.
-
Increase the temperature to 65-85°C and maintain for 2.0-16.0 hours.
-
Cool the mixture and filter to obtain the n-butyl phosphoric acid mono- and di-ester product.[7]
-
3.1.2. Synthesis of Tri-n-butyl Phosphate (TBP)
The industrial production of TBP is typically achieved through the esterification of phosphorus oxychloride with n-butanol.
-
Reactants: Phosphorus oxychloride (POCl₃), n-butanol (C₄H₉OH).
-
Procedure:
-
Esterification: React phosphorus oxychloride with n-butanol. The reaction is: POCl₃ + 3C₄H₉OH → PO(OC₄H₉)₃ + 3HCl.
-
Neutralization: Neutralize acidic byproducts such as HCl and any remaining mono- and di-butyl phosphoric acids with a sodium carbonate solution.
-
Butanol Recovery: Separate and recover excess n-butanol from the organic phase.
-
Purification: Purify the crude TBP via batch distillation under vacuum to remove residual n-butanol, water, and other impurities.
-
Performance Evaluation Protocols
3.2.1. Metal Extraction Efficiency
The performance of MBP and TBP as metal extractants can be evaluated by determining their distribution coefficients.
-
Objective: To measure the distribution of a metal ion between an aqueous phase and an organic phase containing the extractant.
-
Procedure:
-
Prepare an aqueous solution containing the metal nitrate of interest at a known concentration and acidity (e.g., in nitric acid).
-
Prepare an organic phase by dissolving a specific concentration of the extractant (MBP or TBP) in a suitable organic diluent (e.g., kerosene).
-
Mix equal volumes of the aqueous and organic phases in a separation funnel and shake for a predetermined time to reach equilibrium.
-
Allow the phases to separate.
-
Analyze the metal concentration in the aqueous phase before and after extraction using techniques like inductively coupled plasma optical emission spectrometry (ICP-OES).
-
The concentration of the metal in the organic phase can be calculated by mass balance.
-
The distribution coefficient (D) is calculated as the ratio of the metal concentration in the organic phase to its concentration in the aqueous phase at equilibrium.[8]
-
3.2.2. Curing Agent Performance for Epoxy Resins
The effectiveness of MBP as a curing agent for epoxy resins can be assessed by monitoring the curing process and evaluating the properties of the cured material.
-
Objective: To determine the curing characteristics and the mechanical and thermal properties of an epoxy resin cured with MBP.
-
Methodology:
-
Sample Preparation: Mix the epoxy resin with the curing agent (MBP) at a specified ratio.
-
Curing Profile Analysis (DSC): Use Differential Scanning Calorimetry (DSC) to determine the heat of reaction and the glass transition temperature (Tg). The degree of cure can be calculated by comparing the residual heat of reaction of a partially cured sample to that of the uncured mixture.[9][10]
-
Mechanical Testing: Prepare test specimens by casting the resin-curing agent mixture into molds and curing under specified conditions. The cured specimens can then be subjected to tensile strength, compressive strength, and elongation tests according to ASTM standards (e.g., ASTM D638).[11][12]
-
Flame Retardancy Test (Cone Calorimetry): The flame retardant properties can be evaluated using a cone calorimeter to measure parameters like heat release rate and total heat release.[3][13]
-
3.2.3. Corrosion Inhibition Efficiency
The performance of MBP and TBP as corrosion inhibitors can be evaluated using electrochemical and weight loss methods.
-
Objective: To determine the ability of the compound to reduce the rate of corrosion of a specific metal in a corrosive environment.
-
Methodology:
-
Weight Loss Measurement:
-
Clean, weigh, and immerse metal specimens in a corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific concentration and temperature for a set duration.
-
After the immersion period, remove the specimens, clean off the corrosion products, and reweigh them.
-
The weight loss is used to calculate the corrosion rate. The inhibition efficiency is calculated from the reduction in the corrosion rate in the presence of the inhibitor.[2]
-
-
Electrochemical Measurements:
-
Use a three-electrode electrochemical cell with the metal specimen as the working electrode, a reference electrode (e.g., saturated calomel electrode), and a counter electrode (e.g., platinum).
-
Conduct potentiodynamic polarization scans and electrochemical impedance spectroscopy (EIS) in the corrosive solution with and without the inhibitor.
-
The data from these measurements can be used to determine the corrosion current density and polarization resistance, from which the inhibition efficiency can be calculated.[14]
-
-
Visualizing Workflows and Relationships
4.1. Synthesis Pathways
The following diagrams illustrate the general synthesis routes for n-butyl phosphoric acid and tri-n-butyl phosphate.
Caption: General synthesis pathways for n-butyl phosphoric acid and tri-n-butyl phosphate.
4.2. Comparative Application Logic
This diagram illustrates the decision-making logic for selecting between MBP and TBP based on the desired industrial application.
Caption: Decision logic for selecting between MBP and TBP based on application.
Conclusion
Mono-n-butyl phosphoric acid and tri-n-butyl phosphate, while chemically related, exhibit distinct performance characteristics that define their primary industrial roles. MBP and its di-ester mixtures are valued for their reactivity, finding use as catalysts, curing agents, and specialized extractants. TBP, in contrast, is a versatile and widely used solvent, plasticizer, and defoamer, with a critical role in nuclear reprocessing.
The selection between these two compounds is therefore highly dependent on the specific requirements of the industrial process. For applications requiring acidic catalysis or reactive curing, MBP is the superior choice. For processes demanding a stable, non-reactive solvent with excellent extraction capabilities for actinides, TBP remains the industry standard. In the realm of rare earth element extraction, MBP (as DBP) shows promise for higher efficiency and better separation, particularly at low acidities, presenting an interesting alternative to TBP. Further direct comparative studies in other overlapping applications would be beneficial for a more comprehensive understanding of their relative performance.
References
- 1. quora.com [quora.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. EXTRACTION OF RARE EARTH ELEMENTS BY DI- AND TRIBUTYL PHOSPHATES (Journal Article) | OSTI.GOV [osti.gov]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]
- 8. thaiscience.info [thaiscience.info]
- 9. epotek.com [epotek.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. dot.ca.gov [dot.ca.gov]
- 12. Properties and Performance of Epoxy Resin/Boron Acid Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental and theoretical research on a new corrosion inhibitor for effective oil and gas acidification - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04638K [pubs.rsc.org]
Assessing the Surfactant Efficacy of Butyl Dihydrogen Phosphate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the surfactant efficacy of butyl dihydrogen phosphate. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this guide leverages data from closely related short-chain alkyl phosphate and sulfate surfactants to provide a robust comparative framework. The information presented is intended to guide researchers in understanding the potential performance of this compound relative to other common surfactants.
Comparative Analysis of Surfactant Properties
The efficacy of a surfactant is primarily determined by its ability to lower surface tension and its critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles. This compound is an anionic surfactant known for its stability in alkaline conditions, along with good wetting, emulsification, and detergency properties.[1]
To contextualize the potential performance of this compound, the following table compares its expected characteristics with other well-documented anionic, cationic, and non-ionic surfactants. The data for butanol phosphate esters suggest that the ratio of monoester to diester significantly influences the CMC and the surface tension at the CMC (γCMC).[2] For instance, butanol and octanol phosphate esters with a high mono-to-di ratio exhibit higher CMC and γCMC values than those with a lower ratio.[2]
| Surfactant | Type | Chemical Structure | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) | Key Characteristics |
| This compound (Expected) | Anionic | C₄H₁₁O₄P | Not available (expected to be relatively high) | Not available | Stable in alkaline conditions, good wetting and emulsifying agent.[1] |
| Sodium Octyl Sulfate | Anionic | C₈H₁₇NaO₄S | 0.13[3] | ~30-40 | Good foaming and wetting properties.[4][5] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | C₁₂H₂₅NaO₄S | 0.0083[3] | ~38-40 | Widely used anionic surfactant with strong cleaning properties. |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | C₁₉H₄₂BrN | 0.00092[3] | ~36 | Effective antiseptic and antistatic agent. |
| Triton X-100 | Non-ionic | (C₂H₄O)nC₁₄H₂₂O | 0.0002-0.0009 | ~30 | Excellent detergent, wetting agent, and emulsifier. |
Experimental Protocols for Efficacy Assessment
To empirically determine the surfactant efficacy of this compound, the following standard experimental protocols are recommended.
Determination of Surface Tension and Critical Micelle Concentration (CMC)
Objective: To measure the surface tension of this compound solutions at various concentrations to determine its CMC.
Methodology: Wilhelmy Plate Method
-
Preparation of Solutions: Prepare a stock solution of this compound in deionized water. Create a series of dilutions of varying concentrations from the stock solution.
-
Instrumentation: Utilize a surface tensiometer equipped with a Wilhelmy plate.
-
Measurement:
-
Calibrate the tensiometer with deionized water.
-
For each concentration, immerse the Wilhelmy plate into the solution.
-
Measure the force exerted on the plate by the surface tension of the liquid.
-
Record the surface tension value.
-
-
Data Analysis:
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The point at which the surface tension values plateau indicates the Critical Micelle Concentration (CMC). The surface tension value at this plateau is the γCMC.
-
Assessment of Emulsification Properties
Objective: To evaluate the ability of this compound to form and stabilize an emulsion.
Methodology: Turbidity Measurement
-
Preparation of Emulsion:
-
Prepare an aqueous solution of this compound at a concentration above its determined CMC.
-
Mix the surfactant solution with an immiscible oil phase (e.g., mineral oil) in a defined ratio (e.g., 1:1).
-
Homogenize the mixture using a high-speed blender or sonicator for a specific duration to form an emulsion.
-
-
Measurement:
-
Measure the initial turbidity of the emulsion using a turbidimeter.
-
Store the emulsion at a constant temperature and measure the turbidity at regular intervals over a set period (e.g., 24 hours).
-
-
Data Analysis:
-
Plot the turbidity as a function of time.
-
A slower rate of decrease in turbidity indicates greater emulsion stability. Compare the results with a control (no surfactant) and other standard surfactants.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of experiments to assess the surfactant efficacy of this compound.
Caption: Experimental workflow for assessing surfactant efficacy.
This guide provides a foundational framework for evaluating the surfactant properties of this compound. Direct experimental investigation is crucial to ascertain its precise performance characteristics and suitability for specific applications in research and drug development.
References
A Comparative Guide to Catalyst Performance in Butyl Dihydrogen Phosphate Synthesis
For researchers and professionals in drug development and chemical synthesis, the efficient production of butyl dihydrogen phosphate is a critical step in various applications. The choice of catalyst is paramount in determining the reaction's efficiency, selectivity towards the desired monoester, and overall yield. This guide provides a comparative analysis of different catalytic systems for the synthesis of this compound and its derivatives, supported by experimental data to inform catalyst selection and process optimization.
Comparison of Catalyst Performance
The synthesis of this compound can be approached through several catalytic routes. The performance of these methods varies significantly in terms of yield, reaction conditions, and the nature of the phosphorylating agent. Below is a summary of quantitative data from different catalytic systems.
| Catalytic System/Method | Phosphorylating Agent | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phosphorus Pentoxide Mixture | Phosphorus Pentoxide / Polyphosphoric Acid | Phosphorous Acid | n-Butanol (reactant & solvent) | 40-85 | 10-16 | Not specified for monoester | [1] |
| Base-Promoted Esterification | Diphenyl Phosphoric Acid | Pyridine | Dichloromethane | Room Temp. | 5.5 | 92 | [2] |
| Diphenyl Phosphoric Acid | Triethylamine (TEA) | Dichloromethane | Room Temp. | 5.5 | 86 | [2] | |
| Diphenyl Phosphoric Acid | Imidazole | Dichloromethane | Room Temp. | 5.5 | 83 | [2] | |
| Catalytic Transesterification | Dimethyl Isopropenyl Phosphate | t-BuOK (catalytic) | THF | Room Temp. | Not specified | Good yields | [3] |
| Direct Catalytic Phosphorylation | Phosphoenolpyruvic acid monopotassium salt (PEP-K) | Tetrabutylammonium hydrogen sulfate (TBAHS) | Acetonitrile | 50 | 12 | 70-90 (for primary alcohols) | [4] |
| Lewis Acid Catalysis | Diethyl H-phosphonate | Al(OTf)₃ / Tf₂O | Dichloroethane | 40 | 14 | up to 94 (for diphenylphosphonates) | [5][6][7] |
Experimental Protocols
Detailed methodologies for the key synthetic approaches are provided below.
Method 1: Phosphorus Pentoxide Mixture
This industrial method produces a mixture of mono- and di-butyl phosphates.[1]
Procedure:
-
Charge n-butanol into a reactor under a nitrogen atmosphere.
-
Add a primary portion of phosphorous acid and stir until dissolved.
-
Slowly add polyphosphoric acid with continuous stirring.
-
Introduce phosphorus pentoxide in batches, controlling the temperature below 50°C.
-
Add a secondary portion of phosphorous acid and maintain the reaction temperature at 40-65°C for 0.5-8 hours.
-
Increase the temperature to 65-85°C and hold for an additional 2-16 hours.
-
Cool the reaction mixture to below 30°C and filter to obtain the product.
Method 2: Base-Promoted Esterification of Diphenyl Phosphoric Acid
This method details the synthesis of butyl diphenyl phosphate, a derivative of butyl phosphate.[2]
Procedure:
-
Dissolve diphenyl phosphoric acid (1 mmol) in dichloromethane (6 mL).
-
Add n-butanol (1.3 mmol) and the respective base (e.g., pyridine, 3 mmol).
-
The reaction mixture is stirred at room temperature for the specified time (see table).
-
The product is isolated and purified to determine the yield.
Method 3: Direct Catalytic Phosphorylation of Alcohols
This chemoselective method is suitable for a wide range of alcohols, including primary alcohols like n-butanol.[4]
Procedure:
-
To a solution of the alcohol (e.g., 3-phenyl-1-propanol as a model) in acetonitrile, add phosphoenolpyruvic acid monopotassium salt (PEP-K).
-
Add tetrabutylammonium hydrogen sulfate (TBAHS) as the catalyst.
-
Heat the reaction mixture at 50°C for 12 hours.
-
The phosphorylated product is then isolated and purified.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow of the described synthetic methods for producing butyl phosphate esters.
Figure 1. Workflow for Butyl Phosphate Synthesis via the Phosphorus Pentoxide Method.
Figure 2. Workflow for Base-Promoted Esterification.
Figure 3. Logical Relationship of Components in Catalytic Butyl Phosphate Synthesis.
References
- 1. CN101735266A - Method for synthesizing n-butyl phosphate mono-ester/diester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Isopropenyl phosphate as an atom efficient reagent for phosphorylation of alcohols with catalytic base - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02293E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lewis-acid-catalyzed phosphorylation of alcohols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Lewis-acid-catalyzed phosphorylation of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Phosphate Analysis: Cross-Validation of GC-MS and LC-MS/MS Results
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phosphate and its various organic esters is critical across numerous scientific disciplines, from environmental monitoring and toxicology to drug development and cellular biology. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between these platforms is often dictated by the specific phosphate species of interest, the sample matrix, the required sensitivity, and desired sample throughput. This guide provides a comprehensive comparison of GC-MS and LC-MS/MS for phosphate analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal technique for their applications.
Quantitative Performance Comparison
The quantitative performance of an analytical method is paramount for reliable and reproducible results. The following table summarizes key performance metrics for the analysis of organophosphate esters, providing a comparative overview of what can be typically expected from GC-MS and LC-MS/MS instrumentation. It is important to note that these values can vary based on the specific analyte, sample matrix, and instrument configuration.
| Performance Metric | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.038 - 1 µg/L[1][2] | 0.4 - 6 ng/L[3] |
| Limit of Quantitation (LOQ) | 0.10 - 3.59 µg/L[1][2] | Typically 3-10 times the LOD |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 10%[1] | < 20%[3] |
| Accuracy/Recovery (%) | 72.5 - 89.1%[1][2] | > 70%[3] |
Fundamental Differences and Experimental Workflows
The primary distinction between GC-MS and LC-MS/MS lies in the physical state of the mobile phase and the corresponding analyte properties required for separation.[4][5][6] GC-MS is best suited for volatile and thermally stable compounds, while LC-MS/MS excels in the analysis of a wider range of compounds, including polar and thermally labile molecules.[4][6]
Due to the low volatility of inorganic phosphate and many of its organic derivatives, a crucial derivatization step is mandatory for GC-MS analysis to convert the polar analytes into more volatile and thermally stable compounds.[7][8] In contrast, LC-MS/MS can often analyze these polar compounds directly, simplifying the sample preparation workflow.[9][10]
Experimental Protocols
GC-MS Analysis of Phosphates (with Derivatization)
This protocol provides a general framework for the analysis of phosphates using GC-MS, incorporating a necessary derivatization step.
1. Sample Preparation:
-
Extraction: For biological fluids, a protein precipitation step followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is common to isolate the phosphate-containing analytes from the sample matrix.[10] For environmental samples, techniques like magnetic solid-phase extraction (MSPE) can be employed.[1][2]
2. Derivatization (Silylation):
-
Dry the extracted sample completely under a stream of nitrogen.
-
Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried extract.[11]
-
Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[11]
3. GC-MS Analysis:
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient to separate the derivatized phosphate compounds. Helium is typically used as the carrier gas.
-
Mass Spectrometry: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantitative analysis. Electron ionization (EI) is a common ionization technique for GC-MS.[4]
LC-MS/MS Analysis of Phosphates (Direct)
This protocol outlines a general procedure for the direct analysis of phosphates using LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: For biological samples, precipitate proteins by adding a cold organic solvent like acetonitrile or methanol.[10] Centrifuge to pellet the precipitated proteins.
-
Dilution: Dilute the supernatant with the initial mobile phase to ensure compatibility with the LC system.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable LC column for the separation of polar phosphate compounds. Options include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Excellent for retaining and separating highly polar compounds.[10]
-
Ion-Pairing Chromatography: Uses an ion-pairing reagent in the mobile phase to enhance the retention of ionic analytes like phosphate on a reversed-phase column.[10][12]
-
Reversed-Phase Chromatography (with appropriate mobile phase modifiers): Can be used for less polar organophosphates.
-
-
Mass Spectrometry: Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source, often operated in negative ion mode for phosphate analysis.[13] The analysis is typically performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[14]
Phosphate in Cellular Signaling
Phosphate plays a pivotal role in a multitude of cellular signaling pathways, acting as a key component in energy transfer (ATP), a structural element in nucleic acids, and a modulator of protein function through phosphorylation.[15][16][17] The concentration of extracellular inorganic phosphate (Pi) can trigger specific signaling cascades that regulate gene expression and cellular behavior.[15][16][18]
A key pathway involves the activation of the Raf/MEK/ERK signaling cascade. Elevated extracellular Pi can bind to type III sodium-phosphate cotransporters (PiT-1), leading to the activation of fibroblast growth factor receptor (FGFR).[15][16] This, in turn, initiates a phosphorylation cascade through Raf, MEK, and finally ERK, which can then translocate to the nucleus and regulate the expression of target genes.[15][16][18]
Conclusion
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantitative analysis of phosphates. The choice between them should be guided by the specific analytical needs of the researcher.
GC-MS is a robust and often more cost-effective option, particularly for volatile organophosphates. However, the mandatory derivatization step for non-volatile phosphates adds complexity to the sample preparation and can be a source of variability.
LC-MS/MS offers greater versatility, allowing for the direct analysis of a wider range of phosphate compounds, including inorganic phosphate and thermally labile esters, with minimal sample preparation.[9] This often results in higher sample throughput and can provide superior sensitivity for many analytes.
For laboratories conducting a wide range of phosphate analyses, particularly in complex biological matrices, the flexibility and simplified workflow of LC-MS/MS may be advantageous. However, for targeted applications involving volatile organophosphates, GC-MS remains a highly effective and validated technique. Ultimately, a thorough evaluation of the specific research question, sample type, and available resources will determine the most appropriate analytical platform.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. gentechscientific.com [gentechscientific.com]
- 6. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-step derivatization for determination of sugar phosphates in plants by combined reversed phase chromatography/tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. researchgate.net [researchgate.net]
- 15. Phosphate as a Signaling Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Physiology, Phosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Determining the Purity of Butyl Dihydrogen Phosphate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents like butyl dihydrogen phosphate is paramount for the accuracy and reproducibility of experimental results. This compound (also known as mono-n-butyl phosphate) is an anionic surfactant with applications in various formulations.[1][2][3] Impurities can lead to undesirable side reactions, reduced efficacy, and overall product failure. This guide provides a comprehensive comparison of common analytical methods for determining the purity of this compound, supported by experimental data and detailed protocols.
The primary analytical techniques for assessing the purity of this compound and other phosphate esters include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), ³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy, and Acid-Base Titration. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most common methods for determining the purity of this compound.
| Analytical Method | Principle | Typical Limit of Detection (LOD) | Typical Precision (%RSD) | Key Advantages | Key Disadvantages |
| HPLC-UV (Indirect) | Separation of non-volatile compounds by liquid chromatography.[4] | Low µg/mL[4] | < 8%[5] | Widely available; suitable for non-volatile compounds.[4] | Requires a mobile phase with a UV-absorbing salt for indirect detection as this compound lacks a strong chromophore.[4] |
| GC-MS | Separation of volatile compounds followed by mass analysis.[6] | Low ng/mL (with derivatization)[4] | < 5%[5] | High sensitivity and resolution for volatile impurities.[5][6] | Requires derivatization for the non-volatile phosphate ester; high-temperature injection can cause degradation.[5][7][8] |
| ³¹P-NMR Spectroscopy | Measures the nuclear magnetic resonance of the ³¹P nucleus, providing quantitative information about phosphorus-containing compounds.[9][10] | Impurities as low as 25 µg/mL have been detected.[9] | Precision exceeding 1% is achievable.[9] | Provides direct, non-destructive quantification without the need for a reference standard of the analyte; simple spectra.[10][11][12] | Lower sensitivity compared to chromatographic methods; requires specialized equipment. |
| Titration | Neutralization of the acidic protons of the phosphate group with a standardized base.[13] | Dependent on the concentration of the titrant and sample. | +/- 3%[14] | Simple, low-cost, and practical for determining the overall acidic content.[13][15] | Lacks specificity to distinguish between different phosphate esters (mono-, di-esters) and other acidic impurities without procedural modifications.[13][15] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any analytical technique. Below are protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC) with Indirect UV Detection
This method is suitable for the routine analysis of this compound where high sensitivity is not the primary requirement.[4]
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A buffered solution containing a UV-absorbing salt (e.g., potassium hydrogen phthalate) and an ion-pairing agent (e.g., tetrabutylammonium hydroxide) in an acetonitrile/water mixture.[4] The mobile phase for similar phosphate esters often consists of acetonitrile, water, and an acid like phosphoric or formic acid.[16][17]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Indirect UV detection at a wavelength where the mobile phase additive has strong absorbance (e.g., 254 nm). The analyte will appear as a negative peak.[4]
-
Injection Volume: 10-20 µL.
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in the mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[4]
Data Analysis:
The purity of this compound is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity but requires derivatization to make the non-volatile this compound amenable to gas chromatography.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.[6]
-
Column: A capillary column suitable for the analysis of derivatized organophosphates.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature ramp, for instance, starting at 80 °C, holding for 2 minutes, then ramping to 280 °C at 10 °C/min and holding for 5 minutes.[4]
-
MSD Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for the derivatized this compound.[4]
Sample Preparation (Derivatization):
-
A sample of this compound is treated with a silylating agent, such as bistrimethylsilyltrifluoroacetamide (BSTFA), to convert the acidic protons to more volatile trimethylsilyl esters.[7]
-
The derivatized sample is then diluted with an appropriate solvent (e.g., methylene chloride) before injection.[7]
Data Analysis:
The purity is assessed by the relative peak area of the derivatized this compound compared to the total peak areas of all detected compounds.
³¹P Nuclear Magnetic Resonance (³¹P-NMR) Spectroscopy
³¹P-NMR is a powerful technique for the direct and accurate quantification of phosphorus-containing compounds.[9][10]
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer equipped with a phosphorus probe.
-
Solvent: A deuterated solvent such as D₂O or CDCl₃, depending on the solubility of the sample and the internal standard.[9][12]
-
Internal Standard: A certified reference material containing phosphorus that does not react with the sample and has a distinct chemical shift, for example, triphenyl phosphate.[9]
-
Acquisition Parameters: Optimized for quantitative analysis, including a sufficient relaxation delay to ensure complete relaxation of the ³¹P nuclei.
Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample and a certified internal standard into an NMR tube.
-
Add the appropriate deuterated solvent to dissolve the sample and standard completely.
Data Analysis:
The purity of the this compound is calculated by comparing the integral of its ³¹P signal to the integral of the known amount of the internal standard. The wide chemical shift range of ³¹P-NMR allows for excellent signal separation.[11]
Acid-Base Titration
This classical method determines the total acidic content of the sample.
Instrumentation and Reagents:
-
pH Meter or Potentiometric Titrator: For accurate endpoint determination.
-
Burette: For precise delivery of the titrant.
-
Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 N): As the titrant.
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in deionized water.[18]
-
Titrate the solution with the standardized NaOH solution.[18]
-
The endpoint can be determined by a colorimetric indicator or, more accurately, by monitoring the pH change and identifying the equivalence points from the titration curve. For phosphate esters, multiple equivalence points may be observed corresponding to the different acidic protons.[13]
Data Analysis:
The purity is calculated based on the volume of NaOH solution required to reach the equivalence point, the concentration of the NaOH solution, and the initial mass of the this compound sample.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the purity of this compound.
Caption: General workflow for purity determination of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 1623-15-0 [chemicalbook.com]
- 3. This compound CAS#: 1623-15-0 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. US5401664A - Analytical method for determining concentration of decomposition products in solvent used for solvent extraction - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. researchgate.net [researchgate.net]
- 13. p2infohouse.org [p2infohouse.org]
- 14. Titrimetric estimation of dibutyl phosphate in highly degraded tributyl phosphate samples. [Monobutyl phosphate (MBP)] (Conference) | ETDEWEB [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. Separation of this compound, ammonium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Diethyl hydrogen phosphate | SIELC Technologies [sielc.com]
- 18. fao.org [fao.org]
A Comparative Performance Analysis of Butyl Dihydrogen Phosphate from Various Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of chemical reagents are paramount. Butyl dihydrogen phosphate (CAS 1623-15-0), a versatile anionic surfactant and ion-pairing agent, is no exception. Its performance can be significantly influenced by its purity and the presence of specific impurities. This guide provides an objective comparison of this compound from three hypothetical suppliers—Supplier A, Supplier B, and Supplier C—supported by experimental data to aid in the selection of the most suitable product for your research needs.
The purity of this compound is a critical factor, as impurities can lead to undesirable side reactions and affect the outcome of experiments. Key performance indicators for this reagent include its overall purity, the levels of residual starting materials like butanol and phosphoric acid, and its effectiveness as an ion-pairing agent in high-performance liquid chromatography (HPLC).
Quantitative Performance Comparison
To evaluate the performance of this compound from different suppliers, several key parameters were measured. The following table summarizes the quantitative data obtained from purity analysis by acid-base titration and HPLC, as well as a functional assessment of its performance in ion-pairing chromatography.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Purity (by Titration) | 99.2% | 98.5% | 99.5% | > 98.0% |
| Purity (by HPLC) | 99.3% | 98.6% | 99.6% | > 98.0% |
| Butanol Impurity (by HPLC) | 0.15% | 0.35% | 0.10% | < 0.20% |
| Phosphoric Acid Impurity (by HPLC) | 0.25% | 0.50% | 0.15% | < 0.30% |
| Dibutyl Hydrogen Phosphate Impurity (by HPLC) | 0.30% | 0.55% | 0.15% | < 0.35% |
| Chromatographic Performance (Tailing Factor of Analyte) | 1.1 | 1.5 | 1.0 | < 1.2 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Purity Determination by Acid-Base Titration
This method determines the overall purity of this compound by titrating its acidic protons with a standardized sodium hydroxide solution.
-
Apparatus:
-
Analytical balance
-
250 mL Erlenmeyer flask
-
50 mL burette
-
Magnetic stirrer and stir bar
-
-
Reagents:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 M NaOH until a persistent pink color is observed.
-
Record the volume of NaOH used.
-
Calculate the purity of this compound using the following formula: Purity (%) = (V × M × 154.10) / (W × 1000) × 100 Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of the NaOH solution
-
154.10 = Molecular weight of this compound[1]
-
W = Weight of the sample (g)
-
-
Purity and Impurity Profiling by HPLC-UV
This HPLC method is used for the simultaneous determination of the purity of this compound and the quantification of key process-related impurities.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
-
Mobile Phase:
-
A mixture of acetonitrile and a phosphate buffer. For example, a mobile phase containing acetonitrile and water with phosphoric acid can be used.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 210 nm
-
-
Procedure:
-
Prepare a standard solution of this compound and solutions of potential impurities (butanol, phosphoric acid, dibutyl hydrogen phosphate) of known concentrations in the mobile phase.
-
Prepare a sample solution by accurately weighing and dissolving the this compound from each supplier in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks of this compound and its impurities based on their retention times compared to the standards.
-
Quantify the purity and impurity levels by comparing the peak areas in the sample chromatograms with those of the standards.
-
Performance Evaluation as an Ion-Pairing Agent
This experiment evaluates the effectiveness of this compound as an ion-pairing agent by analyzing a mixture of polar, basic compounds that are poorly retained on a standard C18 column without an ion-pairing agent.
-
Instrumentation and Column: Same as in the HPLC-UV purity method.
-
Mobile Phase:
-
Prepare a mobile phase consisting of a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., in a 70:30 v/v ratio).
-
Add 5 mM of this compound from each supplier to separate batches of the mobile phase.
-
-
Test Analytes: A solution containing a mixture of basic compounds (e.g., procainamide, acebutolol).
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase containing this compound from Supplier A.
-
Inject the test analyte solution and record the chromatogram.
-
Measure the retention time and tailing factor of the analyte peaks.
-
Repeat the procedure for the mobile phases containing this compound from Supplier B and Supplier C.
-
Compare the chromatographic performance (retention, peak shape) for the different suppliers. A lower tailing factor indicates better performance.
-
Visualizing Key Processes
To better understand the workflows and mechanisms described, the following diagrams are provided.
References
Safety Operating Guide
Safe Disposal of Butyl Dihydrogen Phosphate: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of butyl dihydrogen phosphate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound and related compounds are classified as hazardous materials that can cause severe skin and eye damage.[1] Adherence to strict safety protocols is mandatory.
Personal Protective Equipment (PPE): When handling this compound, the following PPE is required:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1]
All handling of this chemical should be conducted in a well-ventilated area or under a chemical fume hood.[1]
Spill and Exposure Procedures: In the event of a spill or accidental exposure, immediate action is critical.
-
Spills: Evacuate the immediate area. Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[1][2] Collect the absorbed material and place it into a suitable, sealed container for disposal as hazardous waste.[1][3] Do not allow the chemical to enter drains or waterways.[1]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing any contaminated clothing.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Quantitative Data Summary
The following table summarizes key quantitative data for butyl acid phosphate and related compounds.
| Property | Value | Notes |
| Hazard Ratings | Flammability: 1Reactivity: 1 | For Butyl Acid Phosphate. Key: 0=minimal, 1=slight.[2] |
| pH | 4-5 (Acidic) | For a 5% solution of a similar compound, Tetrabutylammonium Dihydrogen Phosphate.[5] |
| Hazard Statement Codes | H314 | Causes severe skin burns and eye damage.[6] |
| H351 | Suspected of causing cancer.[1][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be handled as hazardous waste.[1] Disposing of this chemical down the sanitary sewer or in the regular trash is strictly prohibited.[1][7]
-
Waste Identification:
-
Characterize the waste. Determine if it is pure this compound, a solution, or contaminated materials (e.g., gloves, absorbent pads).
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated central accumulation area.[9]
-
Ensure the storage area has adequate ventilation and secondary containment to prevent spills from reaching drains.[7][9]
-
Segregate the container from incompatible materials, such as strong oxidizing agents and strong bases.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
Follow all institutional procedures for waste handover and documentation.
-
For empty containers that previously held this compound, it is recommended to triple rinse them with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
Disposal Workflow Diagram
Caption: A workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nj.gov [nj.gov]
- 3. fishersci.com [fishersci.com]
- 4. Page loading... [guidechem.com]
- 5. oxfordlabchem.com [oxfordlabchem.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 107-66-4 Name: Dibutyl hydrogen phosphate [xixisys.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Butyl Dihydrogen Phosphate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling corrosive chemicals like Butyl dihydrogen phosphate. This guide provides immediate, essential information for the safe handling, operation, and disposal of this compound, fostering a secure research environment.
Chemical Safety Overview
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Inhalation may irritate the nose, throat, and lungs, while skin contact can lead to irritation, rash, or burns.[3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, preferably within a chemical fume hood.[2]
Hazard Identification and Classification
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion | 1C | H314: Causes severe skin burns and eye damage[1][2] |
| Serious Eye Damage | 1 | H318: Causes serious eye damage[1] |
Exposure Limits
| Organization | Exposure Limit Type | Value |
| OSHA | Permissible Exposure Limit (PEL) - 8-hour TWA | 1 ppm[3] |
| NIOSH | Recommended Exposure Limit (REL) - 10-hour TWA | 1 ppm[3] |
| NIOSH | Short Term Exposure Limit (STEL) - 15 minutes | 2 ppm[3] |
| ACGIH | Threshold Limit Value (TLV) - 8-hour TWA | 1 ppm[3] |
| ACGIH | Short Term Exposure Limit (STEL) | 2 ppm[3] |
Operational Plan: Handling this compound
This procedural guide outlines the step-by-step process for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Engineering Controls: All work must be conducted in a properly functioning chemical fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.[4]
-
Personal Protective Equipment (PPE): Don the following mandatory PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[2][3] Contact lenses should not be worn.[3]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.[2]
-
Respiratory Protection: If there is a risk of exposure above the permissible limits or if working outside a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2][3]
-
2. Handling and Experimental Procedure
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashes or aerosol generation.
-
Experimental Use: When using in experiments, maintain controlled conditions and be mindful of potential reactions with other chemicals. It is incompatible with strong oxidizing agents.[4]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[1][3]
3. Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][5] Seek immediate medical attention.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1][5] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4][5] Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][5] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[4][5]
-
Spills: For small spills, absorb with an inert dry material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[2] For large spills, evacuate the area and contain the spill if it is safe to do so.
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: Waste containing this compound is classified as hazardous waste.[5]
-
Containerization: Collect all waste, including contaminated PPE and absorbent materials, in a designated, properly labeled, and sealed container. Do not store in metal containers.[4][5]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[4][5] Do not empty into drains.[4]
Visual Workflow and Decision-Making Guides
To further enhance safety and procedural clarity, the following diagrams illustrate the handling workflow and a spill response decision tree.
Caption: Workflow for Safe Handling of this compound.
Caption: Decision Tree for this compound Spill Response.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
